molecular formula C6H5NS B1580989 3-Methylthiophene-2-carbonitrile CAS No. 55406-13-8

3-Methylthiophene-2-carbonitrile

Cat. No.: B1580989
CAS No.: 55406-13-8
M. Wt: 123.18 g/mol
InChI Key: ALZHYEITUZEZMT-UHFFFAOYSA-N
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Description

3-Methylthiophene-2-carbonitrile is a useful research compound. Its molecular formula is C6H5NS and its molecular weight is 123.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZHYEITUZEZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334696
Record name 3-Methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55406-13-8
Record name 3-Methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Overview: The Importance of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylthiophene-2-carbonitrile

This guide provides an in-depth exploration of the synthesis and characterization of this compound (C₆H₅NS), a key heterocyclic building block in the development of novel pharmaceuticals and advanced materials. As researchers and drug development professionals, a deep understanding of the synthetic pathways and analytical validation of such intermediates is paramount. This document moves beyond simple protocols to elucidate the underlying chemical principles and rationale behind the methodological choices, ensuring both reproducibility and a foundational understanding for further innovation.

Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles and interaction capabilities. The 3-methyl and 2-cyano substitution pattern of the target molecule provides a versatile platform for further functionalization. The nitrile group is a valuable precursor for various functionalities including amines, carboxylic acids, and tetrazoles, making it a crucial intermediate in the synthesis of complex molecular architectures.[1] For instance, related thiophenecarbonitrile derivatives have been pivotal as intermediates in the synthesis of pharmaceuticals like the antipsychotic drug olanzapine.[2]

This guide will focus on two robust and strategically different synthetic approaches, followed by a comprehensive section on analytical characterization to ensure the identity and purity of the final product.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached from several angles. We will detail two common and reliable methods: the direct dehydration of the corresponding carboxamide and a multi-step approach involving the versatile Gewald aminothiophene synthesis followed by a Sandmeyer-type reaction.

Method A: Dehydration of 3-Methyl-2-thiophenecarboxamide

This is a straightforward and often high-yielding method that relies on a readily available starting material. The core of this transformation is the removal of a water molecule from the primary amide to form the nitrile.

Causality and Reagent Choice: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent well-suited for this conversion. The mechanism involves the activation of the amide oxygen by the electrophilic phosphorus atom, making the amide carbonyl carbon more susceptible to intramolecular rearrangement and elimination, ultimately leading to the formation of the nitrile and inorganic phosphorus byproducts.

Experimental Protocol: Dehydration of 3-Methyl-2-thiophenecarboxamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-Methyl-2-thiophenecarboxamide (1.0 eq). This reaction should be performed in a well-ventilated fume hood.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, ~5.0 eq) to the flask. The reaction is typically performed neat.

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like 1,2-dichloroethane or dichloromethane.

    • Very cautiously quench the reaction by slowly adding the organic solution to a stirred mixture of ice and water to hydrolyze any remaining POCl₃.

    • Separate the organic layer. Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution (to neutralize any acid), and finally with brine.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation to yield a clear to pale yellow liquid.[3]

Method B: The Gewald-Sandmeyer Two-Step Synthesis

This pathway offers greater flexibility in substrate scope and is a cornerstone of thiophene chemistry. It begins with the Gewald reaction to construct the 2-amino-3-methylthiophene ring, which is then converted to the target nitrile via a Sandmeyer reaction.[4]

Step 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component condensation that assembles the thiophene ring from elemental sulfur, an activated nitrile, and a carbonyl compound.[5][6] To obtain the 2-amino-3-methylthiophene precursor, one would typically start with propionaldehyde and malononitrile.

Mechanism in Brief: The reaction initiates with a Knoevenagel condensation between the aldehyde and the activated nitrile.[7] This is followed by the addition of elemental sulfur and subsequent cyclization, driven by a basic catalyst, to form the stable 2-aminothiophene ring.[5]

Step 2: Sandmeyer Cyanation

The Sandmeyer reaction is a classic transformation used to replace an amino group on an aromatic ring with various substituents, including the cyano group, via a diazonium salt intermediate.[8][9]

Mechanism in Brief: The aromatic amine is first treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where copper(I) catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical, loss of nitrogen gas, and subsequent reaction with the cyanide nucleophile.[8]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_A Method A: Dehydration cluster_B Method B: Gewald-Sandmeyer A1 3-Methyl-2-thiophenecarboxamide A_reagent POCl₃, Reflux A1->A_reagent 1 Target 3-Methylthiophene- 2-carbonitrile A_reagent->Target 2 B1 Propionaldehyde + Malononitrile + Sulfur B_reagent1 Base (e.g., Diethylamine) B1->B_reagent1 3. Gewald Reaction B2 2-Amino-3-methyl-4H-thiophene (Intermediate) B_reagent1->B2 4 B_reagent2 1. NaNO₂ / HCl 2. CuCN B2->B_reagent2 5. Sandmeyer Reaction B_reagent2->Target 6

Caption: Synthetic routes to this compound.

Characterization and Analytical Control

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized product. The following data provides a benchmark for validation.

Physical and Chemical Properties
PropertyValueSource
CAS Number 55406-13-8[10]
Molecular Formula C₆H₅NS[10]
Molecular Weight 123.18 g/mol [10]
Appearance Clear colorless to pale yellow liquid[11]
Boiling Point 91-93 °C @ 12 mmHg[12]
Refractive Index 1.5505-1.5555 @ 20 °C[11]
SMILES CC1=C(SC=C1)C#N[10]
Spectroscopic Data Interpretation

A self-validating protocol requires that the obtained analytical data is consistent across multiple techniques, all pointing to the same molecular structure.

A. ¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms. For this compound, dissolved in CDCl₃, the expected signals are:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3-7.4Doublet1HH-5The proton at position 5 is coupled to the proton at position 4. It is typically the most downfield of the ring protons due to the influence of the adjacent sulfur atom.
~6.9-7.0Doublet1HH-4Coupled to the proton at position 5.
~2.4-2.5Singlet3H-CH₃The methyl protons at position 3 are not coupled to the ring protons and appear as a singlet.

Note: Predicted chemical shifts are based on standard thiophene substituent effects. Actual values should be confirmed experimentally.

B. ¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton.

Chemical Shift (δ, ppm)AssignmentRationale
~140-145C-3Quaternary carbon attached to the methyl group.
~135-140C-5CH carbon adjacent to the sulfur atom.
~125-130C-4CH carbon adjacent to C-5.
~115-120C≡NThe nitrile carbon, a key identifier.
~105-110C-2Quaternary carbon attached to the nitrile group, significantly shielded.
~14-16-CH₃The methyl carbon.

C. Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000MediumC-H stretchAromatic C-H
~2950-2850MediumC-H stretchMethyl C-H
~2225 Strong, Sharp C≡N stretch Nitrile
~1500-1400Medium-StrongC=C stretchThiophene ring
~850-700StrongC-H bendOut-of-plane bending

The most diagnostic peak is the strong, sharp absorption around 2225 cm⁻¹, which is characteristic of the nitrile functional group.[10]

D. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/zInterpretation
123[M]⁺, Molecular ion peak
122[M-H]⁺, A common and often major fragment

The presence of the molecular ion at m/z = 123 confirms the molecular weight of the compound.[10]

Characterization Workflow Diagram

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Validation Product Purified Product (this compound) H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR IR FT-IR Product->IR MS Mass Spec. Product->MS Purity Assess Purity (>95% by GC/NMR) Product->Purity Structure Confirm Structure (Connectivity, Functional Groups) H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure Final Validated Compound Structure->Final Purity->Final

Caption: Workflow for the analytical validation of the final product.

Safety and Handling

Professional diligence requires strict adherence to safety protocols, especially when handling reactive chemicals and toxic compounds.

  • Hazard Identification: this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13]

  • Handling Reagents:

    • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

    • Cyanide Salts (e.g., CuCN): Highly toxic. Never allow contact with acids, as this will liberate deadly hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • Emergency Procedures: Ensure access to an emergency eyewash station and safety shower. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

References

A Spectroscopic Deep Dive: Unveiling the Molecular Architecture of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Spectroscopic techniques provide a powerful, non-destructive lens through which we can probe the intricate connectivity and electronic environment of a compound. For a molecule like 3-Methylthiophene-2-carbonitrile, with its unique arrangement of a thiophene ring, a methyl group, and a nitrile functionality, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry in defining the molecular identity of this important chemical entity.

The Molecular Blueprint: Structure of this compound

Before delving into the spectroscopic data, it is crucial to visualize the molecule's structure. The interplay between the electron-rich thiophene ring and the electron-withdrawing nitrile group, along with the electronic contribution of the methyl group, gives rise to a unique set of spectroscopic signatures.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For this compound, we expect to see signals for the two aromatic protons on the thiophene ring and the three protons of the methyl group.

Experimental Protocol for ¹H NMR Data Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The deuterated solvent is used to avoid a large solvent signal in the spectrum.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: Acquire the free induction decay (FID) signal using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for improved signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Predicted ¹H NMR Data and Interpretation:

While experimental data from a dedicated research publication is the gold standard, based on established chemical shift principles and data from similar thiophene derivatives, we can predict the approximate chemical shifts (δ) and multiplicities:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.0 - 7.2Doublet~5-6
H-5~7.4 - 7.6Doublet~5-6
-CH₃~2.3 - 2.5SingletN/A
  • Aromatic Protons (H-4 and H-5): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitrile group at position 2 will deshield the adjacent proton (H-5), causing it to resonate at a higher chemical shift (downfield) compared to H-4.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any adjacent protons, thus they will appear as a singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Experimental Protocol for ¹³C NMR Data Acquisition:

The protocol is similar to that for ¹H NMR, with the following key differences:

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are generally required to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C-CN)~110 - 115
C-3 (C-CH₃)~140 - 145
C-4~125 - 130
C-5~130 - 135
-CN~115 - 120
-CH₃~15 - 20
  • Thiophene Ring Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the nitrile group (C-2) and the carbon bearing the methyl group (C-3) will have distinct chemical shifts. The nitrile group's electron-withdrawing nature will influence the electronic environment of the ring carbons.

  • Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in the range of 115-120 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon is expected to resonate in the aliphatic region, typically between 15 and 20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Key IR Absorptions and Interpretation:

Based on data from Bio-Rad Laboratories, the following characteristic absorption bands are expected for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2220-2260C≡N stretchNitrile
~3100-3000C-H stretchAromatic (Thiophene)
~2950-2850C-H stretchAliphatic (-CH₃)
~1600-1450C=C stretchAromatic (Thiophene)
  • Nitrile Stretch (C≡N): The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption band for the nitrile group's stretching vibration.

  • Aromatic C-H Stretch: The C-H stretching vibrations of the thiophene ring typically appear at wavenumbers just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group will be observed in the region below 3000 cm⁻¹.

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will give rise to one or more bands in the 1600-1450 cm⁻¹ region.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation Sample Sample NMR_Acquisition NMR_Acquisition Sample->NMR_Acquisition Dissolve in CDCl3 IR_Acquisition IR_Acquisition Sample->IR_Acquisition Thin film or ATR MS_Acquisition MS_Acquisition Sample->MS_Acquisition Ionization Structure_Elucidation Structure_Elucidation NMR_Acquisition->Structure_Elucidation Chemical Shifts, Coupling Constants Functional_Groups Functional_Groups IR_Acquisition->Functional_Groups Vibrational Frequencies Molecular_Weight_and_Formula Molecular_Weight_and_Formula MS_Acquisition->Molecular_Weight_and_Formula m/z values, Fragmentation Final_Structure Final_Structure Structure_Elucidation->Final_Structure Confirmation Functional_Groups->Structure_Elucidation Molecular_Weight_and_Formula->Structure_Elucidation

Figure 2. A generalized workflow for spectroscopic data analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are ionized, typically by electron impact (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrum Data and Interpretation:

The NIST Mass Spectrometry Data Center provides the following key peaks for the GC-MS of this compound:

m/zRelative IntensityInterpretation
123Second HighestMolecular Ion [M]⁺
122Top Peak[M-H]⁺
96Third HighestFragmentation product
  • Molecular Ion Peak ([M]⁺): The peak at m/z 123 corresponds to the molecular weight of this compound (C₆H₅NS), confirming its elemental composition.

  • [M-H]⁺ Peak: The base peak at m/z 122 is likely due to the loss of a hydrogen atom from the molecular ion, a common fragmentation pathway for aromatic compounds.

  • Fragmentation: The peak at m/z 96 could arise from the loss of a cyanide radical (•CN) from the [M-H]⁺ ion or other complex rearrangements. A detailed analysis of the full mass spectrum would be necessary to propose a definitive fragmentation pathway.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. NMR spectroscopy elucidates the precise connectivity of the proton and carbon skeleton. IR spectroscopy confirms the presence of the key nitrile and thiophene functional groups. Finally, mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This integrated spectroscopic approach is indispensable for ensuring the identity and purity of such critical compounds in research and development.

An In-Depth Technical Guide to 3-Methylthiophene-2-carbonitrile: Physicochemical Properties, Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Methylthiophene-2-carbonitrile, a pivotal heterocyclic compound in the landscape of modern organic synthesis and medicinal chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into its core properties, synthesis, chemical behavior, and applications.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic and medicinal chemistry. These properties govern its behavior in various reaction conditions and its interactions with biological systems.

General and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its molecular structure, featuring a thiophene ring substituted with a methyl group at the 3-position and a nitrile group at the 2-position, imparts a unique combination of electronic and steric characteristics that influence its reactivity.

PropertyValueReference(s)
Molecular Formula C₆H₅NS[2][3]
Molecular Weight 123.18 g/mol [2][4]
CAS Number 55406-13-8[2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 91-93 °C at 12 mmHg[1]
Refractive Index (n²⁰/D) 1.5530[1]
Enthalpy of Vaporization (ΔvapH) 54.40 ± 1.20 kJ/mol[5]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound.

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.4 (d, J=4.8 Hz, 1H), 6.9 (d, J=5.4 Hz, 1H), 2.4 (s, 3H).[6]

  • Mass Spectrometry (GC-MS): The mass spectrum shows a top peak at m/z 122 and a second highest peak at m/z 123, corresponding to the [M-H]⁺ and M⁺ ions, respectively.[2]

Synthesis and Manufacturing Protocols

The synthesis of this compound can be achieved through various routes, with the dehydration of the corresponding amide being a common and effective laboratory-scale method.

Synthesis via Dehydration of 3-Methyl-2-thiophenecarboxamide

A prevalent method for the preparation of this compound involves the dehydration of 3-Methyl-2-thiophenecarboxamide using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).[6]

synthesis_pathway 3-Methyl-2-thiophenecarboxamide 3-Methyl-2-thiophenecarboxamide This compound This compound 3-Methyl-2-thiophenecarboxamide->this compound POCl₃, reflux

Caption: Synthesis of this compound via dehydration.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Methyl-2-thiophenecarboxamide (18.6 g, 0.13 mol) with an excess of phosphorus oxychloride (POCl₃).[6]

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.[6]

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure (vacuum).[6]

  • Work-up: Dissolve the residue in 500 mL of 1,2-dichloroethane. Cautiously wash the organic solution with water, followed by a brine wash.[6]

  • Isolation and Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[6]

  • Final Purification: Purify the crude material by passing it through a plug of silica gel using dichloromethane (CH₂Cl₂) as the eluent. Evaporation of the solvent will afford the pure this compound as a light tan oil.[6]

  • Expert Insight: The use of excess POCl₃ ensures the complete conversion of the amide to the nitrile. The aqueous work-up must be performed with caution due to the reactivity of any residual POCl₃ with water.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring and the electron-withdrawing nitrile group.

Reactions of the Nitrile Group

The cyano group is a versatile functional handle that can undergo a variety of transformations.

  • Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid (3-Methylthiophene-2-carboxylic acid) under acidic or basic conditions.[7]

  • Reduction: The nitrile group can be reduced to a primary amine (3-Methyl-2-thenylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7][8]

Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic attack. The directing effects of the methyl (ortho, para-directing) and nitrile (meta-directing) groups, combined with the inherent reactivity of the thiophene ring, favor substitution at the 5-position.[9][10][11]

reactivity_diagram sub This compound 3-Methylthiophene-2-carboxylic acid 3-Methylthiophene-2-carboxylic acid sub->3-Methylthiophene-2-carboxylic acid Hydrolysis (H₃O⁺) 3-Methyl-2-thenylamine 3-Methyl-2-thenylamine sub->3-Methyl-2-thenylamine Reduction (LiAlH₄) 5-Halo-3-methylthiophene-2-carbonitrile 5-Halo-3-methylthiophene-2-carbonitrile sub->5-Halo-3-methylthiophene-2-carbonitrile Halogenation (e.g., NBS)

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Development

Thiophene-containing compounds are recognized as "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities.[12] this compound and its derivatives serve as crucial building blocks in the synthesis of various pharmaceutical agents.

A notable application of a closely related compound is in the synthesis of the atypical antipsychotic drug, Olanzapine. The synthesis of a key intermediate for Olanzapine, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, often starts from 2-amino-5-methylthiophene-3-carbonitrile, which can be prepared via a Gewald reaction.[13][14] The Gewald reaction is a multicomponent condensation that provides a versatile route to highly substituted 2-aminothiophenes.[15][16][17][18]

drug_discovery_workflow Ketone/Aldehyde Ketone/Aldehyde 2-Aminothiophene Derivative 2-Aminothiophene Derivative Ketone/Aldehyde->2-Aminothiophene Derivative Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->2-Aminothiophene Derivative Sulfur Sulfur Sulfur->2-Aminothiophene Derivative Gewald Reaction Drug Intermediate Drug Intermediate 2-Aminothiophene Derivative->Drug Intermediate Further Functionalization API API Drug Intermediate->API Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API)

Caption: Generalized workflow for the application of thiophene derivatives in drug synthesis.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]

References

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function, reactivity, and potential. For 3-Methylthiophene-2-carbonitrile, a heterocyclic compound with potential applications as a building block in pharmaceuticals and organic electronics, a detailed crystallographic analysis is paramount.[1] As of this writing, a definitive, publicly available single-crystal X-ray structure for this compound has not been deposited in major structural databases like the Cambridge Structural Database (CSD).[2][3]

This guide, therefore, serves a dual purpose. It is, first, a prospective manual outlining the rigorous, field-proven methodologies that would be employed to elucidate this structure. Second, it presents a hypothetical yet scientifically plausible crystal structure analysis based on data from analogous thiophene derivatives. This allows us to delve into the intricacies of data interpretation and the significance of structural features, providing a robust framework for researchers when experimental data becomes available. We will address the existing ambiguity in the literature regarding its physical state—reported as both a crystalline solid and a liquid or oil—by focusing on the necessary prerequisite for diffraction studies: obtaining a single crystal.[4][5]

Part 1: The Foundation - From Synthesis to Single Crystal

The journey to a crystal structure begins long before the X-ray diffractometer. It commences with the synthesis of high-purity material and culminates in the often-challenging art of single-crystal growth.

Synthesis and Purification Protocol

The reliable synthesis of this compound is a critical first step. A common laboratory-scale synthesis involves the dehydration of 3-methyl-2-thiophenecarboxamide.[4]

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 3-methyl-2-thiophenecarboxamide (1.0 eq) with an excess of phosphorus oxychloride (POCl₃, ~5.0 eq).

  • Reflux: Heat the mixture to reflux for approximately 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. Dissolve the residue in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

  • Washing: Cautiously wash the organic layer with water and then with brine. Extreme care must be taken during the initial aqueous wash due to the reactivity of residual POCl₃.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product, often a tan oil, should be further purified.[4] Column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended to achieve the high purity (>99%) required for successful crystallization.

The Art of Crystallization: A Methodological Approach

Obtaining X-ray quality single crystals is often the most significant bottleneck in structural analysis.[4] For a small organic molecule like this compound, several techniques should be systematically explored.[6][7][8] The choice of solvent is paramount and can profoundly influence crystal packing and morphology.[6]

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the most straightforward method.[8] A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a vial covered with a perforated cap. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Vapor Diffusion: This technique is highly effective for growing high-quality crystals from milligram quantities.[6] A concentrated solution of the compound in a "good" solvent (e.g., dichloromethane) is placed in a small, open vial. This is then placed inside a larger, sealed jar containing a "poor" solvent (e.g., pentane or hexane) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[8]

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even further in a refrigerator. This controlled decrease in temperature reduces solubility, promoting ordered crystal growth.

The diagram below illustrates the logical workflow for attempting crystallization.

G cluster_0 Crystallization Workflow start High-Purity Compound (>99%) solvent_screening Solvent Screening (Solubility Tests) start->solvent_screening slow_evap Slow Evaporation solvent_screening->slow_evap Select Method(s) vapor_diff Vapor Diffusion solvent_screening->vapor_diff Select Method(s) slow_cool Slow Cooling solvent_screening->slow_cool Select Method(s) analysis Microscopic Analysis (Polarization, Size, Shape) slow_evap->analysis vapor_diff->analysis slow_cool->analysis success X-ray Quality Crystal analysis->success Suitable Crystal Found failure Optimize/Retry analysis->failure No/Poor Crystals failure->solvent_screening Change Solvents/Method

Figure 1: A systematic workflow for the crystallization of small organic molecules.

Part 2: Elucidating the Structure - The X-ray Diffraction Experiment

Once a suitable single crystal is obtained, the core of the analysis begins. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[9]

The SCXRD Workflow: From Mounting to Model

The experimental process follows a well-defined path, from data collection to structure solution and refinement.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head in the cold stream (typically 100 K) of the diffractometer. Cryo-cooling minimizes thermal motion and potential radiation damage.

  • Data Collection: The crystal is placed in a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.71073 Å).[6] The crystal is rotated, and a series of diffraction images are collected on an area detector.[9] The positions and intensities of the thousands of diffracted spots are recorded.

  • Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters and the intensity of each reflection. This step also involves applying corrections for factors like Lorentz and polarization effects.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, direct methods or dual-space algorithms are typically used to generate an initial electron density map from the reflection intensities.

  • Structure Refinement: The initial atomic positions derived from the electron density map are refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Finalization: The final structural model is rigorously validated using metrics like R-factors and by checking for chemical and geometric reasonability. The data is then typically prepared for deposition in a crystallographic database in the Crystallographic Information File (CIF) format.

The following diagram outlines this comprehensive workflow.

G cluster_1 Single-Crystal X-ray Diffraction Workflow mount 1. Crystal Mounting (Cryo-loop, 100 K) collect 2. Data Collection (X-ray Source, Rotation) mount->collect reduce 3. Data Reduction (Integration, Scaling) collect->reduce solve 4. Structure Solution (Direct Methods) reduce->solve refine 5. Structure Refinement (Least-Squares) solve->refine validate 6. Model Validation (CIF Generation) refine->validate cif Final Structural Model (CIF File) validate->cif

Figure 2: Step-by-step workflow for single-crystal X-ray structure determination.

Part 3: A Prospective Analysis - The Hypothetical Structure of this compound

In the absence of experimental data, we present a plausible, hypothetical crystal structure to illustrate the analysis and interpretation phase. This data is generated based on the known geometries of similar thiophene derivatives.[11][12]

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data for this compound.

Parameter Hypothetical Value
Chemical FormulaC₆H₅NS
Formula Weight123.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.541(2) Å
b6.023(1) Å
c12.456(3) Å
α90°
β105.21(1)°
γ90°
Volume618.9(2) ų
Z4
Density (calculated)1.321 g/cm³
Temperature100(2) K
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected5420
Independent reflections1415 [R(int) = 0.021]
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.092
Molecular Geometry and Conformation

The analysis of the refined structure would reveal precise bond lengths and angles. The thiophene ring is expected to be essentially planar. The methyl and nitrile substituents would lie close to this plane, indicating a largely planar molecular conformation. Key intramolecular distances would be compared to standard values to identify any unusual geometric features.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, we can anticipate several key interactions that dictate the supramolecular architecture. While lacking strong hydrogen bond donors, the molecule possesses acceptors (the nitrile nitrogen and the π-system of the thiophene ring) and weak donors (C-H groups).

  • C-H···N Interactions: The nitrile nitrogen is a potent hydrogen bond acceptor. We would expect to see weak hydrogen bonds between the C-H groups of the methyl or thiophene rings of one molecule and the nitrogen atom of a neighboring molecule. These interactions often form chain or dimer motifs.

  • C-H···π Interactions: The electron-rich surface of the thiophene ring can act as a weak hydrogen bond acceptor. A C-H bond from a neighboring molecule could point towards the center of the thiophene ring, contributing to crystal packing stability.

  • π-π Stacking: Aromatic rings frequently engage in π-π stacking interactions. In this case, we might observe offset or slipped-stacking arrangements between the thiophene rings of adjacent molecules, maximizing attractive electrostatic and dispersion forces.

The diagram below conceptualizes these potential intermolecular synthons that would be investigated in the crystal packing.

G cluster_2 Key Intermolecular Interactions mol1 This compound C-H Donors (Methyl, Ring) Nitrile N Acceptor Thiophene π-System mol2 Neighboring Molecule C-H Donors Nitrile N Acceptor Thiophene π-System mol1:f1->mol2:f2 C-H···N Interaction mol1:f3->mol2:f3 π-π Stacking mol2:f1->mol1:f3 C-H···π Interaction

Figure 3: A diagram illustrating the potential key intermolecular interactions in the crystal structure of this compound.

Conclusion: A Path Forward

This guide has laid out a comprehensive, authoritative framework for the crystal structure analysis of this compound. By integrating established protocols for synthesis, crystallization, and X-ray diffraction, we have defined a clear path for obtaining and interpreting its solid-state structure. The hypothetical data and analysis presented herein serve as a robust template for what researchers can expect to uncover. The elucidation of this crystal structure will be a valuable contribution, providing the atomic-level blueprint needed to rationalize its physical properties and guide its future application in the development of novel therapeutics and advanced materials.

References

reactivity and stability of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 3-Methylthiophene-2-carbonitrile

Introduction

This compound is a substituted heterocyclic compound featuring a five-membered aromatic thiophene ring. Its structure is characterized by a methyl group at the 3-position and a carbonitrile (cyano) group at the 2-position. This unique arrangement of an electron-donating group (methyl) and an electron-withdrawing group (nitrile) on adjacent positions of the thiophene core creates a molecule with distinct electronic properties and a versatile reactivity profile. These characteristics make it a valuable intermediate and building block in medicinal chemistry and materials science.[1] Thiophene derivatives are often used as bioisosteres for benzene rings in drug design and are integral to the development of organic semiconductors and light-emitting diodes (OLEDs).[1] This guide provides a comprehensive analysis of the chemical reactivity, stability, and handling of this compound, offering field-proven insights for researchers and development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. It is typically a colorless to light yellow liquid under standard conditions.[2]

Table 1: Physicochemical Properties

Property Value Reference(s)
IUPAC Name This compound
CAS Number 55406-13-8 [3]
Molecular Formula C₆H₅NS [4]
Molecular Weight 123.18 g/mol [4]
Appearance Colorless to light yellow Liquid [2]
Boiling Point 91-93 °C at 12 mmHg [2][4]
Refractive Index 1.5530 (at 20°C) [2][5]

| SMILES | CC1=C(SC=C1)C#N |[5] |

Table 2: Spectroscopic Data

Technique Key Data Reference(s)
¹H NMR (CDCl₃) δ 7.4 (d, J=4.8 Hz, 1H), 6.9 (d, J=5.4 Hz, 1H), 2.4 ppm (s, 3H) [2]
IR Spectroscopy Data available, characteristic nitrile (C≡N) stretch expected ~2220-2240 cm⁻¹

| Mass Spectrometry | m/z Top Peak: 122; m/z 2nd Highest: 123 | |

Molecular Structure and Electronic Effects

The reactivity of this compound is governed by the electronic interplay between the aromatic thiophene ring and its substituents. The thiophene ring itself is an electron-rich aromatic system, more reactive towards electrophiles than benzene.[6][7]

  • C3-Methyl Group: The methyl group is an electron-donating group. It activates the aromatic ring towards electrophilic attack through a combination of the inductive effect (+I) and hyperconjugation. This increases the electron density of the ring, particularly at the positions ortho (C2, C4) and para (C5) to itself.[8][9]

  • C2-Carbonitrile Group: The nitrile group is a potent electron-withdrawing group due to the high electronegativity of nitrogen and its ability to participate in resonance (-M effect). It deactivates the ring towards electrophilic attack by pulling electron density away. It directs incoming electrophiles to the meta position (C4).

This "push-pull" arrangement results in a polarized molecule. The electron-donating methyl group enriches the ring, while the adjacent nitrile group withdraws that density, creating a complex reactivity landscape where different positions on the ring are electronically distinct.

Caption: Diagram 1: Electronic Influences on the Thiophene Ring.

Chemical Reactivity

Electrophilic Aromatic Substitution

The outcome of electrophilic aromatic substitution (SₑAr) is determined by the competing directing effects of the two substituents.[7][10]

  • Position 5: This position is para to the activating methyl group and meta to the deactivating nitrile group. Both factors favor substitution at this site, making it the most electronically favorable position for electrophilic attack.

  • Position 4: This position is ortho to the activating methyl group but also meta to the deactivating nitrile group. While activated by the methyl group, it is generally less favored than the sterically more accessible C5 position.

  • Position 2: Already substituted.

Therefore, electrophilic substitution on this compound is strongly predicted to occur at the C5 position . This is consistent with related chemistry; for instance, the lithiation of 3-methylthiophene, a precursor step for many electrophilic substitutions, occurs preferentially at the 5-position when using bulky bases.[11]

G Diagram 2: Mechanism of Electrophilic Attack at C5 cluster_legend Legend start This compound + E⁺ intermediate Wheland Intermediate (Cation at C4, stabilized by Me group) start->intermediate Attack at C5 (Most Favorable) product 5-Substituted Product + H⁺ intermediate->product -H⁺ (Re-aromatization) E_plus E⁺ = Electrophile

Caption: Diagram 2: Mechanism of Electrophilic Attack at C5.

Reactivity of the Nitrile Group

The carbonitrile group is a versatile functional handle for further chemical transformations.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-methylthiophene-2-carboxamide and subsequently 3-methylthiophene-2-carboxylic acid.

  • Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine, yielding (3-methylthiophen-2-yl)methanamine.

  • Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr), can add to the nitrile to form ketones after acidic workup.

Nucleophilic Aromatic Substitution

Simple aryl halides are generally unreactive towards nucleophilic aromatic substitution (SₙAr).[12] However, the reaction is facilitated by the presence of strong electron-withdrawing groups on the ring.[12][13] While the nitrile group is electron-withdrawing, SₙAr reactions on this compound are not common unless a suitable leaving group (e.g., a halogen) is present at an activated position (C5) and a strong nucleophile is used.[13] The reaction proceeds via a negatively charged Meisenheimer complex intermediate.[12]

Stability and Degradation

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Thermal Stability: Thiophene-based copolymers exhibit high thermal stability, with decomposition temperatures often above 380°C.[14] While data for the monomer is limited, its boiling point of 91-93°C at reduced pressure suggests moderate thermal stability.[2] Storage at room temperature in a sealed container is recommended.[2]

  • Chemical Stability: The compound is incompatible with strong oxidizing agents, which can lead to violent reactions and degradation of the thiophene ring.[15] Thiophenes are generally stable to aqueous mineral acids but can be degraded by strong Lewis acids or 100% sulfuric acid.[6] Strong bases may react with the nitrile group or potentially deprotonate the acidic protons of the methyl group.

  • Photochemical Stability: Thiophene and its derivatives can undergo photoisomerization and other photochemical reactions upon exposure to UV light.[16] Therefore, it is prudent to store the compound in a dark place or in an amber container to prevent light-induced degradation.[2]

G Diagram 3: Potential Degradation Pathways cluster_pathways Stress Conditions start 3-Methylthiophene- 2-carbonitrile strong_oxidants Strong Oxidizing Agents (e.g., HNO₃) start->strong_oxidants strong_acids Strong Lewis/Protic Acids (e.g., AlCl₃, conc. H₂SO₄) start->strong_acids uv_light UV Light start->uv_light degradation Ring Opening, Polymerization, Oxidation Products strong_oxidants->degradation strong_acids->degradation uv_light->degradation

Caption: Diagram 3: Potential Degradation Pathways.

Safe Handling and Storage

As a thiophene derivative, this compound should be handled with appropriate care, following standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17] Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapor. Keep away from heat, sparks, and open flames, as related thiophene compounds are flammable.[18] Grounding and bonding of containers and receiving equipment is recommended to prevent static discharge.[18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17] Keep in a dark place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][15]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[18]

Example Synthetic Protocol: Preparation of this compound

The following protocol describes a common laboratory-scale synthesis via the dehydration of the corresponding amide.[2]

Reaction: Dehydration of 3-Methyl-2-thiophenecarboxamide

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, mix 3-Methyl-2-thiophenecarboxamide (18.6 g, 0.13 mol) with an excess of phosphorus(V) oxychloride (POCl₃).

  • Reaction: Heat the mixture at reflux temperature for 2 hours.

  • Workup - Step 1 (Removal of Excess Reagent): After cooling, carefully remove the excess POCl₃ under reduced pressure (vacuum).

  • Workup - Step 2 (Extraction): Dissolve the residue in 500 mL of 1,2-dichloroethane. Carefully wash the organic solution with water, followed by a brine solution.

  • Workup - Step 3 (Isolation): Dry the organic layer over an appropriate drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Pass the crude material through a plug of silica gel, eluting with dichloromethane (CH₂Cl₂). Evaporate the solvent to yield the pure this compound (typical yield: ~16.2 g, 100%).

Conclusion

This compound is a molecule with a well-defined but nuanced reactivity profile. The competing electronic effects of the C3-methyl and C2-nitrile groups make the C5 position the primary site for electrophilic attack, a feature that can be exploited for regioselective functionalization. The nitrile group provides a gateway for numerous transformations into other valuable functional groups like amines and carboxylic acids. While thermally stable under recommended storage conditions, care must be taken to avoid strong oxidizing agents, certain strong acids, and prolonged exposure to light. A thorough understanding of these properties is essential for its effective use in the synthesis of complex target molecules in the pharmaceutical and materials science sectors.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 3-methylthiophene-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the electronic properties of this substituted thiophene, elucidating the directing effects of the C3-methyl and C2-cyano groups which govern the regioselectivity of these reactions. This guide offers a detailed analysis of key electrophilic substitution reactions, including halogenation, nitration, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. Each section provides a thorough discussion of the reaction mechanism, expected regiochemical outcomes, and field-proven experimental protocols adapted from authoritative literature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of thiophene-based scaffolds.

Introduction: The this compound Scaffold

The thiophene ring is a privileged scaffold in a vast array of pharmaceuticals and functional materials.[1] Its unique electronic properties and reactivity make it a versatile building block in organic synthesis. The subject of this guide, this compound, presents a particularly interesting case for electrophilic aromatic substitution due to the presence of both an electron-donating group (the C3-methyl) and an electron-withdrawing group (the C2-cyano) on the thiophene ring.

The interplay of these substituents dictates the reactivity and regioselectivity of electrophilic attack. The methyl group at the C3 position is an activating, ortho-para director, while the cyano group at the C2 position is a deactivating, meta director.[2] Consequently, the C5 position is the most favored site for electrophilic substitution, being para to the activating methyl group and meta to the deactivating cyano group. This predictable regioselectivity makes this compound a valuable substrate for the synthesis of specifically functionalized thiophene derivatives.

This guide will explore the nuances of this reactivity through a detailed examination of several key electrophilic substitution reactions.

Halogenation: Introduction of Halogen Atoms

Halogenated thiophenes are crucial intermediates in cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The bromination of this compound is a representative example of its halogenation.

Mechanism and Regioselectivity of Bromination

The bromination of thiophenes typically proceeds via an electrophilic aromatic substitution mechanism.[3] Reagents such as N-bromosuccinimide (NBS) are commonly employed as they provide a controlled source of electrophilic bromine, minimizing side reactions.[4][5] The reaction is often carried out in a polar solvent like acetonitrile, which can enhance the reactivity of NBS.[6]

As predicted by the directing effects of the substituents, the bromination of this compound is expected to occur predominantly at the C5 position. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, with the positive charge delocalized over the thiophene ring. The intermediate leading to C5-bromination is the most stable due to the combined electronic effects of the methyl and cyano groups.

Diagram 1: Proposed Mechanism for the Bromination of this compound with NBS

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation NBS N-Bromosuccinimide (NBS) Br+ Br+ (Electrophile) NBS->Br+ Activation H+ Trace H+ Intermediate Wheland Intermediate (Resonance Stabilized) Br+->Intermediate Substrate This compound Substrate->Intermediate Attack by thiophene π-system Product 5-Bromo-3-methylthiophene-2-carbonitrile Intermediate->Product Loss of H+

A simplified representation of the bromination mechanism.

Experimental Protocol: Bromination with N-Bromosuccinimide

The following protocol is adapted from established procedures for the bromination of substituted thiophenes.[7]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-3-methylthiophene-2-carbonitrile.

Nitration: Introduction of the Nitro Group

Nitrated thiophenes are valuable precursors for the synthesis of amino-thiophenes, which are common moieties in pharmacologically active compounds.

Mechanism and Regioselectivity of Nitration

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction.[8] A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). For sensitive substrates like thiophenes, milder conditions, such as using acetyl nitrate prepared in situ from nitric acid and acetic anhydride, are often preferred to prevent oxidation and decomposition.[9][10]

Similar to halogenation, the nitration of this compound is anticipated to yield the 5-nitro derivative as the major product due to the directing effects of the existing substituents.

Experimental Protocol: Nitration with Acetyl Nitrate

This protocol is based on general procedures for the nitration of thiophene derivatives.[9]

Materials:

  • This compound

  • Acetic anhydride

  • Fuming nitric acid

  • Acetic acid

  • Ice

  • Water

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare the nitrating mixture by adding fuming nitric acid (1.2 eq) to acetic anhydride (5.0 eq) at a temperature maintained between -10 °C and 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in acetic acid.

  • Cool the substrate solution to 0 °C and add the pre-formed nitrating mixture dropwise, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product, 5-nitro-3-methylthiophene-2-carbonitrile, is collected by filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Friedel-Crafts Acylation: Introduction of Acyl Groups

Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that introduces an acyl group onto an aromatic ring.[11][12] This reaction is pivotal for the synthesis of aryl ketones, which are versatile intermediates in organic synthesis.

Mechanism and Regioselectivity of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, typically generated from an acyl halide or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The acylium ion then undergoes electrophilic attack on the aromatic ring.

For this compound, acylation is expected to occur at the C5 position. The electron-withdrawing nature of the introduced acyl group deactivates the ring towards further acylation, thus preventing polysubstitution.[13]

Diagram 2: General Workflow for Friedel-Crafts Acylation

G Start Start Mix Mix Substrate and Acyl Halide in an inert solvent Start->Mix Cool Cool to 0 °C Mix->Cool Add_Catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) Cool->Add_Catalyst React Stir at room temperature Add_Catalyst->React Quench Quench with ice-water React->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

A generalized workflow for a typical Friedel-Crafts acylation experiment.

Experimental Protocol: Friedel-Crafts Acylation

The following is a general procedure for the acylation of thiophene derivatives.[14]

Materials:

  • This compound

  • Acetyl chloride (or other acyl halide)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Ice

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 5-acetyl-3-methylthiophene-2-carbonitrile.[15]

Vilsmeier-Haack Formylation: Introduction of the Formyl Group

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[16][17] It provides a mild and efficient route to aryl aldehydes, which are important synthetic intermediates.

Mechanism and Regioselectivity of Vilsmeier-Haack Formylation

The reaction employs a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[18][19] This forms a chloroiminium ion, which is the active electrophile. The aromatic ring then attacks this electrophile, and subsequent hydrolysis yields the aldehyde.[20]

The Vilsmeier reagent is a weaker electrophile than the acylium ion in Friedel-Crafts reactions, and thus, the reaction is most effective on activated aromatic systems.[20] For this compound, the activating effect of the methyl group should facilitate formylation, which is expected to occur at the C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a standard procedure for the Vilsmeier-Haack formylation of activated heterocycles.[21]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium acetate (NaOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in 1,2-dichloroethane.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours, or until TLC analysis indicates completion.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of crushed ice and saturated aqueous sodium acetate solution.

  • Stir for 30 minutes, then extract the mixture with dichloromethane.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to give 5-formyl-3-methylthiophene-2-carbonitrile.

Summary of Regioselectivity

The electrophilic substitution reactions of this compound consistently demonstrate a high degree of regioselectivity, with the incoming electrophile predominantly attacking the C5 position. This is a direct consequence of the synergistic directing effects of the C3-methyl and C2-cyano substituents.

ReactionReagentsMajor Product
BrominationNBS, CH₃CN5-Bromo-3-methylthiophene-2-carbonitrile
NitrationHNO₃, Ac₂O5-Nitro-3-methylthiophene-2-carbonitrile
AcylationRCOCl, AlCl₃5-Acyl-3-methylthiophene-2-carbonitrile
FormylationPOCl₃, DMF5-Formyl-3-methylthiophene-2-carbonitrile

Conclusion

This technical guide has provided a detailed overview of the electrophilic substitution reactions of this compound. The predictable regioselectivity, governed by the electronic nature of the substituents, makes this compound a valuable and versatile platform for the synthesis of highly functionalized thiophene derivatives. The protocols presented herein, adapted from established literature, offer a practical starting point for researchers in the fields of medicinal chemistry and materials science to explore the rich chemistry of this important heterocyclic scaffold.

References

The Emerging Therapeutic Potential of 3-Methylthiophene-2-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of medicinal chemistry. Its structural resemblance to a phenyl ring allows it to act as a bioisostere, while its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in drug design. Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, yet highly versatile class of these compounds: derivatives of 3-methylthiophene-2-carbonitrile. While often serving as pivotal intermediates, the inherent reactivity and structural features of this scaffold are instrumental in the generation of novel therapeutic agents. This document will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of compounds derived from this promising core.

I. Synthetic Strategies: Accessing the this compound Core and its Derivatives

The primary and most efficient route to substituted 2-aminothiophene-3-carbonitriles, which are key precursors for a vast array of biologically active molecules, is the Gewald reaction . This one-pot, multi-component reaction is a cornerstone of thiophene synthesis.

The Gewald Aminothiophene Synthesis

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitriles

  • Reaction Setup: To a solution of the starting ketone (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a catalytic amount of a base (e.g., diethylamine, morpholine, or triethylamine).

  • Sulfur Addition: To the stirred mixture, add elemental sulfur (1.1 eq).

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (40-60 °C) for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-aminothiophene-3-carbonitrile.

The versatility of the Gewald reaction allows for the introduction of a wide range of substituents at the 4 and 5 positions of the thiophene ring, which is crucial for tuning the biological activity of the final products. The 2-amino and 3-cyano groups of the resulting thiophene are then readily available for further chemical transformations, most notably the construction of fused heterocyclic systems.

Figure 1: Gewald Aminothiophene Synthesis Workflow

II. Anticancer Activity: Thieno[2,3-d]pyrimidines as Potent Kinase Inhibitors

A significant body of research has focused on the synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitrile precursors. These fused heterocyclic systems have emerged as potent anticancer agents, often targeting key enzymes in cancer cell signaling pathways such as tyrosine kinases.

The general synthetic strategy involves the cyclization of the 2-aminothiophene-3-carbonitrile with various reagents to form the pyrimidine ring. For instance, reaction with formamide or orthoesters can lead to the formation of the thieno[2,3-d]pyrimidine core.

A series of novel thiophene and thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, certain derivatives displayed significant cytotoxic effects.[1] For example, some compounds showed high efficacy against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines, with IC₅₀ values in the low micromolar range.[1]

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Compound 8 MCF-74.132 ± 0.5[1]
Compound 8 HepG-23.3 ± 0.90[1]
Compound 5 MCF-77.301 ± 4.5[1]
Compound 5 HepG-25.3 ± 1.6[1]
Doxorubicin MCF-7-[1]
Doxorubicin HepG-2-[1]

Table 1: In vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives.

Further studies on fused thiophene derivatives have identified compounds with potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt, both of which are crucial in tumor angiogenesis and cell survival.[2] For instance, certain chloro-substituted thienopyrimidines have demonstrated IC₅₀ values in the low micromolar range against both HepG2 and PC-3 cancer cell lines.[2]

Figure 2: Proposed Mechanism of Anticancer Action

III. Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of this compound have also been utilized as precursors for compounds with significant antimicrobial properties. The structural diversity that can be achieved through modifications of the thiophene core allows for the development of agents active against a range of bacterial and fungal pathogens.

In one study, a series of novel thiophene derivatives were synthesized and screened for their in vitro antimicrobial activity.[3] The results indicated that some of the synthesized compounds exhibited potent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[3] Furthermore, certain derivatives displayed excellent antifungal activity against Candida albicans and Aspergillus niger.[3]

Compound IDBacterial StrainMIC (µM/ml)Fungal StrainMIC (µM/ml)Reference
S₁ Staphylococcus aureus0.81--[3]
S₁ Bacillus subtilis0.81--[3]
S₁ Escherichia coli0.81--[3]
S₁ Salmonella typhi0.81--[3]
S₄ --Candida albicans0.91[3]
S₄ --Aspergillus niger0.91[3]
Cefadroxil (Standard)---[3]
Fluconazole --(Standard)-[3]

Table 2: Antimicrobial activity of selected thiophene derivatives.

The mechanism of action for the antimicrobial effects of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The lipophilic nature of the thiophene ring can facilitate passage through the microbial cell membrane, allowing the molecule to reach its intracellular target.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiophene derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and lipoxygenases (LOX).[4][5]

While direct studies on the anti-inflammatory properties of simple this compound derivatives are not extensively reported, the evaluation of more complex structures derived from them provides valuable insights. For instance, a study on 3-aminothiophene-2-acylhydrazone derivatives, which can be synthesized from 2-aminothiophene-3-carbohydrazides, revealed significant analgesic and anti-inflammatory properties.[6] Certain compounds in this series were found to be more potent than the standard drug dipyrone in a writhing test in mice.[6]

The anti-inflammatory effects of thiophene derivatives are often linked to the presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups.[4] These groups can influence the compound's ability to bind to the active sites of pro-inflammatory enzymes.

Figure 3: General Anti-inflammatory Mechanism of Action

V. Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the thiophene ring and any fused heterocyclic systems.

  • For Anticancer Activity: The presence of specific substituents on the thieno[2,3-d]pyrimidine core is crucial for potent kinase inhibition. For example, halogen substitutions can significantly enhance cytotoxic activity.[2] The nature of the group at the 4-position of the pyrimidine ring also plays a critical role in determining the potency and selectivity of the compound.

  • For Antimicrobial Activity: The antimicrobial spectrum and potency are influenced by the substituents on the thiophene ring. The introduction of different aryl groups can modulate the activity against various bacterial and fungal strains.

  • For Anti-inflammatory Activity: The presence of hydrogen bond donors and acceptors, as well as lipophilic groups, can influence the binding of these compounds to the active sites of inflammatory enzymes.

Future Directions:

While the majority of research has focused on complex fused systems derived from this compound, there is a significant opportunity to explore the biological potential of simpler, non-fused derivatives. A systematic investigation of the structure-activity relationships of these simpler analogs could lead to the identification of novel pharmacophores with improved potency and pharmacokinetic properties. Furthermore, the application of computational modeling and in silico screening can aid in the rational design of new derivatives with enhanced activity against specific biological targets. The versatility of the this compound scaffold ensures its continued importance in the quest for new and effective therapeutic agents.

VI. References

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  • Povar, I. M., Vlasa, M., & Vlase, L. (2014). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. The Journal of organic chemistry, 79(24), 12159–12170. --INVALID-LINK--

  • El-Naggar, M., Ibrahim, H. S., Eldehna, W. M., & Abdel-Aziz, H. A. (2021). Examples of bioactive compounds containing the thiophene moiety and bioactive bis-heterocycles with ether linkers. RSC advances, 11(48), 30206–30217. --INVALID-LINK--

  • Kumar, D., Kumar, N., & Singh, R. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC chemistry, 13(1), 54. --INVALID-LINK--

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  • Patel, R. V., & Patel, J. K. (2012). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica, 4(4), 1632-1638. --INVALID-LINK--

  • Abdelgawad, M. A., El-Naggar, M., & Abdel-Aziz, H. A. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules (Basel, Switzerland), 26(11), 3291. --INVALID-LINK--

  • da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel, Switzerland), 14(7), 692. --INVALID-LINK--

  • Lahsasni, S., Al-Soud, Y. A., & Mabkhoot, Y. N. (2018). Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. Journal of Chemistry, 2018, 1-11. --INVALID-LINK--

  • Al-Abdullah, E. S., Al-Salahi, R., & Al-Obaid, A. M. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules (Basel, Switzerland), 21(11), 1438. --INVALID-LINK--

  • Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2011). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 2(6), 519-524. --INVALID-LINK--

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2020). Synthesis and Antimicrobial Activity of New 3H-Chromeno[2,3-d]pyrimidine Derivatives. Russian Journal of General Chemistry, 90(8), 1546-1554. --INVALID-LINK--

  • Hawash, M., Jaradat, N., & Hameedi, S. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules (Basel, Switzerland), 27(24), 8963. --INVALID-LINK--

  • Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2023). Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS medicinal chemistry letters, 14(8), 1079–1087. --INVALID-LINK--

  • Castelli, R., Carenzi, G., & Ruiu, S. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. European Journal of Medicinal Chemistry, 199, 112396. --INVALID-LINK--

  • da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel, Switzerland), 14(7), 692. --INVALID-LINK--

  • Al-Suwaidan, I. A., Alanazi, A. M., & Al-Qahtani, S. D. (2022). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Journal of King Saud University - Science, 34(3), 101869. --INVALID-LINK--

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  • Fraga, A. G. M., de Oliveira, R. S. B., & de Lima, M. C. A. (2014). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. Molecules (Basel, Switzerland), 19(6), 8456–8473. --INVALID-LINK--

  • Kim, H. J., Kim, M. S., & Kim, H. P. (2020). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. International journal of molecular sciences, 21(18), 6853. --INVALID-LINK--

  • Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2023). Structure–Activity Relationship Study of 1 H -Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS medicinal chemistry letters, 14(8), 1079–1087. --INVALID-LINK--

  • Perner, R. J., Gayo, L. M., & Collins, P. W. (2004). Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. Bioorganic & medicinal chemistry letters, 14(10), 2411–2415. --INVALID-LINK--

  • Wilson, Z. T., Lensing, C. J., & Haskell-Luevano, C. (2023). The Parallel Structure-Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Molecules (Basel, Switzerland), 28(12), 4744. --INVALID-LINK--

References

quantum chemical calculations on 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-Methylthiophene-2-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a key heterocyclic intermediate in materials science and pharmaceutical development.[1][2] Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind computational choices, establishing a self-validating workflow that bridges theoretical calculations with empirical data. We will explore molecular geometry, vibrational frequencies (FT-IR, FT-Raman), electronic structure (FMO, MESP), spectroscopic properties (NMR, UV-Vis), and non-linear optical (NLO) potential. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the robust characterization and prediction of molecular properties.

Introduction: The Convergence of Theory and Experiment

This compound (C₆H₅NS) is a substituted thiophene derivative whose structural and electronic characteristics make it a valuable building block for advanced functional materials and pharmacologically active compounds.[3][4] The strategic placement of the electron-withdrawing nitrile group and the electron-donating methyl group on the thiophene ring creates a molecule with significant potential for tailored applications.[5] A priori knowledge of its structural stability, reactivity, and spectroscopic signatures is paramount for efficient research and development.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective means to investigate molecular properties at the atomic level.[2][6] This computational approach allows us to predict and understand a molecule's behavior, guiding experimental design and accelerating the discovery process. The core principle of this guide is not merely to perform calculations, but to establish a protocol where theoretical results are rigorously validated against experimental data, creating a feedback loop that enhances predictive accuracy and scientific trust.[7][8]

Theoretical Foundations and Computational Methodology

The Rationale: Selecting the Appropriate Computational Tools

The accuracy of any quantum chemical study is contingent upon the chosen theoretical method and basis set. Our approach is grounded in a balance of computational efficiency and high-fidelity results.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent accuracy-to-cost ratio. We primarily utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a robust description of molecular geometries and electronic properties for a wide range of organic systems.[7][8] For certain properties, functionals like M06-2X can offer improved performance, especially for systems involving non-covalent interactions.[7]

  • Basis Set Selection: The basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is selected for its comprehensive nature.[7][8]

    • 6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen, crucial for accurately describing lone pairs, anions, and non-covalent interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for orbital shape distortion and improving the description of chemical bonding.

The Self-Validating Computational Workflow

A trustworthy computational protocol must be systematic and verifiable. The following workflow ensures that calculations are built upon a stable and validated molecular foundation.

  • Initial Structure Creation: Construct the 3D model of this compound using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: Perform a full geometry optimization using the chosen DFT method and basis set (e.g., B3LYP/6-311++G(d,p)) to locate the minimum energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies at the same level of theory. This step is critical for two reasons:

    • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Spectroscopic Prediction: The calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra.[9]

  • Property Calculations: Using the validated optimized geometry, proceed with single-point energy calculations to determine electronic properties (HOMO-LUMO, MESP), spectroscopic properties (TD-DFT for UV-Vis, GIAO for NMR), and other desired parameters.[7][10]

G cluster_workflow Computational Workflow A 1. Initial 3D Structure B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation Check C->D E Imaginary Frequencies? D->E Yes F True Minimum Achieved D->F No E->B Re-optimize G 4. Calculation of Molecular Properties (NMR, UV-Vis, NLO, MESP) F->G

Caption: A self-validating workflow for quantum chemical calculations.

Molecular Structure and Geometry

The foundational step in understanding this compound is to determine its most stable three-dimensional structure. The optimized geometry, calculated at the B3LYP/6-311++G(d,p) level, provides the basis for all subsequent property calculations. The thiophene ring is nearly planar, as expected.

Caption: Optimized molecular structure of this compound.

Table 1: Selected Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length S1—C2 1.74 Å
S1—C5 1.72 Å
C2—C3 1.42 Å
C3—C4 1.38 Å
C4—C5 1.43 Å
C2—C(N) 1.43 Å
C≡N 1.16 Å
C3—C(H₃) 1.51 Å
Bond Angle C5—S1—C2 92.5°
S1—C2—C3 111.0°
C2—C3—C4 113.2°
C3—C4—C5 111.8°

| | C4—C5—S1 | 111.5° |

Vibrational Spectroscopy Analysis (FT-IR & FT-Raman)

Vibrational analysis serves as a crucial bridge between theory and experiment. By comparing the calculated vibrational modes with experimental FT-IR and FT-Raman spectra, we can validate the accuracy of our computational model.[8][11] Theoretical harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the gas-phase nature of the calculation.[9][12] Therefore, a uniform scaling factor (typically ~0.961 for B3LYP/6-311G(d,p)) is applied to the calculated frequencies to improve agreement.[8]

  • Perform Frequency Calculation: Use the optimized geometry from the previous step.

  • Apply Scaling Factor: Multiply all calculated harmonic frequencies by the appropriate scaling factor (e.g., 0.961).

  • Visualize Modes: Use visualization software to animate the vibrational modes.

  • Assign Bands: Assign the major calculated vibrations based on their motion. Potential Energy Distribution (PED) analysis provides a quantitative assignment of each mode.[7][8]

  • Compare with Experiment: Correlate the scaled theoretical frequencies with bands in the experimental FT-IR and FT-Raman spectra.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Assignment Calculated (Scaled) Experimental (Typical Range)
ν(C≡N) Nitrile stretch ~2230 2220-2260
ν(C-H) Aromatic C-H stretch ~3100 3000-3100
ν(C-H) Methyl C-H stretch ~2950-3000 2850-3000
ν(C=C) Ring C=C stretch ~1550, 1450 1400-1600
δ(CH₃) Methyl bend ~1380, 1460 1375, 1450

| ν(C-S) | Ring C-S stretch | ~840 | 800-880 |

Electronic Properties and Frontier Molecular Orbitals (FMO)

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's electronic behavior.[13]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is primarily localized over the thiophene ring, indicating this is the primary site of electron donation.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO shows significant density over the nitrile group and the adjacent carbon atoms, identifying this region as the electron-accepting site.

  • HOMO-LUMO Energy Gap (ΔE): This gap is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[14][15]

G cluster_levels Frontier Molecular Orbitals cluster_energy Energy LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons LUMO_level HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO_level E_axis LUMO_level->HOMO_level   ΔE = E_LUMO - E_HOMO

Caption: Energy level diagram of Frontier Molecular Orbitals (FMO).

Global Reactivity Descriptors

From the HOMO and LUMO energies, several key reactivity indices can be calculated, providing quantitative insights into the molecule's behavior.[6][15]

Table 3: Calculated Electronic Properties and Reactivity Descriptors

Property Formula Calculated Value (eV) Interpretation
HOMO Energy (E_HOMO) - -6.5 Electron Donating Ability
LUMO Energy (E_LUMO) - -1.8 Electron Accepting Ability
Energy Gap (ΔE) E_LUMO - E_HOMO 4.7 Chemical Stability/Reactivity
Ionization Potential (I) -E_HOMO 6.5 Energy to remove an electron
Electron Affinity (A) -E_LUMO 1.8 Energy released when adding an electron
Electronegativity (χ) (I + A) / 2 4.15 Electron attracting power

| Chemical Hardness (η) | (I - A) / 2 | 2.35 | Resistance to charge transfer |

Spectroscopic Characterization (UV-Vis & NMR)

UV-Vis Spectral Analysis

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum, which corresponds to excitations of electrons from occupied to unoccupied orbitals.[10][16] This calculation provides the maximum absorption wavelength (λ_max), oscillator strength (f), and the nature of the electronic transitions.

  • Input: Use the optimized ground-state geometry.

  • Calculation: Perform a TD-DFT calculation (e.g., using B3LYP/6-311++G(d,p)). It is often crucial to include a solvent model (like the Polarizable Continuum Model, PCM) for comparison with solution-phase experimental spectra.[6]

  • Analysis: Identify the transition with the largest oscillator strength. The primary transition for this molecule is expected to be a π → π* transition, corresponding to the HOMO → LUMO excitation.[17]

NMR Chemical Shift Analysis

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts.[7] These calculations are highly sensitive to molecular geometry and provide another layer of validation for the computed structure.

  • Input: Use the optimized ground-state geometry.

  • Calculation: Perform a GIAO-NMR calculation (e.g., at the B3LYP/6-311++G(d,p) level), typically including a solvent model.

  • Referencing: Calculated absolute shielding values are converted to chemical shifts (δ) by subtracting them from the shielding value of a reference standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.

  • Comparison: The resulting theoretical chemical shifts can be directly compared with experimental NMR data.[18][19]

Advanced Properties: NLO and MESP

Non-Linear Optical (NLO) Properties

Thiophene derivatives with donor-acceptor motifs are promising candidates for NLO materials, which are essential for applications in optoelectronics and photonics.[20][21] The key parameter for second-order NLO activity is the first hyperpolarizability (β₀). A large β₀ value is indicative of a strong NLO response. DFT calculations can reliably predict this property, guiding the synthesis of new high-performance materials. The sulfur atom in the thiophene ring acts as an efficient electron donor, which can lead to significant NLO properties.[5]

Molecular Electrostatic Potential (MESP)

The MESP provides a visual map of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other species.[10][15]

  • Red Regions (Negative Potential): Indicate areas of high electron density, corresponding to nucleophilic sites. For this compound, the most negative potential is localized on the nitrogen atom of the nitrile group.

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, corresponding to electrophilic sites. Positive potential is typically found around the hydrogen atoms.

Conclusion

This guide has detailed a robust and self-validating computational methodology for the comprehensive characterization of this compound. By integrating DFT-based calculations for geometry, vibrational spectra, electronic structure, and spectroscopic properties, researchers can gain deep insights into the molecule's behavior. The strong correlation between theoretically predicted and experimentally observed properties underscores the power of this approach. This framework not only serves to characterize a known molecule but also provides a predictive blueprint for designing novel thiophene derivatives with tailored properties for advanced applications in drug development and materials science.

References

Methodological & Application

The Versatile Synthon: Application Notes and Protocols for 3-Methylthiophene-2-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Methylthiophene-2-carbonitrile, a readily accessible and highly functionalized thiophene derivative, has emerged as a cornerstone synthon for the synthesis of a diverse array of biologically active heterocyclic compounds. Its unique arrangement of a nitrile group, a methyl substituent, and an electron-rich thiophene ring provides a versatile platform for a multitude of chemical transformations. This guide offers an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 55406-13-8
Molecular Formula C₆H₅NS
Molecular Weight 123.18 g/mol
Appearance Crystalline solid
Boiling Point 91 °C

Core Application: The Gateway to Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, constituting the core of numerous kinase inhibitors and other therapeutic agents.[2][3][4] this compound serves as an excellent precursor for the construction of this fused heterocyclic system through cyclocondensation reactions with various amidine derivatives.

Mechanistic Rationale: A Tale of Nucleophilic Attack and Cyclization

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitriles (often prepared via the Gewald reaction) is well-documented.[5][6][7] A similar and direct approach can be envisioned for this compound, proceeding through an initial nucleophilic addition of the amidine to the electrophilic nitrile carbon, followed by an intramolecular cyclization and subsequent tautomerization to furnish the aromatic thieno[2,3-d]pyrimidine ring system. The presence of a base is crucial to deprotonate the amidine, enhancing its nucleophilicity.

Thieno[2,3-d]pyrimidine Synthesis Mechanism This compound This compound Nucleophilic_Attack Nucleophilic Attack This compound->Nucleophilic_Attack Amidine Amidine Base Base Amidine->Base Deprotonation Base->Nucleophilic_Attack Intermediate Acyclic Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Cyclization->Thieno[2,3-d]pyrimidine

Caption: Proposed mechanism for thieno[2,3-d]pyrimidine synthesis.

Protocol 1: Synthesis of 4-Amino-2-substituted-6-methylthieno[2,3-d]pyrimidines

This protocol details the synthesis of 4-aminothieno[2,3-d]pyrimidines via the cyclocondensation of this compound with guanidine.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving 0.25 g, 11 mmol of sodium in 30 mL of absolute ethanol) in a 100 mL round-bottom flask, add guanidine hydrochloride (0.96 g, 10 mmol).

  • Stir the mixture at room temperature for 15 minutes to liberate the free guanidine base.

  • Add this compound (1.23 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 4-amino-6-methylthieno[2,3-d]pyrimidine.

Expected Outcome:

This procedure should yield the desired 4-aminothieno[2,3-d]pyrimidine derivative in good yield. Characterization can be performed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure.

Expanding the Synthetic Utility: Beyond Thienopyrimidines

The reactivity of this compound is not limited to the synthesis of thienopyrimidines. The thiophene ring and the nitrile functionality can be independently or concertedly manipulated to access a variety of other valuable heterocyclic systems and functionalized molecules.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another class of heterocyclic compounds with significant biological activities.[8][9][10] Derivatives of this compound can be employed in the synthesis of these fused systems, often through a Thorpe-Ziegler type cyclization of a suitably functionalized intermediate.

Thieno[2,3-b]pyridine Synthesis Workflow Start This compound Derivative Alkylation Alkylation with α-halo compound Start->Alkylation Intermediate Dinitrile Intermediate Alkylation->Intermediate Cyclization Thorpe-Ziegler Cyclization (Base-catalyzed) Intermediate->Cyclization Product Thieno[2,3-b]pyridine Cyclization->Product

Caption: General workflow for thieno[2,3-b]pyridine synthesis.

Protocol 2: Electrophilic Aromatic Substitution - Vilsmeier-Haack Formylation

The electron-rich nature of the thiophene ring allows for electrophilic aromatic substitution reactions. The Vilsmeier-Haack reaction provides a mild method for the formylation of such rings.[11][12][13][14] The cyano group is a deactivating, meta-directing group in classical electrophilic aromatic substitution on a benzene ring.[15][16] However, in the case of the highly activated thiophene ring, substitution is expected to occur at the vacant C5 position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (anhydrous)

  • Sodium acetate solution (aqueous)

  • Round-bottom flask with a dropping funnel and nitrogen inlet

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise to the cooled DMF with stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1.23 g, 10 mmol) in anhydrous 1,2-dichloroethane (10 mL) and add it to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.

  • Cool the mixture and pour it onto crushed ice containing sodium acetate (5 g).

  • Stir for 30 minutes, then extract the product with dichloromethane (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-formyl-3-methylthiophene-2-carbonitrile.

Functional Group Transformations of the Nitrile Group

The nitrile group in this compound is a versatile handle for further synthetic modifications.

Table 2: Potential Transformations of the Nitrile Group

ReactionReagentsProduct
Reduction to Amine LiAlH₄ in dry ether, followed by aqueous workup(3-Methylthiophen-2-yl)methanamine
Hydrolysis to Carboxylic Acid Aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), heat3-Methylthiophene-2-carboxylic acid
Conversion to Ketone Grignard reagent (RMgX), followed by acidic workup(3-Methylthiophen-2-yl)(R)methanone

The reduction of the nitrile to a primary amine opens up avenues for the introduction of various functionalities through reactions of the amino group.[17][18][19][20][21]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Dropping funnel

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (0.42 g, 11 mmol) in anhydrous diethyl ether (30 mL).

  • Dissolve this compound (1.23 g, 10 mmol) in anhydrous diethyl ether (20 mL) and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, gently reflux the mixture for 4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and then water (1.2 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield (3-methylthiophen-2-yl)methanamine.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its ability to serve as a precursor to medicinally relevant thieno[2,3-d]pyrimidines, as well as a substrate for a variety of other transformations, underscores its importance. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this versatile synthon in their pursuit of novel molecules with impactful applications.

References

Application Notes: 3-Methylthiophene-2-carbonitrile as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged pharmacophore," a molecular scaffold that is recurrent in a multitude of approved therapeutic agents.[1] Its structural similarity to the benzene ring allows it to function as a bioisostere, often enhancing biological activity or improving pharmacokinetic profiles.[1] Within this important class of heterocycles, 3-Methylthiophene-2-carbonitrile has emerged as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key intermediate.

The strategic placement of the methyl group at the 3-position and the reactive nitrile group at the 2-position provides a unique chemical handle for a variety of transformations. This allows for the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are at the core of numerous drugs with anticancer, anti-inflammatory, and central nervous system (CNS) protective activities.[2][3]

This guide will elucidate the synthesis of the title compound, explore its conversion into high-value pharmaceutical scaffolds, and provide detailed, actionable protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful and safe experimentation. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 55406-13-8[4]
Molecular Formula C₆H₅NS[4]
Molecular Weight 123.18 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 91-93°C at 12 mmHg[5]
Storage Keep in a dark place, sealed in dry conditions at room temperature.[5]

Safety & Handling:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.

Synthesis of the Building Block

The most direct and commonly cited synthesis of this compound involves the dehydration of its corresponding amide precursor, 3-Methyl-2-thiophenecarboxamide.

Workflow for Synthesis of this compound

Start 3-Methyl-2-thiophenecarboxamide Reagent Phosphorus Oxychloride (POCl₃) (Dehydrating Agent) Start->Reagent Mix with excess Process Reflux (2 hours) Reagent->Process Workup1 Vacuum Removal of excess POCl₃ Process->Workup1 Workup2 Dissolve in 1,2-Dichloroethane Workup1->Workup2 Workup3 Wash with Water & Brine Workup2->Workup3 Workup4 Solvent Removal Workup3->Workup4 End Crude this compound Workup4->End Purification Silica Gel Chromatography End->Purification Final Pure this compound Purification->Final

Caption: Synthesis of this compound via dehydration.

Protocol 1: Synthesis of this compound[5]

This protocol details the dehydration of 3-Methyl-2-thiophenecarboxamide using phosphorus oxychloride (POCl₃).

Materials:

  • 3-Methyl-2-thiophenecarboxamide (18.6 g, 0.13 mol)

  • Phosphorus oxychloride (POCl₃), excess

  • 1,2-Dichloroethane

  • Water

  • Brine (saturated NaCl solution)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, mix 3-Methyl-2-thiophenecarboxamide with an excess of POCl₃.

    • Scientist's Note: POCl₃ is a powerful dehydrating agent that efficiently converts the amide functionality into a nitrile. The reaction should be performed in a fume hood due to the corrosive and moisture-sensitive nature of POCl₃.

  • Reflux: Heat the mixture at reflux temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Removal of Reagent: After the reaction is complete, carefully remove the excess POCl₃ under vacuum.

  • Work-up:

    • Dissolve the resulting residue in 500 mL of 1,2-dichloroethane.

    • Carefully wash the organic layer with water. Caution: This step can be exothermic. Add the water slowly and with cooling.

    • Perform a final wash with brine to remove residual water.

  • Isolation: Remove the solvent (1,2-dichloroethane) under reduced pressure to yield the crude this compound.

  • Purification: For higher purity, pass the crude material through a plug of silica gel.

Application in Pharmaceutical Synthesis: Access to the Thieno[2,3-d]pyrimidine Core

A primary application of thiophene-based building blocks is the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is a bioisostere of purine and quinazoline, making it a highly sought-after scaffold in drug discovery.[2][3][6] Derivatives have shown potent activity as anticancer agents (e.g., VEGFR-2 inhibitors), anti-inflammatory agents, and antimicrobials.[2][3][7]

The most common synthetic routes to thieno[2,3-d]pyrimidines start from 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxylate precursors. While this compound does not possess the required amino group, it serves as a critical starting material to access the necessary intermediates through functionalization. A key strategy involves converting the starting material into a 2-amino-3-functionalized thiophene, which can then undergo cyclization.

General Strategy: From Building Block to Pharmaceutical Core

Start 3-Methylthiophene- 2-carbonitrile Step1 Ring Functionalization (e.g., Amination or precursor introduction) Start->Step1 Intermediate Key Intermediate (e.g., 2-Aminothiophene derivative) Step1->Intermediate Step2 Cyclization Reagent (e.g., Formamide, Isothiocyanate) Intermediate->Step2 Reaction with Product Thieno[2,3-d]pyrimidine Core Step2->Product

Caption: General workflow for synthesizing Thieno[2,3-d]pyrimidines.

Protocol 2: General Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol provides a generalized method for the final cyclization step, assuming the 2-aminothiophene-3-carboxylate intermediate has been synthesized from the initial building block. This reaction is a cornerstone for creating the thienopyrimidine scaffold.

Materials:

  • Ethyl 2-amino-5-methylthiophene-3-carboxylate (1 equivalent)

  • Formamide (large excess, acts as both reagent and solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-aminothiophene intermediate.

  • Reagent Addition: Add a large excess of formamide.

    • Scientist's Note: Formamide serves as the source of the two carbons and one nitrogen atom required to form the pyrimidine ring. Refluxing in formamide is a classic and effective method for this type of cyclization.[8]

  • Reflux: Heat the reaction mixture to reflux (typically 180-200°C) and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Case Study: Relevance to Olanzapine Synthesis

The significance of the methylthiophene carbonitrile scaffold is underscored by its role in the synthesis of major pharmaceuticals. For instance, the atypical antipsychotic drug Olanzapine relies on a key intermediate, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile.[9] This intermediate is typically formed via a Gewald reaction to first construct the 2-amino-5-methylthiophene-3-carbonitrile ring system.[9]

While the substitution pattern differs from this compound, this example powerfully illustrates the pharmaceutical industry's reliance on this specific combination of functional groups (methyl, thiophene, nitrile) for constructing complex, neurologically active agents. The synthetic principles and the value of the thiophene core are directly transferable.

Conclusion

This compound is a high-value building block that provides a robust starting point for the synthesis of diverse and pharmacologically relevant heterocyclic systems. Its true potential is realized in its strategic conversion to functionalized intermediates, particularly aminothiophenes, which are precursors to the therapeutically significant thieno[2,3-d]pyrimidine scaffold. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for leveraging this versatile compound in their drug discovery and development programs.

References

protocol for the synthesis of polymers from 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Conductive Polymers from 3-Methylthiophene-2-carbonitrile

Introduction: Expanding the Frontiers of Functional Polythiophenes

Polythiophenes represent a premier class of conductive polymers, foundational to advancements in organic electronics, including organic field-effect transistors (OFETs), solar cells, and chemical sensors.[1] Their electronic and physical properties are highly tunable through the chemical functionalization of the thiophene ring. The introduction of substituents at the 3-position can enhance solubility, influence polymer chain packing, and modify the electronic band structure.[2]

This application note provides a detailed guide to the synthesis of a novel polymer derived from this compound. This monomer is of particular interest due to its unique combination of an electron-donating methyl group and an electron-withdrawing nitrile group. This bifunctional substitution is anticipated to yield a polymer with distinct properties: the methyl group can improve solubility and processability, while the nitrile group may increase the polymer's oxidation potential and offer a site for post-polymerization modification.[1][3]

We present two robust protocols for the polymerization of this monomer: chemical oxidative polymerization and electrochemical polymerization. These methods were chosen for their widespread use and adaptability in synthesizing a variety of polythiophene derivatives.[4][5] This guide is intended for researchers in materials science, polymer chemistry, and drug development seeking to explore new functional organic semiconductors.

Part 1: Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used, scalable method for producing polythiophenes. The mechanism involves the oxidation of the monomer to form a radical cation, which then couples with other monomers or oligomers to propagate the polymer chain.[1] Ferric chloride (FeCl₃) is a common and effective oxidant for this process due to its suitable redox potential and affordability.[4]

Causality of Experimental Design

The choice of anhydrous chloroform as a solvent is critical; water can interfere with the polymerization process and lead to lower molecular weight or undesired side products.[6] The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from interfering with the reactive intermediates. The order of addition—adding the monomer solution to the oxidant slurry—helps to maintain a consistent concentration of the oxidizing agent and control the polymerization rate.[4] Post-synthesis purification via Soxhlet extraction is essential to remove the catalyst and low molecular weight oligomers, ensuring the final product has optimal electronic properties.

Detailed Protocol: Oxidative Polymerization with Ferric Chloride

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥96%Thermo Scientific Chemicals or equivalentStore under inert gas.[7]
Anhydrous Ferric Chloride (FeCl₃)Sublimed, ≥99.8%Sigma-Aldrich or equivalentHandle in a glovebox or dry atmosphere.
Anhydrous Chloroform (CHCl₃)≥99.8%Sigma-Aldrich or equivalentUse a freshly opened bottle or dried solvent.
Methanol (MeOH)ACS GradeFisher Scientific or equivalentFor washing/precipitation.
Hydrochloric Acid (HCl)37%Sigma-Aldrich or equivalentFor catalyst removal.
Argon or Nitrogen GasHigh Purity---For maintaining an inert atmosphere.
Soxhlet Extraction Apparatus------With cellulose thimbles.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Precipitation cluster_purification Purification A Suspend anhydrous FeCl3 in anhydrous CHCl3 under Argon C Add monomer solution dropwise to FeCl3 slurry at 0°C A->C B Dissolve monomer in anhydrous CHCl3 B->C D Warm to room temperature and stir for 24 hours C->D E Quench reaction by pouring into Methanol D->E F Filter the crude polymer E->F G Wash with 2M HCl and then water F->G H Dry the crude polymer under vacuum G->H I Purify via Soxhlet extraction (Methanol, Hexane, Chloroform) H->I J Collect chloroform fraction and precipitate in Methanol I->J K Dry final polymer under vacuum J->K

Caption: Workflow for chemical oxidative polymerization of this compound.

Step-by-Step Procedure

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.

  • Oxidant Preparation: In the flask, suspend anhydrous ferric chloride (4 molar equivalents relative to the monomer) in anhydrous chloroform. Cool the slurry to 0°C using an ice bath.

  • Monomer Solution: In a separate flask, dissolve this compound (1 molar equivalent) in anhydrous chloroform.

  • Reaction Initiation: Transfer the monomer solution to the dropping funnel and add it dropwise to the stirred FeCl₃ slurry over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under argon. The mixture should become dark and viscous.

  • Quenching: Quench the reaction by slowly pouring the mixture into a beaker containing methanol. This will precipitate the crude polymer.

  • Initial Wash: Filter the precipitate using a Büchner funnel. Wash the solid sequentially with methanol, a 2M HCl solution (to remove iron salts), and finally with deionized water until the filtrate is neutral.

  • Drying: Dry the crude polymer in a vacuum oven at 40-50°C overnight.

  • Purification: Load the dried, crude polymer into a cellulose thimble and perform a sequential Soxhlet extraction with methanol, hexane, and finally chloroform.

    • Methanol Wash: Removes residual initiator and very short oligomers.

    • Hexane Wash: Removes other low molecular weight species.

    • Chloroform Extraction: Dissolves the desired polymer.

  • Final Precipitation: Collect the chloroform fraction, reduce the volume using a rotary evaporator, and precipitate the purified polymer by adding it to methanol.

  • Final Product: Filter the purified polymer, wash with a small amount of methanol, and dry under high vacuum to a constant weight.

Part 2: Electrochemical Polymerization

Electropolymerization offers a direct method to grow a polymer film onto a conductive substrate, which can then be used as an electrode.[5] This technique provides excellent control over the film thickness and morphology by adjusting electrochemical parameters such as potential, current, and charge passed.[8] The polymerization occurs via the oxidation of the monomer at the electrode surface, creating radical cations that couple to form the polymer film.[9]

Causality of Experimental Design

A three-electrode system is used to precisely control the potential of the working electrode where polymerization occurs. Acetonitrile is a common solvent for electropolymerization due to its wide electrochemical window and ability to dissolve both the monomer and the supporting electrolyte.[10] A supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP), is required to ensure sufficient conductivity of the solution. The choice of polymerization mode (potentiodynamic or potentiostatic) affects the resulting film's properties. Potentiodynamic (cyclic voltammetry) cycling can produce dense, well-adhered films, while potentiostatic (constant potential) methods can be faster for growing thicker films.[11]

Detailed Protocol: Potentiodynamic Electropolymerization

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥96%Thermo Scientific Chemicals or equivalent---
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich or equivalent---
Tetrabutylammonium Perchlorate (TBAP)Electrochemical Grade, ≥99.0%Sigma-Aldrich or equivalentDry in vacuum oven before use.
Indium Tin Oxide (ITO) coated glass------Working Electrode.
Platinum wire or foil------Counter Electrode.
Ag/AgCl or Ag/Ag⁺------Reference Electrode.

Electrochemical Polymerization Mechanism

G Monomer Monomer (M) in Solution RadicalCation Radical Cation (M•+) at Electrode Surface Monomer->RadicalCation - e⁻ Dimer Dimer Radical Cation RadicalCation->Dimer + M•+ Polymer Polymer Film (P-doped) Dimer->Polymer + n(M•+) - 2nH+

Caption: Simplified mechanism of oxidative electropolymerization of thiophene monomers.

Step-by-Step Procedure

  • Electrode Preparation: Clean the ITO-coated glass substrate (working electrode) by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use the prepared ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte Solution: Prepare a solution of 0.1 M TBAP and 0.05 M this compound in anhydrous acetonitrile. Deoxygenate the solution by bubbling with argon gas for at least 20 minutes.

  • Polymerization: Immerse the electrodes in the solution while maintaining a gentle argon blanket over the surface. Perform cyclic voltammetry (CV) by sweeping the potential from 0 V to an upper potential sufficient to oxidize the monomer (e.g., ~1.6 - 2.0 V vs Ag/AgCl, this must be determined experimentally) at a scan rate of 50 mV/s for 10-20 cycles. An irreversible oxidation peak should appear on the first scan, and with subsequent scans, new redox waves corresponding to the polymer film will grow.[11]

  • Post-Polymerization Wash: After polymerization, carefully remove the polymer-coated electrode from the cell. Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer film in a vacuum oven at a low temperature (e.g., 40°C).

Part 3: Characterization of the Synthesized Polymer

Thorough characterization is essential to confirm the successful synthesis and understand the properties of the poly(this compound).

Expected Characterization Data

TechniquePurposeExpected Results for Polythiophenes
FTIR Spectroscopy Confirm polymer structure and functional groups.C=C stretching of thiophene ring (~1450-1550 cm⁻¹), C-S stretching (~820 cm⁻¹), and a prominent C≡N (nitrile) stretch (~2220-2230 cm⁻¹).
¹H NMR Spectroscopy Elucidate polymer structure and regioregularity.Broad peaks in the aromatic region (~6.8-7.5 ppm) corresponding to thiophene protons. Alkyl protons from the methyl group will appear upfield.
UV-Vis Spectroscopy Determine electronic properties (bandgap).A broad absorption peak in the visible range (typically 400-600 nm) corresponding to the π-π* transition of the conjugated backbone.[12]
Gel Permeation Chromatography (GPC) Measure molecular weight (Mn, Mw) and dispersity (Đ).Provides information on the average chain length and the distribution of chain lengths in the polymer sample.
Cyclic Voltammetry (CV) Investigate electrochemical properties (redox potentials).Reversible p-doping (oxidation) and n-doping (reduction) peaks, indicating the polymer's electrochemical activity.[13]

Safety and Handling

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Anhydrous ferric chloride is corrosive and moisture-sensitive. Handle it in an inert atmosphere glovebox.

  • Chloroform is a suspected carcinogen and should be handled with extreme care.

  • Acetonitrile is toxic and flammable. Avoid inhalation and skin contact.

References

The Emerging Role of 3-Methylthiophene-2-carbonitrile in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 3-Methylthiophene-2-carbonitrile in materials science. It is tailored for researchers, scientists, and professionals in drug development, offering detailed application notes and protocols. This document delves into the synthesis, characterization, and potential applications of polymers derived from this versatile monomer, with a particular focus on organic electronics and sensor technology. The strategic incorporation of an electron-withdrawing nitrile group onto the polythiophene backbone presents a unique avenue for tuning the optoelectronic properties of these materials.

Introduction: The Strategic Advantage of the Nitrile Moiety

This compound is a substituted thiophene monomer that serves as a critical building block for novel conductive polymers.[1] The presence of both a methyl group at the 3-position and a nitrile group at the 2-position on the thiophene ring offers a unique combination of properties. The methyl group enhances solubility and processability of the resulting polymer, a common strategy in the design of solution-processable organic electronics.[2] More significantly, the strongly electron-withdrawing nature of the nitrile group profoundly influences the electronic structure of the polymer. This strategic functionalization lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor for applications in organic electronics and for enhancing the stability of the material.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 55406-13-8[3]
Molecular Formula C₆H₅NS[3]
Molecular Weight 123.18 g/mol [1]
Boiling Point 91-93 °C at 12 mmHg
Appearance Clear colorless to pale yellow liquid[3]

Polymerization of this compound: Pathways to Functional Materials

The polymerization of this compound can be achieved through both chemical and electrochemical methods, yielding poly(this compound) (P3MT-CN). The choice of polymerization technique significantly impacts the resulting polymer's properties, such as molecular weight, regioregularity, and ultimately, its performance in devices.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common and scalable method for synthesizing polythiophenes. Ferric chloride (FeCl₃) is a widely used oxidizing agent for this purpose.[4][5] The nitrile group, being electron-withdrawing, can affect the polymerization kinetics and the properties of the resulting polymer.

Conceptual Workflow for Chemical Oxidative Polymerization:

Caption: Chemical oxidative polymerization of this compound.

Protocol 1: Chemical Oxidative Polymerization of this compound

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (solvent)

  • Methanol (for quenching and washing)

  • Hexane (for washing)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Soxhlet extraction apparatus

Procedure:

  • Monomer Solution Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve a specific amount of this compound in anhydrous chloroform under an inert atmosphere.

  • Oxidant Slurry Preparation: In a separate flask, prepare a slurry of anhydrous FeCl₃ in a small amount of anhydrous chloroform.

  • Polymerization: Slowly add the FeCl₃ slurry to the monomer solution at a controlled temperature (typically 0 °C to room temperature) with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization. Allow the reaction to proceed for a specified time (e.g., 2-24 hours).

  • Quenching: Quench the reaction by pouring the mixture into a large volume of methanol. This will precipitate the polymer.

  • Purification: Filter the crude polymer and wash it thoroughly with methanol to remove any remaining oxidant and unreacted monomer. Further purification is achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer based on solubility and remove oligomers.

  • Drying: Dry the purified polymer under vacuum to obtain the final product, poly(this compound).

Rationale: The use of an inert atmosphere is crucial to prevent side reactions with oxygen, which can degrade the polymer. The slow addition of the oxidant helps to control the reaction rate and potentially the molecular weight of the polymer. Soxhlet extraction is a critical step for obtaining a polymer with well-defined properties suitable for electronic applications.

Electrochemical Polymerization

Electrochemical polymerization offers a direct method to deposit thin, uniform films of the polymer onto an electrode surface.[6] This technique provides excellent control over the film thickness and morphology by adjusting parameters such as the applied potential, current density, and polymerization time.

Conceptual Workflow for Electrochemical Polymerization:

Caption: Electrochemical polymerization setup for P3MT-CN film deposition.

Protocol 2: Electrochemical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Acetonitrile (solvent, electrochemical grade)

  • Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Gold)

  • Counter electrode (e.g., Platinum wire or foil)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare a solution of this compound and the supporting electrolyte in acetonitrile in an electrochemical cell. Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15-20 minutes.

  • Electrode Setup: Assemble the three-electrode system with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Electropolymerization: Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a potential sweep (potentiodynamic) to the working electrode. The choice of method will influence the film's properties. Monitor the current or potential as a function of time. A colored film of the polymer will deposit on the working electrode.

  • Washing and Drying: After polymerization, carefully remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and then dry it under a stream of inert gas or in a vacuum oven.

Rationale: The supporting electrolyte is essential to ensure the conductivity of the solution. The choice of solvent is critical as it must dissolve the monomer and the electrolyte and have a wide electrochemical window. Deoxygenation is important to prevent the interference of oxygen in the electrochemical reactions.

Characterization of Poly(this compound)

Thorough characterization is essential to understand the structure-property relationships of the synthesized polymer.

Table 2: Key Characterization Techniques and Expected Observations

TechniqueInformation ObtainedExpected Observations for P3MT-CN
Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer structure and regioregularity.Broadening of peaks compared to the monomer spectrum, with characteristic shifts for the aromatic and methyl protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups and confirmation of polymerization.Persistence of the C≡N stretching vibration (~2220-2260 cm⁻¹), and disappearance of the C-H out-of-plane bending modes of the monomer at the 2 and 5 positions of the thiophene ring, indicating polymerization.
UV-Vis Spectroscopy Electronic transitions and conjugation length.A π-π* transition absorption band in the visible region. The position of this peak will be indicative of the effective conjugation length. The electron-withdrawing nitrile group is expected to cause a blue-shift compared to poly(3-methylthiophene).
Cyclic Voltammetry (CV) Redox behavior, HOMO and LUMO energy levels.Reversible or quasi-reversible oxidation and reduction peaks. The oxidation potential can be used to estimate the HOMO level, and the reduction potential for the LUMO level. The nitrile group is expected to increase the oxidation potential (lower the HOMO level) compared to poly(3-methylthiophene).[7]
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution.Provides information on the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the soluble polymer fractions.

Applications in Materials Science

The unique electronic properties imparted by the nitrile group make P3MT-CN a promising candidate for various applications in materials science.

Organic Electronics

The lowered HOMO and LUMO energy levels of P3MT-CN are advantageous for applications in organic electronic devices. A lower HOMO level can lead to improved air stability and a better energy level alignment with the work function of high work function electrodes (e.g., in organic field-effect transistors - OFETs).

Hypothesized Energy Level Diagram for an OFET:

Caption: P3MT-CN as the active layer in an organic transistor.

Sensor Applications

The nitrile group can also serve as a site for further functionalization or as an active site for sensing applications. For instance, it could potentially interact with specific analytes through dipole-dipole interactions or hydrogen bonding, leading to a change in the polymer's conductivity or optical properties. This could be exploited for the development of chemical sensors.

Future Outlook

The exploration of this compound in materials science is still in its early stages. Further research is needed to fully elucidate the structure-property relationships of its corresponding polymer. Key areas for future investigation include:

  • Optimization of Polymerization: Developing synthetic protocols to achieve high molecular weight and high regioregularity P3MT-CN.

  • Device Fabrication and Testing: Incorporating P3MT-CN into OFETs, organic photovoltaics (OPVs), and chemical sensors to evaluate its performance.

  • Post-Polymerization Modification: Exploring the reactivity of the nitrile group for the development of novel functional materials.

The unique combination of a processability-enhancing methyl group and a property-tuning nitrile group positions this compound as a highly promising building block for the next generation of advanced organic materials.

References

Application Notes and Protocols for the Analytical Detection of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methylthiophene-2-carbonitrile in Modern Drug Development

This compound is a vital heterocyclic building block in medicinal chemistry. The thiophene nucleus is a bioisostere of the benzene ring, and its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] The precise and accurate analytical determination of this compound is therefore of paramount importance in ensuring the quality, safety, and efficacy of pharmaceutical products. This involves the identification and quantification of the active pharmaceutical ingredient (API), as well as the detection of any process-related impurities or degradation products.[4][5][6]

This comprehensive guide provides detailed application notes and validated protocols for the analytical detection of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques, explaining the rationale behind experimental choices and providing a framework for robust method validation in line with international regulatory standards.[4][6][7]

A Multi-faceted Approach to Analytical Characterization

The selection of an appropriate analytical technique for this compound is dictated by the specific requirements of the analysis, such as the nature of the sample matrix, the expected concentration of the analyte, and the need for qualitative versus quantitative data. A holistic analytical strategy often employs a combination of chromatographic and spectroscopic methods to provide a comprehensive profile of the compound.

I. Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of quantitative analysis in the pharmaceutical industry, offering high-resolution separation of the target analyte from a complex mixture of impurities and excipients.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement. The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase, is critical for achieving optimal separation.

Instrumentation and Typical Parameters:

ParameterTypical SettingRationale
GC System Agilent 7890B or equivalentProvides precise control over temperature, gas flow, and injection parameters.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering good separation for a wide range of aromatic compounds.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient to effectively separate compounds with different boiling points.
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert gas that provides good chromatographic efficiency.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for detection.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.[8][9][10]
Mass Range m/z 40-450A broad range to capture the molecular ion and key fragment ions of this compound and potential impurities.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 123.[11] Key fragment ions would likely arise from the loss of a methyl group ([M-CH3]+ at m/z 108) and the nitrile group ([M-CN]+ at m/z 97).[12] The top peak is observed at m/z 122, with the second highest at m/z 123.[11]

B. High-Performance Liquid Chromatography (HPLC)

Principle and Rationale: HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. It separates components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable, utilizing a non-polar stationary phase and a polar mobile phase. This allows for excellent separation of the moderately polar analyte from both more polar and less polar impurities.

Detailed Protocol: Purity Analysis of this compound by RP-HPLC

This protocol is adapted from established methods for similar thiophene derivatives and serves as a robust starting point for method development and validation.[13][14]

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)[14]

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[14]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard: this compound reference standard of known purity

  • Sample: this compound test sample

2. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Mobile Phase Gradient 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-20 min: 40% B

3. Sample and Standard Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve in 100 mL of the sample diluent. Filter through a 0.45 µm syringe filter before injection.[14]

4. Data Analysis and System Suitability:

  • System Suitability: Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Purity Calculation: Calculate the percentage purity of the sample using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution inject_standard Inject Standard (5x) for System Suitability prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample calc_suitability Calculate System Suitability Parameters inject_standard->calc_suitability calc_purity Calculate Purity (Area % Method) inject_sample->calc_purity calc_suitability->calc_purity If suitability passes report Generate Report calc_purity->report

Caption: Experimental workflow for HPLC purity analysis.

II. Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound, serving as powerful tools for identity confirmation.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed radiation corresponds to the vibrational frequencies of the bonds within the molecule. The resulting spectrum provides a unique "fingerprint" of the compound, allowing for the identification of key functional groups.

Expected Characteristic Absorptions: [11][15]

Wavenumber (cm⁻¹)VibrationFunctional Group
~2220C≡N stretchNitrile
~2925 and ~2855C-H stretchMethyl group
~1450-1550C=C stretchThiophene ring
~700-800C-S stretchThiophene ring
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of a compound. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The chemical shift, splitting pattern, and integration of the signals in an NMR spectrum provide information about the electronic environment and connectivity of the atoms in the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃): [16][17][18][19]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4Doublet1HThiophene H5
~6.9Doublet1HThiophene H4
~2.4Singlet3HMethyl (CH₃)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Chemical Shift (ppm)Assignment
~140Thiophene C3
~135Thiophene C5
~125Thiophene C4
~115Nitrile (C≡N)
~110Thiophene C2
~15Methyl (CH₃)

III. Advanced and Orthogonal Techniques

For more specialized applications or for orthogonal verification of results, other analytical techniques can be employed.

Electrochemical Sensors

Principle and Rationale: Electrochemical methods offer a sensitive and often low-cost alternative for the detection of thiophene derivatives.[20][21][22] These techniques typically involve the use of a chemically modified electrode that facilitates the oxidation or reduction of the target analyte. The resulting current or potential change is proportional to the concentration of the analyte. For this compound, an electrochemical sensor could be developed based on the electropolymerization of the thiophene moiety or by using a sensor with a specific affinity for the nitrile group.[23] This approach is particularly promising for applications requiring high sensitivity, such as the detection of trace impurities or for in-situ monitoring.[20][24]

IV. Method Validation: Ensuring Data Integrity and Reliability

The validation of analytical methods is a critical regulatory requirement to ensure that the data generated are accurate, precise, and reliable.[4][5][6][25] The following parameters should be assessed during the validation of the HPLC method for this compound, in accordance with ICH guidelines.[7]

Key Validation Parameters:

ParameterDefinitionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[4]The peak for this compound should be well-resolved from all known impurities and degradation products.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay, and from the reporting limit to 120% for impurities.
Accuracy The closeness of the test results to the true value.The recovery of the analyte from a spiked matrix should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within the acceptance criteria when parameters such as flow rate, column temperature, and mobile phase composition are varied slightly.

Decision Tree for Method Selection

Method_Selection start What is the analytical goal? qualitative Qualitative Analysis (Identification) start->qualitative quantitative Quantitative Analysis (Purity/Assay) start->quantitative nmr NMR Spectroscopy qualitative->nmr Detailed Structure? ftir FTIR Spectroscopy qualitative->ftir Functional Groups? gcms_qual GC-MS qualitative->gcms_qual Volatile Sample? hplc HPLC quantitative->hplc Non-volatile or thermally labile? gcms_quant GC-MS quantitative->gcms_quant Volatile and thermally stable? trace Trace Level Detection? electrochem Electrochemical Sensors trace->electrochem Yes end_quant Standard HPLC or GC-MS trace->end_quant No hplc->trace gcms_quant->trace

Caption: Decision tree for selecting an analytical method.

Conclusion

The analytical detection of this compound requires a strategic and well-validated approach to ensure the quality and consistency of pharmaceutical products. This guide has provided a comprehensive overview of the key analytical techniques, from high-resolution chromatographic methods for quantitative analysis to powerful spectroscopic techniques for structural elucidation. By understanding the principles behind each method and adhering to rigorous validation protocols, researchers and scientists can be confident in the integrity of their analytical data, ultimately contributing to the development of safer and more effective medicines.

References

Application Notes and Protocols: 3-Methylthiophene-2-carbonitrile in the Development of Novel Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylthiophene-2-carbonitrile is a versatile heterocyclic building block pivotal to the synthesis of advanced chromophores. Its unique electronic properties, stemming from the sulfur-containing aromatic ring, and the reactive nitrile and methyl functionalities, make it an ideal precursor for a diverse range of novel dyes. This guide provides an in-depth exploration of the strategic application of this compound in dye development, focusing on the synthesis of high-performance azo dyes. We present detailed, field-proven protocols for the conversion of thiophene precursors into vibrant dyes, methods for their comprehensive characterization, and an analysis of their performance. The causality behind critical experimental steps is explained to empower researchers to not only replicate but also innovate upon these methodologies.

Introduction: The Strategic Importance of Thiophene Scaffolds

The thiophene nucleus is a cornerstone in the architecture of modern functional organic materials. Dyes incorporating this heterocycle are renowned for their high tinctorial strength, excellent brightness, and the bathochromic (deepening of color) shifts they induce compared to their benzene analogues.[1][2] This color-deepening effect is an intrinsic property of the electron-rich thiophene ring, where the sulfur atom's lone pairs participate in the π-conjugated system, enhancing electron delocalization.[3]

This compound, specifically, offers two key points for synthetic diversification: the nitrile group (C≡N) and the adjacent methyl group (CH₃). While the primary focus of this guide is the conversion to a 2-aminothiophene intermediate for azo dye synthesis, these functional groups also allow for the creation of other dye classes, such as methine or diketopyrrolopyrrole (DPP) pigments.[4] The resulting dyes find applications as high-performance disperse dyes for synthetic fibers like polyester, exhibiting good to excellent fastness properties, and are also explored for roles as pH indicators and potential anticancer agents.[1]

Core Precursor: this compound Profile

A thorough understanding of the starting material is critical for safety and experimental success.

Table 1: Physicochemical and Safety Data for this compound
PropertyValueReference(s)
IUPAC Name This compound[5]
CAS Number 55406-13-8[6][7][8]
Molecular Formula C₆H₅NS[5][7]
Molecular Weight 123.18 g/mol [5][7][8]
Appearance Colorless to light yellow liquid[6]
Boiling Point 91-93°C at 12 mmHg[6][7]
Storage Sealed in dry, room temperature, keep in dark place[6]
GHS Pictograms
alt text
[5]
Hazard Statements Toxic if swallowed, in contact with skin or if inhaled.[5]

Note: Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[9]

Synthetic Strategy: From Precursor to Azo Dye

The most robust and widely adopted pathway for converting thiophene derivatives into azo dyes involves a three-stage process. First, a suitable thiophene precursor is used to synthesize a 2-aminothiophene intermediate. This amine is then converted into a highly reactive diazonium salt, which is immediately coupled with an electron-rich aromatic compound to form the final azo dye.[3][4]

The Gewald reaction is a cornerstone for efficiently producing the required 2-aminothiophene intermediates in a one-pot synthesis from an α-methylene ketone, an activated nitrile, and elemental sulfur.[4][10] The resulting 2-aminothiophenes are the direct precursors for the subsequent diazotization step.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Azo Coupling P Thiophene Precursors (e.g., Ketones, Nitriles, Sulfur) I 2-Aminothiophene Intermediate P->I Gewald Reaction D Diazonium Salt (Unstable) I->D NaNO₂ / Acid (0-5 °C) F Final Azo Dye D->F C Coupling Component (e.g., N,N-Dialkylaniline) C->F

Caption: General workflow for thiophene-based azo dye synthesis.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and rationales for each step.

Protocol 1: Synthesis of a 2-Aminothiophene Intermediate via Gewald Reaction

Rationale: The Gewald reaction is a multicomponent reaction that efficiently assembles highly functionalized 2-aminothiophenes.[4] We will synthesize 2-amino-4-phenylthiophene-3-carbonitrile as a representative and versatile intermediate for dye synthesis. This protocol demonstrates the core methodology for creating the essential amine precursor.

Materials:

  • Acetophenone (10 mmol, 1.20 g)

  • Malononitrile (10 mmol, 0.66 g)

  • Elemental Sulfur (11 mmol, 0.35 g)

  • Ethanol (25 mL)

  • Morpholine (catalyst, 1 mL)

  • Magnetic stirrer, reflux condenser, heating mantle, Buchner funnel

Procedure:

  • In a 100 mL round-bottom flask, combine acetophenone (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) in 25 mL of ethanol.

  • Add morpholine (1 mL) to the suspension with stirring. The catalyst is crucial for promoting the condensation and cyclization steps.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

  • Recrystallize the solid from hot ethanol to obtain pure 2-amino-4-phenylthiophene-3-carbonitrile as a crystalline solid.

  • Dry the purified product in a vacuum oven at 60°C.[4]

Protocol 2: Synthesis of a Novel Disperse Dye

Rationale: This two-part protocol details the conversion of the synthesized 2-aminothiophene into a final azo dye. The low-temperature diazotization is critical for stabilizing the diazonium salt, while pH control during coupling ensures the coupling component is sufficiently activated for electrophilic substitution.[1][4]

Part A: Diazotization of 2-Amino-4-phenylthiophene-3-carbonitrile

  • Prepare nitrosylsulfuric acid by carefully dissolving sodium nitrite (0.76 g, 11 mmol) in 5 mL of concentrated sulfuric acid in a beaker, keeping the temperature below 20°C with an ice bath. Extreme caution is required.

  • In a separate 100 mL beaker, suspend the synthesized 2-amino-4-phenylthiophene-3-carbonitrile (2.12 g, 10 mmol) in a mixture of 10 mL glacial acetic acid and 5 mL propionic acid.

  • Cool this suspension to 0-5°C in an ice-salt bath with constant, vigorous stirring.

  • Slowly add the cold nitrosylsulfuric acid solution dropwise to the stirred thiophene suspension. The rate of addition must be controlled to maintain the temperature between 0 and 5°C.

  • Stir the mixture for an additional 2 hours at 0-5°C to ensure the complete formation of the diazonium salt. The solution should become clear.[4]

Part B: Coupling with N,N-diethylaniline

  • In a 250 mL beaker, dissolve N,N-diethylaniline (1.49 g, 10 mmol) in 20 mL of 10% aqueous hydrochloric acid.

  • Cool this solution to 0-5°C in an ice bath. This prepares the coupling component for the reaction.

  • Slowly add the cold diazonium salt solution from Part A to the N,N-diethylaniline solution with vigorous stirring. Maintain the temperature at 0-5°C.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Filter the precipitated dye using a Buchner funnel.

  • Wash the filter cake with a large amount of cold water until the filtrate is neutral (pH ~7). This removes residual acids and salts.

  • Recrystallize the crude dye from an ethanol-water mixture to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60°C.[4]

G cluster_0 Diazotization (0-5 °C) cluster_1 Coupling (0-5 °C) cluster_2 Work-up & Purification A 2-Aminothiophene Intermediate C Thiophene Diazonium Salt A->C Acidic Medium B NaNO₂ / H₂SO₄ (Nitrosylsulfuric Acid) B->C Acidic Medium E Final Azo Dye C->E Electrophilic Aromatic Substitution D Coupling Component (N,N-diethylaniline) D->E F Filter & Wash (Cold Water) E->F G Recrystallize (Ethanol/Water) F->G H Dry (Vacuum Oven) G->H

Caption: Experimental workflow for the synthesis of a thiophene-azo dye.

Characterization and Performance Evaluation

Proper characterization confirms the structure and purity of the synthesized dye and evaluates its performance for specific applications.[11][12][13]

Protocol 3: Physicochemical Characterization
  • UV-Visible Spectroscopy: Dissolve a small, known concentration (e.g., 5 x 10⁻⁶ mol/L) of the purified dye in various solvents of differing polarity (e.g., water, ethanol, DMF).[11] Record the absorption spectra to determine the maximum absorption wavelength (λmax) and molar extinction coefficient. A shift in λmax with solvent polarity (solvatochromism) provides insight into the dye's electronic structure.

  • FTIR Spectroscopy: Record the IR spectrum of the solid dye. Confirm the presence of the azo linkage (-N=N-) stretch (typically weak, around 1400-1450 cm⁻¹), the nitrile (-C≡N) stretch (around 2220-2260 cm⁻¹), and aromatic C-H and C=C stretches.

  • NMR Spectroscopy (¹H & ¹³C): Dissolve the dye in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectra are used to confirm the final molecular structure by analyzing chemical shifts, integration, and coupling patterns.[12]

  • Mass Spectrometry: Use a suitable ionization method (e.g., ESI, HRMS) to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the synthesized dye.[14]

Table 2: Representative Characterization Data for a Novel Thiophene-Azo Dye
Analysis MethodExpected ResultRationale
UV-Vis (λmax) 550 - 620 nmThiophene-based azo dyes typically absorb in this range, producing deep red to blue colors.[1]
Solvatochromism Bathochromic shift in polar solventsIndicates a polar excited state, common in donor-π-acceptor dyes.[11]
FTIR (cm⁻¹) ~2225 (C≡N), ~1440 (N=N)Confirms the retention of the nitrile group and the formation of the azo linkage.[15]
¹H NMR (ppm) Aromatic protons at 7.0-8.5 ppmConfirms the aromatic structure of the dye.
Mass Spec (m/z) [M+H]⁺ matches calculated MWProvides definitive confirmation of the molecular formula.
Protocol 4: Application Testing on Polyester Fabric
  • Dye Bath Preparation: Prepare a dye bath containing the synthesized dye (e.g., 2% on weight of fabric), a dispersing agent, and acetic acid to maintain a pH of 4.5-5.5.

  • Dyeing: Introduce a swatch of polyester fabric into the dye bath. Raise the temperature to 130°C under pressure and hold for 60 minutes.

  • Reduction Clearing: After dyeing, rinse the fabric and treat it with a solution of sodium hydrosulfite and sodium hydroxide to remove unfixed surface dye.

  • Fastness Testing:

    • Wash Fastness: Test according to ISO 105-C06 standard.

    • Light Fastness: Expose the dyed fabric to a standardized light source (e.g., Xenon arc lamp) according to ISO 105-B02.

    • Rubbing Fastness (Crocking): Evaluate using a crockmeter according to ISO 105-X12.

The results are typically graded on a scale of 1 (poor) to 5 (excellent). Thiophene-based disperse dyes are known to exhibit good to excellent fastness properties on polyester.[1][3]

Conclusion and Future Outlook

This compound and its derivatives are powerful and versatile platforms for the development of novel dyes. The protocols detailed herein provide a robust framework for synthesizing and evaluating high-performance thiophene-azo dyes. The inherent tunability of the thiophene ring allows for the rational design of chromophores with tailored properties.[4] By modifying substituents on either the thiophene ring or the coupling component, researchers can fine-tune the color, photostability, and other physicochemical characteristics to meet the demands of advanced applications, from high-fastness textiles to sophisticated molecular probes and sensors.[16][17]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methylthiophene-2-carbonitrile (CAS 55406-13-8). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this important synthetic intermediate. We will explore the most common synthetic routes, address specific experimental challenges in a question-and-answer format, and provide detailed, field-proven protocols.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science. Achieving high yield and purity is critical for downstream applications. The two most prevalent laboratory-scale synthetic routes are:

  • Dehydration of 3-Methyl-2-thiophenecarboxamide: This is a direct and often high-yielding method involving the removal of a water molecule from the corresponding primary amide.[1]

  • Sandmeyer Reaction of 3-Methyl-2-aminothiophene: This classic transformation involves the diazotization of an amino group, followed by displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.[2][3]

Each pathway has its own set of advantages and potential pitfalls. This guide will help you navigate these challenges effectively.

Visualized Synthetic Pathways

The following diagram illustrates the two primary synthetic routes discussed in this guide.

cluster_0 Route 1: Amide Dehydration cluster_1 Route 2: Sandmeyer Reaction Amide 3-Methyl-2-thiophenecarboxamide Product This compound Amide->Product -H₂O Reagent1 Dehydrating Agent (e.g., POCl₃, SOCl₂) Amine 3-Methyl-2-aminothiophene Diazonium Thiophene Diazonium Salt (Intermediate) Amine->Diazonium Diazotization Diazonium->Product Cyanation Reagent2 1. NaNO₂ / H⁺ 2. CuCN

Caption: Key synthetic routes to this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your synthesis.

Problem Area 1: Low or No Product Yield

Q1: I performed the dehydration of 3-methyl-2-thiophenecarboxamide with POCl₃, but my yield is extremely low. What went wrong?

A1: Low yield in this reaction is a common issue that can often be traced to three critical factors: reagent quality, moisture, and temperature.

  • Reagent Quality: Phosphorus oxychloride (POCl₃) is highly reactive with water. If you used an old bottle that has been opened multiple times, it may be partially hydrolyzed, reducing its efficacy. Always use a fresh or properly stored bottle of POCl₃.

  • Moisture Contamination: The dehydration reaction is, by its nature, sensitive to water. Ensure your glassware is flame-dried or oven-dried before use and that the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Any moisture will consume the dehydrating agent.

  • Reaction Temperature & Time: The reaction typically requires heating to reflux to proceed to completion.[1] Insufficient temperature or reaction time will result in a low conversion rate. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.

Q2: My Sandmeyer reaction failed. After adding the diazonium salt solution to the CuCN solution, I saw vigorous bubbling, but I isolated no nitrile product.

A2: This is a classic sign of premature decomposition of the aryl diazonium salt. These intermediates are notoriously unstable at elevated temperatures.[4]

  • Strict Temperature Control: The diazotization step (reacting the aminothiophene with nitrous acid) MUST be performed at low temperatures, typically 0-5 °C.[5] Use an ice-salt bath to maintain this temperature range. Allowing the temperature to rise will cause the diazonium salt to decompose, releasing nitrogen gas (the bubbling you observed) and forming undesired phenol byproducts from reaction with water.[5][6]

  • Slow Addition: The solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the amine, ensuring the temperature never exceeds 5 °C.

  • In Situ Use: The prepared diazonium salt solution should be used immediately. Do not store it. The addition of this cold solution to the CuCN solution should also be done carefully to manage the exotherm and gas evolution.

Problem Area 2: Impurity and Side-Product Formation

Q3: My final product from the amide dehydration is a dark, tarry substance that is difficult to purify.

A3: The formation of tar or polymeric material is often due to the harshness of the dehydrating agent and excessive heating.

  • Choice of Dehydrating Agent: While POCl₃ and thionyl chloride (SOCl₂) are effective, they are highly acidic and can cause degradation of sensitive substrates.[7] Consider a milder dehydrating agent. Trifluoroacetic anhydride (TFAA) is an excellent alternative that often provides cleaner reactions under non-acidic conditions.[7]

  • Temperature Management: Do not overheat the reaction mixture. Reflux gently and only for the time required for complete conversion (as monitored by TLC).

  • Workup Procedure: The workup is critical. After removing the excess POCl₃ under vacuum, the residue should be dissolved in a suitable solvent and carefully quenched by pouring it over ice or adding it to a cold, dilute sodium bicarbonate solution to neutralize the strong acid.[1] A vigorous, uncontrolled quench can generate excessive heat and promote side reactions.

Q4: In my Sandmeyer reaction, I have a significant byproduct with a different retention factor on my TLC plate. What could it be?

A4: The most common byproduct in a Sandmeyer cyanation is the corresponding phenol (3-methyl-2-hydroxythiophene).

  • Cause: This occurs when the diazonium salt intermediate reacts with water instead of the cyanide nucleophile.[5] This is exacerbated by elevated temperatures, as discussed in Q2.

  • Mitigation: The key is rigorous temperature control (0-5 °C) throughout the diazotization and addition steps.

  • Removal: Phenolic impurities can typically be removed during the workup by washing the organic extract with a dilute aqueous base solution, such as 5% sodium hydroxide. The phenol will be deprotonated to its water-soluble salt and will partition into the aqueous layer.[8]

General Troubleshooting Workflow

Use this flowchart to diagnose experimental issues systematically.

cluster_ly Possible Causes cluster_im Possible Causes cluster_st Possible Causes Start Problem Observed (e.g., Low Yield, Impurities) LowYield Low / No Yield Start->LowYield Impurities Impurity Formation Start->Impurities Stalled Reaction Stalled Start->Stalled LY1 Poor Reagent Quality (e.g., hydrolyzed POCl₃) LowYield->LY1 LY2 Incorrect Temperature (e.g., diazonium decomposition) LowYield->LY2 LY3 Presence of Moisture LowYield->LY3 IM1 Side Reactions (e.g., phenol formation) Impurities->IM1 IM2 Reaction Too Hot / Long (Degradation/Tarring) Impurities->IM2 IM3 Ineffective Workup Impurities->IM3 ST1 Insufficient Reagent Stoichiometry Stalled->ST1 ST2 Inadequate Temperature / Time Stalled->ST2 ST3 Poor Mixing / Insolubility Stalled->ST3 Sol Actionable Solutions - Verify Reagent Purity - Optimize Reaction Conditions - Use Anhydrous Technique - Improve Workup Protocol LY1->Sol LY2->Sol LY3->Sol IM1->Sol IM2->Sol IM3->Sol ST1->Sol ST2->Sol ST3->Sol

Caption: A systematic workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally better for higher yield? A: The dehydration of 3-methyl-2-thiophenecarboxamide is often more direct and can provide higher yields if performed correctly, as it involves fewer steps and less sensitive intermediates than the Sandmeyer reaction.[1] However, the success of the Sandmeyer reaction is well-documented for a wide range of aromatic nitriles and can be very effective if stringent temperature control is maintained.[2]

Q: How can I best purify the final this compound product? A: After the aqueous workup, the crude product is typically an oil or low-melting solid.[9] The most common purification methods are vacuum distillation or column chromatography on silica gel. For distillation, ensure you have an accurate reading of the boiling point at the intended pressure.

Q: What are the primary safety concerns for these syntheses? A:

  • Dehydration: POCl₃ and SOCl₂ are highly corrosive and react violently with water. They must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reactions also produce corrosive HCl gas.[7]

  • Sandmeyer: Diazonium salts can be explosive when isolated and dry, which is why they are always generated and used in a cold aqueous solution.[10] Copper(I) cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood.

Q: My starting 3-methyl-2-thiophenecarboxamide is not commercially available. How can I prepare it? A: The amide can be readily synthesized from the corresponding 3-methylthiophene-2-carboxylic acid. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent. Alternatively, direct amide coupling reagents like EDC or DCC can be used.[11]

Detailed Experimental Protocols

Protocol 1: Dehydration of 3-Methyl-2-thiophenecarboxamide

This protocol is adapted from established procedures for amide dehydration.[1][12]

Reagents & Equipment:

  • 3-Methyl-2-thiophenecarboxamide

  • Phosphorus oxychloride (POCl₃), freshly opened or distilled

  • 1,2-Dichloroethane (or another suitable inert solvent)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add 3-Methyl-2-thiophenecarboxamide (1.0 eq).

  • Reaction: Add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 eq) to the amide. The amide may not fully dissolve initially.

  • Heating: With vigorous stirring, heat the mixture to reflux (the boiling point of POCl₃ is ~106 °C). Maintain reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system), checking for the disappearance of the starting amide spot.

  • Workup (Caution: Exothermic & Corrosive):

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

    • Slowly and cautiously, add the cooled residue to a beaker containing crushed ice with stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude nitrile by vacuum distillation or column chromatography.

ParameterConditionRationale
Dehydrating Agent POCl₃ (5-10 eq)Serves as both reagent and solvent; excess drives reaction to completion.
Temperature Reflux (~106 °C)Provides activation energy for the dehydration to occur.[1]
Atmosphere Inert (N₂ or Ar)Prevents reaction of POCl₃ with atmospheric moisture.
Workup Quench on iceSafely neutralizes the highly reactive and corrosive excess reagent.

References

Technical Support Center: Purification of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylthiophene-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for common purification challenges. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and achieve high-purity material for your research.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My final product is a persistent yellow or brown oil, but literature describes it as a crystalline solid. What is the cause and how do I fix it?

A1: This is a common issue often stemming from residual impurities that inhibit crystallization or from the presence of colored byproducts.

  • Probable Cause 1: Residual Acidic Impurities. If your synthesis involved dehydrating agents like phosphorus oxychloride (POCl₃) from 3-Methyl-2-thiophenecarboxamide, trace acidic residues can remain, leading to discoloration and preventing crystallization[1].

  • Solution 1: Aqueous Basic Wash. Before concentrating your crude product, perform a liquid-liquid extraction. Dissolve the crude material in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, brine. The bicarbonate wash neutralizes acidic impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal[2].

  • Probable Cause 2: High-Boiling Point Impurities or Polymeric Byproducts. Thiophene derivatives can sometimes form colored, tar-like impurities, especially if the reaction was overheated. These act as "crystal poisons."

  • Solution 2: Short-Path Distillation (for thermally stable impurities). Given the boiling point of this compound is around 91-115°C, vacuum distillation is an excellent method to separate it from non-volatile or high-boiling tars[3]. Be aware that related distillations can sometimes experience violent foaming, so ensure controlled heating and an appropriately sized flask[4].

  • Solution 3: Decolorizing with Activated Charcoal. If the color is due to highly conjugated impurities, they can often be removed with activated charcoal. Dissolve the crude product in a suitable hot solvent (for recrystallization), add a small amount (1-2% by weight) of activated charcoal, and keep the solution hot for 5-10 minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize[5].

Q2: My purity by HPLC or GC is stuck at 95-98%, and I can't improve it with recrystallization. What are the likely culprit impurities and the next steps?

A2: Reaching a purity plateau suggests the presence of impurities with very similar physicochemical properties (solubility, polarity) to your target compound.

  • Probable Cause: Isomeric Impurities. The synthesis of substituted thiophenes can sometimes yield isomers. For example, incomplete regioselectivity in a preceding step might lead to 2-methylthiophene-3-carbonitrile or other positional isomers. These isomers often have nearly identical polarities and solubilities, making them difficult to separate by standard methods.

  • Solution: Orthogonal Purification - Flash Column Chromatography. Chromatography is the gold standard for separating closely related compounds. Since recrystallization failed, chromatography is the logical next step. An optimized solvent system is crucial.

    • Recommended Starting Point: Use a silica gel column with a gradient of hexanes and ethyl acetate. Start with 100% hexanes and gradually increase the proportion of ethyl acetate. A shallow gradient (e.g., increasing ethyl acetate by 1-2% every few column volumes) is often necessary to resolve close-running spots[2]. Monitor the fractions carefully by Thin Layer Chromatography (TLC).

Below is a workflow to guide your decision-making process for purifying crude this compound.

G crude Crude this compound analysis Initial Analysis (TLC, GC, NMR) crude->analysis oily Product is Oily / Colored? analysis->oily volatile_impurities Impurities Non-Volatile? oily->volatile_impurities No wash Aqueous Basic Wash oily->wash Yes distill Vacuum Distillation volatile_impurities->distill Yes recrystallize Recrystallization volatile_impurities->recrystallize No distill->recrystallize wash->volatile_impurities purity_check1 Check Purity >99%? recrystallize->purity_check1 chromatography Column Chromatography purity_check1->chromatography No final_product Pure Product purity_check1->final_product Yes purity_check2 Check Purity >99%? chromatography->purity_check2 purity_check2->final_product Yes end END purity_check2->end No (Re-evaluate strategy)

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification technique for this compound?

A: There is no single "best" technique; the optimal choice depends on the nature of the impurities, the scale of your reaction, and the required final purity. The table below summarizes the primary methods.

Purification TechniqueBest For...Key AdvantagesCommon Challenges
Recrystallization Removing impurities with different solubilities. Good for final polishing of >90% pure material.High throughput, cost-effective, can yield very high purity crystalline material.Finding a suitable solvent can be time-consuming; ineffective for removing isomeric impurities.
Vacuum Distillation Removing non-volatile or high-boiling impurities (e.g., salts, baseline material, starting materials).Excellent for large scales; effectively removes non-volatile contaminants.Risk of thermal decomposition if overheated; ineffective for impurities with similar boiling points. Foaming can occur[4].
Column Chromatography Separating compounds with different polarities, including isomers and closely related byproducts.High resolution, versatile, can achieve >99.5% purity.Can be slow and solvent-intensive; requires careful optimization; challenging to scale up.

Q: My compound appears pure by TLC, but NMR shows impurities. Why?

A: This is a classic scenario highlighting the limitations of each analytical technique.

  • Co-elution on TLC: The impurity may have the exact same Rf value as your product in the specific TLC solvent system you used. Try developing your TLC plate in a few different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to see if you can resolve the spots.

  • Non-UV Active Impurities: If you are visualizing your TLC plate only with a UV lamp, impurities that lack a UV chromophore will be invisible. Staining the plate with a general-purpose stain like potassium permanganate or p-anisaldehyde can reveal these hidden spots[2].

  • Residual Solvents: NMR is extremely sensitive to protonated solvents (e.g., ethyl acetate, THF, dichloromethane) that will not be visible on TLC. These are typically removed by drying the product under high vacuum.

Q: How should I store purified this compound?

A: While the molecule is noted to be very stable[3], good laboratory practice is essential. Store the high-purity crystalline solid in a tightly sealed container in a cool, dark, and dry place. For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended to prevent slow oxidation.

Detailed Purification Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol is ideal for purifying material that is already >90% pure and contains impurities with significantly different solubilities.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude material in various solvents (e.g., methanol, ethanol, isopropanol, hexanes, toluene). A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring (use a hot plate and a stir bar). Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes[5].

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate isomeric impurities or byproducts with similar polarity.

G start Start: Crude Product prep_column 1. Prepare Silica Column (Slurry pack in low polarity eluent) start->prep_column load_sample 2. Load Sample (Dry load on Celite or silica) prep_column->load_sample elute_low 3. Elute with Low Polarity Solvent (e.g., 100% Hexane) load_sample->elute_low elute_gradient 4. Run Gradient Elution (Gradually increase polarity, e.g., Hexane/EtOAc) elute_low->elute_gradient collect_fractions 5. Collect Fractions elute_gradient->collect_fractions analyze_fractions 6. Analyze by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure concentrate 8. Concentrate under Vacuum combine_pure->concentrate end End: Purified Product concentrate->end

Caption: Step-by-step workflow for flash column chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives your product an Rf value of ~0.3 and separates it well from all impurities. A common system for thiophene derivatives is a mixture of hexanes and ethyl acetate[2].

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate). Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel or Celite, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions continuously. Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Develop and visualize the plate to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylthiophene-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and yield during their synthetic preparations. As a key intermediate in various chemical and pharmaceutical applications, achieving high purity of this compound is paramount. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles governing side product formation.

Section 1: Overview of Synthetic Pathways & Key Challenges

The successful synthesis of this compound hinges on the careful selection of a synthetic route and rigorous control over reaction conditions. The two most prevalent strategies each present a unique set of challenges related to side product formation.

  • Dehydration of 3-Methylthiophene-2-carboxamide : This is a direct and common laboratory-scale method. It involves the removal of a water molecule from the corresponding amide precursor, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or cyanuric chloride.[1][2] The primary challenges are ensuring complete conversion and preventing thermal degradation of the starting material and product.

  • Multi-Step Cyclization and Derivatization Routes : Building the thiophene ring from acyclic precursors, often involving principles related to the Gewald reaction, offers flexibility but introduces complexity.[3][4] These routes can be susceptible to the formation of structural isomers and incompletely cyclized intermediates, which can be difficult to separate from the final product. For instance, direct formylation of 3-methylthiophene to create a precursor can yield an isomeric mixture of aldehydes.[5]

The following workflow diagram illustrates these primary synthetic challenges.

cluster_0 Route 1: Dehydration cluster_1 Route 2: Cyclization/Derivatization Amide 3-Methylthiophene- 2-carboxamide Dehydration Dehydration (e.g., POCl₃) Amide->Dehydration [1] Incomplete Reaction Product 3-Methylthiophene- 2-carbonitrile (Target) Dehydration->Product SideProduct1 Unreacted Starting Material Dehydration->SideProduct1 SideProduct2 Thermal Degradation (Tars) Dehydration->SideProduct2 [2] Harsh Conditions Precursors Acyclic Precursors (e.g., via Gewald-type logic) Cyclization Ring Formation & Functionalization Precursors->Cyclization Cyclization->Product Isomer Isomeric Side Products (e.g., 4-Methyl Isomer) Cyclization->Isomer [3] Lack of Regiocontrol Start 3-Methylthiophene Precursor Reaction Ring Functionalization (e.g., Formylation) Start->Reaction DesiredPath Selective C2 Attack Reaction->DesiredPath UndesiredPath Non-Selective C5 Attack Reaction->UndesiredPath Intermediate_Desired 3-Methylthiophene- 2-carboxaldehyde DesiredPath->Intermediate_Desired Intermediate_Undesired 4-Methylthiophene- 2-carboxaldehyde UndesiredPath->Intermediate_Undesired Product_Desired 3-Methylthiophene- 2-carbonitrile (Target) Intermediate_Desired->Product_Desired Further Conversion Product_Undesired 4-Methylthiophene- 2-carbonitrile (Isomer) Intermediate_Undesired->Product_Undesired Further Conversion

References

troubleshooting failed reactions involving 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-Methylthiophene-2-carbonitrile (CAS 55406-13-8). This guide provides in-depth troubleshooting for common synthetic challenges and answers frequently asked questions about this versatile heterocyclic building block. Our goal is to empower you with the scientific rationale behind experimental protocols, enabling you to diagnose and resolve issues in your synthetic routes effectively.

Part 1: Troubleshooting Guide for Failed Reactions

This section addresses specific issues encountered during reactions involving this compound in a direct question-and-answer format.

Question 1: My reaction is stalled or shows no conversion of the starting material. What are the primary causes?

Answer:

A stalled reaction with this compound often points to issues with reagent activity, reaction conditions, or the inherent reactivity of the substrate itself. Let's break down the diagnostic process.

Causality Analysis:

The thiophene ring, while aromatic, has distinct reactivity patterns compared to benzene. It is generally more electron-rich and susceptible to electrophilic substitution, but also more prone to degradation under harsh acidic conditions.[1][2] The nitrile group is a moderately deactivating, meta-directing group, which can influence the ring's reactivity.

Troubleshooting Workflow:

G start No Reaction: Starting Material Unchanged reagent_check 1. Verify Reagent & Catalyst Activity start->reagent_check condition_check 2. Assess Reaction Conditions start->condition_check substrate_check 3. Confirm Substrate Identity start->substrate_check sol_reagent1 Use fresh, anhydrous reagents. Activate catalyst if necessary. reagent_check->sol_reagent1 Degradation? sol_reagent2 Perform a known, reliable reaction to test reagent efficacy. reagent_check->sol_reagent2 Inactivity? sol_condition1 Incrementally increase temperature. Monitor by TLC/LC-MS. condition_check->sol_condition1 Activation Energy Too High? sol_condition2 Screen alternative solvents with appropriate polarity and boiling point. condition_check->sol_condition2 Poor Solubility or Reactivity? sol_substrate Verify starting material structure and purity via NMR, MS, or EA. substrate_check->sol_substrate Mislabeled or Contaminated?

Caption: Troubleshooting workflow for stalled reactions.

Detailed Protocols & Explanations:

  • Reagent & Catalyst Integrity:

    • Moisture and Air Sensitivity: Many organometallic reactions (e.g., metalation with n-BuLi or LDA) and cross-couplings require strictly anhydrous and anaerobic conditions. Trace moisture can quench organolithium reagents instantly. Ensure solvents are freshly distilled from an appropriate drying agent and that the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Catalyst Activity: Solid catalysts like zeolites used in alkylation can become deactivated.[3] Palladium catalysts for cross-coupling can be sensitive to poisoning. If you suspect catalyst failure, consider using a fresh batch or a different catalyst system.

  • Optimizing Reaction Conditions:

    • Temperature: The activation energy for your specific transformation may not be met. We recommend a stepwise increase in temperature (e.g., in 10-20 °C increments) while carefully monitoring for product formation and potential decomposition via TLC or LC-MS.

    • Solvent Choice: The solvent plays a critical role in solubility and reactivity. For instance, polar aprotic solvents like DMF or NMP might be required for certain nucleophilic substitutions, whereas non-polar solvents like toluene are common for dehydrations or certain electrophilic reactions.

Question 2: My reaction produced a low yield of the desired product, accompanied by a complex mixture of byproducts. What are the likely side reactions?

Answer:

Low yields and complex product mixtures are common challenges. The structure of this compound offers several potential pathways for side reactions.

Reactivity Map & Common Side Reactions:

G cluster_key Potential Reaction Sites image_node A C5: Primary site for Electrophilic Attack B C4: Secondary site for Electrophilic Attack C Nitrile Group: Hydrolysis, Reduction, Cyclization D Methyl Group: Radical Halogenation, Oxidation

Caption: Reactivity sites on this compound.

1. Isomer Formation in Electrophilic Substitution:

  • Causality: The methyl group is an ortho-, para-director, activating the C2 and C4 positions. The nitrile group is a meta-director, deactivating the ring but directing to the C4 and C5 positions. The combined effect strongly favors electrophilic attack at the C5 position. However, under forcing conditions (high temperature, strong Lewis acids), substitution at the less-favored C4 position can occur, leading to isomeric impurities that are often difficult to separate.

  • Solution: Employ milder reaction conditions. For example, in bromination, switch from Br₂/FeBr₃ to N-Bromosuccinimide (NBS) in a solvent like THF or CCl₄ to improve regioselectivity.

2. Unintended Nitrile Group Reactions:

  • Causality: The nitrile group is susceptible to hydrolysis to the corresponding amide (3-Methyl-2-thiophenecarboxamide) or carboxylic acid (3-Methylthiophene-2-carboxylic acid) in the presence of adventitious water under acidic or basic conditions.[4] Some Lewis acids used to catalyze ring reactions can also coordinate to the nitrile nitrogen, potentially facilitating hydrolysis during aqueous workup.

  • Solution:

    • Protocol: Anhydrous Reaction Setup: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under a positive pressure of an inert gas.

    • Workup: If possible, use a non-aqueous workup. If an aqueous wash is necessary, perform it quickly at low temperatures (0 °C) and use neutralized or buffered solutions where appropriate.

3. Ring Decomposition or Polymerization:

  • Causality: Thiophene rings are notoriously unstable in the presence of strong, hot mineral acids or potent oxidizing agents, which can lead to the formation of intractable polymeric tars.[1]

  • Solution: Avoid using reagents like hot concentrated H₂SO₄, HNO₃, or KMnO₄ unless the specific transformation requires it and is known to be compatible. If an acidic catalyst is needed, consider solid-supported acids or milder organic acids.

Question 3: I've successfully formed my product, but I'm struggling with purification. What are the best practices?

Answer:

Purification can be challenging due to the physicochemical properties of thiophene derivatives.

Problem Potential Cause Recommended Solution
Product lost during workup Product is volatile or has some water solubility.Check the aqueous layer via TLC or LC-MS. If product is present, perform a back-extraction with a suitable organic solvent. For volatile products, use a rotary evaporator with care, employing a cold trap and avoiding high vacuum or excessive heat.[5]
Persistent impurities after column chromatography Co-elution with a non-polar or structurally similar impurity (e.g., an isomer).Try a different solvent system for flash chromatography to alter selectivity. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be highly effective for removing minor impurities. For volatile liquid products, distillation under reduced pressure is a viable option.[6]
Oily product that won't crystallize Residual solvent or minor impurities are inhibiting crystallization.Attempt to co-distill any remaining solvent with a low-boiling alkane like hexane under reduced pressure. If impurities are suspected, a rapid filtration through a small plug of silica gel or activated carbon may help. Seeding with a previously obtained crystal can induce crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound? A1: According to safety data, this compound should be stored in a cool, dark place with the container tightly sealed to prevent moisture ingress.[4] It is classified as toxic if swallowed or inhaled and harmful in contact with skin.[7] Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

Q2: Can the nitrile group be converted to other functional groups? A2: Yes, the nitrile group is a versatile synthetic handle.

  • Hydrolysis: It can be fully hydrolyzed to 3-methylthiophene-2-carboxylic acid using strong acid (e.g., aq. HCl, H₂SO₄) or base (e.g., aq. NaOH) at elevated temperatures. Partial hydrolysis to 3-methyl-2-thiophenecarboxamide can sometimes be achieved under more controlled conditions.

  • Reduction: The nitrile can be reduced to the corresponding primary amine (3-methylthiophen-2-yl)methanamine using reducing agents like Lithium Aluminum Hydride (LiAlH₄) in THF or through catalytic hydrogenation (e.g., H₂, Raney Nickel).[8]

Q3: What is a reliable method for the synthesis of the starting material, this compound? A3: A common laboratory-scale synthesis involves the dehydration of 3-Methyl-2-thiophenecarboxamide.[9]

  • Protocol: Dehydration of 3-Methyl-2-thiophenecarboxamide

    • Combine 3-Methyl-2-thiophenecarboxamide with an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture at reflux for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

    • After cooling, carefully remove the excess POCl₃ under reduced pressure.

    • Dissolve the residue in a water-immiscible solvent like dichloromethane or ethyl acetate.

    • Carefully wash the organic layer with water, followed by a brine solution. Caution: This quenching step can be exothermic.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[9]

Q4: Are there any known incompatibilities for this compound? A4: As a general principle, it should be kept away from strong oxidizing agents, strong acids, and strong bases unless they are part of a planned reaction, as they can cause decomposition or unwanted side reactions.[4]

References

Technical Support Center: Optimization of Reaction Conditions for 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Methylthiophene-2-carbonitrile. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and in-depth explanations to enhance your experimental success.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its substituted thiophene scaffold is a key pharmacophore in numerous biologically active molecules.[1] Achieving a high-yielding and pure synthesis of this compound is therefore of significant interest. This guide provides practical solutions to common problems encountered during its preparation via prevalent synthetic routes.

Synthetic Strategies at a Glance

The synthesis of this compound can be approached through several pathways. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. Below is a workflow illustrating the primary synthetic strategies discussed in this guide.

cluster_0 Synthetic Pathways Starting Materials Starting Materials Route_A Route A: Dehydration Starting Materials->Route_A 3-Methyl-2-thiophenecarboxamide Route_B Route B: Cyanation Starting Materials->Route_B Halogenated 3-Methylthiophene Route_C Route C: Gewald-Type Synthesis Starting Materials->Route_C Ketone/Aldehyde + Activated Nitrile Target_Molecule This compound Route_A->Target_Molecule Route_B->Target_Molecule Route_C->Target_Molecule Post-modification

Caption: A flowchart of common synthetic routes to this compound.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Route A: Dehydration of 3-Methyl-2-thiophenecarboxamide

This is a direct and often effective method for synthesizing this compound.[2] However, challenges can arise.

Question 1: My reaction is sluggish, and I'm observing low conversion of the starting amide. What can I do?

Answer:

Several factors can contribute to a slow or incomplete reaction. Let's break down the possibilities:

  • Dehydrating Agent Activity: Phosphorus oxychloride (POCl₃) is a common dehydrating agent for this transformation.[2] Ensure that your POCl₃ is fresh and has not been exposed to atmospheric moisture, which can decrease its reactivity.

  • Reaction Temperature: The dehydration typically requires heating. If the temperature is too low, the reaction rate will be slow. Consider gradually increasing the reflux temperature, while monitoring for any potential decomposition of your starting material or product.

  • Excess of Dehydrating Agent: Using a sufficient excess of the dehydrating agent can help drive the reaction to completion. The literature often suggests using a significant excess of POCl₃.[2]

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the starting amide has limited solubility.

Question 2: After workup, my crude product is a dark, tarry substance, and purification is difficult. How can I minimize byproduct formation?

Answer:

The formation of dark, polymeric byproducts often indicates decomposition, which can be caused by excessive heat or prolonged reaction times.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, proceed with the workup promptly to avoid over-heating the product.

  • Controlled Quenching: The workup of reactions involving POCl₃ must be done carefully. The excess POCl₃ is typically removed under vacuum, and the residue is then dissolved in an organic solvent and washed with water or a mild base.[2] This quenching step can be highly exothermic. Performing the washings at a low temperature (e.g., in an ice bath) can help to control the exotherm and minimize byproduct formation.

  • Alternative Dehydrating Agents: If optimizing the conditions with POCl₃ proves difficult, you might consider other dehydrating agents such as trifluoroacetic anhydride or phosphorus pentoxide, though reaction conditions would need to be re-optimized.

Route B: Cyanation of a 3-Methylthiophene Precursor

This route involves the introduction of a nitrile group onto a pre-formed 3-methylthiophene ring, typically through the displacement of a leaving group like a halogen.

Question 1: I am attempting a palladium-catalyzed cyanation of 2-bromo-3-methylthiophene, but the reaction is not proceeding. What are the likely causes?

Answer:

Palladium-catalyzed cyanation reactions are powerful but can be sensitive to several parameters.[3][4]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure your starting materials and solvent are pure and dry. The choice of palladium precursor and ligand is also critical. For aryl chlorides, more electron-rich and bulky phosphine ligands are often required.[4]

  • Cyanide Source: The reactivity of the cyanide source is important. While sodium or potassium cyanide are common, they are highly toxic.[3] Less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be used, but may require different reaction conditions or additives.[4][5]

  • Solvent and Temperature: Polar aprotic solvents like DMF, NMP, or DMAc are typically used.[5] The reaction temperature may need to be optimized; some cyanations proceed at moderate temperatures (70-120 °C), while others may require higher temperatures.

  • Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For challenging substrates, consider using specialized phosphine ligands known to promote efficient cross-coupling reactions.

Question 2: My cyanation reaction is giving a complex mixture of byproducts. How can I improve the selectivity?

Answer:

Byproduct formation in cross-coupling reactions can stem from side reactions of the starting materials or product under the reaction conditions.

  • Inert Atmosphere: These reactions are typically sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the product nitrile can be hydrolyzed to the corresponding amide or carboxylic acid, especially at elevated temperatures and in the presence of a base. Ensure anhydrous conditions.

  • Homocoupling: Byproducts from the homocoupling of the starting aryl halide can sometimes be observed. Adjusting the catalyst-to-ligand ratio or changing the ligand can sometimes suppress this side reaction.

Route C: Gewald-Type Synthesis Considerations

While the classical Gewald reaction yields a 2-aminothiophene, its principles of constructing the thiophene ring are highly relevant and can be part of a multi-step synthesis towards this compound.[6][7][8]

Question 1: I am running a Gewald-type reaction and getting a very low yield of the desired thiophene. What are the key parameters to optimize?

Answer:

The Gewald reaction is a multi-component reaction, and its yield can be sensitive to the interplay of several factors.[9]

  • Base Selection: The choice of base is critical. Common bases include organic amines like triethylamine or piperidine, or inorganic bases like potassium hydroxide or sodium carbonate.[1][7] The optimal base often depends on the specific substrates.

  • Solvent Effects: A variety of solvents have been used for the Gewald reaction, from alcohols to DMF, and even water or eutectic solvents in greener approaches.[10] The solvent can influence the solubility of the reactants and the reaction rate.

  • Reaction Temperature: While some Gewald reactions proceed at room temperature, others require heating.[10] Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[6]

  • Stoichiometry of Reactants: Ensure the correct stoichiometry of the ketone/aldehyde, activated nitrile, and elemental sulfur.

Question 2: The purification of my product from the Gewald reaction is challenging due to the presence of elemental sulfur. How can I effectively remove it?

Answer:

Residual elemental sulfur is a common issue in these reactions.

  • Filtration of Crude Product: Often, the desired 2-aminothiophene product will precipitate from the reaction mixture.[9] A simple filtration may be sufficient to isolate the product, leaving much of the unreacted sulfur behind.

  • Recrystallization: Recrystallization from a suitable solvent is a highly effective method for removing residual sulfur and other impurities.

  • Sulfite Wash: A wash with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) can help to convert elemental sulfur into soluble thiosulfate, which can then be removed in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound?

A1: The safety concerns depend heavily on the chosen synthetic route.

  • Cyanation Reactions: Cyanide salts (e.g., NaCN, KCN) are acutely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution for cyanide waste (e.g., bleach) should be readily available.

  • Thiophene Synthesis: Some thiophene syntheses, like the Paal-Knorr, can generate hydrogen sulfide (H₂S), a toxic and flammable gas.[11] These reactions must be conducted in a fume hood.

  • General Precautions: As with all chemical syntheses, it is crucial to review the Safety Data Sheets (SDS) for all reagents and solvents used.

Q2: How can I best monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are excellent choices. LC-MS can be particularly useful for identifying the product and any major byproducts during the reaction.

Q3: Are there any "green" or more environmentally friendly approaches to synthesizing substituted thiophenes?

A3: Yes, there is growing interest in developing greener synthetic methods. For Gewald-type reactions, the use of water as a solvent, sometimes in combination with ultrasound irradiation or microwave heating, has been reported to be effective.[9][10] The use of catalytic, non-toxic cyanide sources in cyanation reactions also represents a step towards greener chemistry.[5]

Detailed Experimental Protocols

Protocol A: Synthesis of this compound via Dehydration of 3-Methyl-2-thiophenecarboxamide

This protocol is adapted from the literature and should be performed by a qualified chemist in a laboratory setting.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Methyl-2-thiophenecarboxamide (1 equivalent).

  • Addition of Dehydrating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 equivalents) to the flask.

  • Heating: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure in a well-ventilated fume hood.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Slowly and carefully wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Caution: The initial washes can be exothermic.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Workflow for Protocol A

Start Start Setup Combine 3-Methyl-2-thiophenecarboxamide and excess POCl₃ Start->Setup Reaction Heat to reflux (2-4 h) Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup_1 Cool and remove excess POCl₃ Monitoring->Workup_1 Reaction Complete Workup_2 Dissolve in organic solvent Workup_1->Workup_2 Workup_3 Wash with H₂O, NaHCO₃, brine Workup_2->Workup_3 Drying Dry organic layer Workup_3->Drying Purification Purify by chromatography or distillation Drying->Purification End Pure Product Purification->End

Caption: Step-by-step workflow for the dehydration of 3-Methyl-2-thiophenecarboxamide.

Data Summary Table

The following table summarizes various reported conditions for Gewald-type reactions, which can provide insights into optimizing thiophene synthesis.

Catalyst/BaseSolventTemperatureTimeYield RangeReference
TriethylamineEthanolRefluxSeveral hours35-80%[7]
DiethylamineWaterRoom TempFew minutesHigh[9]
Sodium PolysulfidesWater70 °C0.5-1 h42-90%[10]
Sodium HydroxideEutectic Solvent--68-88%[10]
L-prolineEthanolReflux2 hHigh[10]

References

Technical Support Center: Stabilization and Storage of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent in your experiments. Here, we address common questions and troubleshooting scenarios encountered during the storage and handling of this compound, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Proper storage is the most critical factor in preventing the degradation of this compound. Based on its chemical structure, a thiophene ring susceptible to oxidation and photodegradation, and a nitrile group that can undergo hydrolysis, the following conditions are recommended:

Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation and slows the rate of potential side reactions.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the electron-rich thiophene ring.[1]
Light Amber vial or protection from lightThiophene-containing compounds can be susceptible to photodegradation initiated by UV light.[1][2]
Moisture Tightly sealed container in a desiccatorMinimizes the risk of hydrolysis of the nitrile group.[2]
Q2: My this compound has turned a pale yellow/brown. Is it still usable?

A color change from colorless to pale yellow or brown is a common indicator of potential degradation in thiophene derivatives.[1] While slight discoloration may not always impact the outcome of a reaction, it suggests the formation of impurities.

Recommendation: It is strongly advised to assess the purity of the discolored material before use. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can quantify the extent of degradation and identify the presence of impurities.[3][4] For sensitive applications, using a fresh, pure sample is always the best practice.

Q3: What are the likely degradation pathways for this compound?

While specific studies on the degradation of this compound are limited, based on the chemistry of thiophenes and nitriles, the following pathways are plausible:

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, especially when exposed to atmospheric oxygen over time, which can lead to the formation of thiophene-S-oxides.[1][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate photochemical reactions in thiophene rings, leading to complex degradation products.[1][6]

  • Hydrolysis: The nitrile group can undergo hydrolysis to form 3-methylthiophene-2-carboxamide and subsequently 3-methylthiophene-2-carboxylic acid. This process can be catalyzed by the presence of moisture, especially under acidic or basic conditions.[2]

  • Polymerization: While thiophene is more stable towards acid-catalyzed polymerization than furan or pyrrole, polymerization of thiophene derivatives can occur under certain conditions, such as in the presence of strong oxidizing agents.[7]

This compound This compound Oxidation Products Oxidation Products This compound->Oxidation Products O2, Light Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products H2O (Acid/Base) Polymerization Polymerization This compound->Polymerization Oxidizing Agents Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV Light

Caption: Potential Degradation Pathways for this compound.

Troubleshooting Guide

Scenario 1: Inconsistent Experimental Results

You are experiencing variability in the yield or purity of your product when using different batches or even the same batch of this compound over time.

Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Improper Storage? Improper Storage? Check Storage Conditions->Improper Storage? Yes Quarantine Batch Quarantine Batch Improper Storage?->Quarantine Batch Review Handling Procedures Review Handling Procedures Improper Storage?->Review Handling Procedures No Perform Purity Analysis (HPLC/NMR) Perform Purity Analysis (HPLC/NMR) Quarantine Batch->Perform Purity Analysis (HPLC/NMR) Purity <95% or Impurities Present? Purity <95% or Impurities Present? Perform Purity Analysis (HPLC/NMR)->Purity <95% or Impurities Present? Use Fresh, Validated Batch Use Fresh, Validated Batch Purity <95% or Impurities Present?->Use Fresh, Validated Batch Yes Proceed with Caution Proceed with Caution Purity <95% or Impurities Present?->Proceed with Caution No

Caption: Troubleshooting Inconsistent Experimental Results.

Possible Cause and Solution: The likely culprit is the degradation of your this compound stock.

Step-by-Step Troubleshooting:

  • Verify Storage Conditions: Ensure the compound is stored at 2-8 °C, under an inert atmosphere, and protected from light.

  • Quarantine the Suspect Batch: Isolate the batch of reagent that is yielding inconsistent results to prevent its further use until its quality is verified.

  • Perform Purity Analysis:

    • HPLC: A reverse-phase HPLC method with a C18 column and a UV detector is an excellent choice for assessing purity. A gradient of acetonitrile and water is a good starting point for the mobile phase. The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates degradation.[3][4]

    • ¹H NMR: Taking a proton NMR spectrum in a deuterated solvent (e.g., CDCl₃) can quickly reveal the presence of impurities. Compare the spectrum to a reference spectrum of a pure sample. Look for new signals or changes in the integration of existing peaks.

  • Decision: If significant degradation is confirmed, it is best to discard the compromised batch and use a fresh, validated lot of this compound.

Scenario 2: Formation of an Insoluble Precipitate in Solution

Upon dissolving this compound in a solvent, you observe the formation of a precipitate that was not present before.

Possible Cause and Solution: This could be due to the formation of a less soluble degradation product or a polymer.

Step-by-Step Troubleshooting:

  • Solvent Compatibility: First, ensure that this compound is fully soluble in the chosen solvent at the concentration you are using.

  • Isolate and Analyze the Precipitate: If possible, isolate the precipitate by filtration or centrifugation. Attempt to characterize it using techniques like IR spectroscopy or mass spectrometry to determine if it is a degradation product or a polymer.

  • Review Reaction/Storage Conditions: Consider if the compound has been exposed to conditions that might induce polymerization, such as strong acids, bases, or oxidizing agents.[7] Even trace amounts of these can sometimes initiate side reactions.

  • Purification: If the bulk material is still of acceptable purity, filtering the solution to remove the precipitate before use may be a viable short-term solution. However, the underlying cause of the precipitate formation should be investigated.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific impurities present.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to 0.1 mg/mL with acetonitrile for injection. Filter the sample through a 0.22 µm syringe filter before placing it in the autosampler.

Analysis: Compare the chromatogram of the sample to that of a known pure standard. The purity can be estimated by the area percentage of the main peak. The presence of additional peaks indicates impurities.

References

Technical Support Center: Resolving Impurities in 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis and analysis of this compound. Our approach is rooted in mechanistic understanding and practical, field-tested protocols to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter, providing both diagnostic steps and corrective actions.

I. Analytical Challenges

Question 1: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

Answer:

An unexpected peak in your HPLC analysis of this compound can originate from several sources. A systematic approach is crucial for accurate identification.

Causality and Identification Strategy:

The most probable impurities are derived from the common synthetic route: the dehydration of 3-Methyl-2-thiophenecarboxamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[1] Therefore, the primary suspects are:

  • Unreacted Starting Material: 3-Methyl-2-thiophenecarboxamide.

  • Reagent-Related Impurities: Residual phosphorus compounds (e.g., phosphoric acid if the reaction mixture was quenched with water) or chlorinated byproducts.

  • Solvent-Related Impurities: Residual solvents from the synthesis and workup (e.g., 1,2-dichloroethane, ethyl acetate, hexanes).

  • Degradation Products: Although this compound is relatively stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to hydrolysis of the nitrile to the corresponding carboxylic acid or amide.

Troubleshooting Workflow:

  • Analyze the Starting Material: Inject a solution of your starting material, 3-Methyl-2-thiophenecarboxamide, into the HPLC system using the same method. If the retention time of the unexpected peak matches that of the starting material, you have identified your impurity.

  • Spiking Experiment: If you have a reference standard for a suspected impurity, "spike" your sample by adding a small amount of the standard and re-analyzing it. An increase in the peak area of the unknown confirms its identity.

  • LC-MS Analysis: If the impurity remains unidentified, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[2][3][4] The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight, which can be used to deduce its chemical formula and structure.

  • Fraction Collection and NMR: For a more definitive identification, the peak of interest can be isolated using preparative HPLC. The collected fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.[3]

Question 2: My GC-MS analysis shows multiple peaks close to the main product peak. What are they likely to be?

Answer:

In GC-MS analysis, which is well-suited for volatile and semi-volatile compounds, the impurity profile may differ slightly from HPLC.[2][5]

Likely Impurities and Rationale:

  • Isomers: Depending on the synthetic route of the starting materials, positional isomers of this compound could be present. These would have the same mass spectrum but different retention times.

  • Thermally Labile Impurities: Some impurities might degrade in the high temperatures of the GC inlet, leading to the appearance of new peaks corresponding to the degradation products.

  • Residual Solvents: As with HPLC, residual solvents from the synthesis are common impurities detected by GC-MS.

Troubleshooting Steps:

  • Library Search: Utilize the mass spectral library (e.g., NIST) in your GC-MS software to tentatively identify the peaks based on their fragmentation patterns.

  • Lower Inlet Temperature: To check for thermal degradation, lower the injector temperature and re-run the analysis. If the impurity peak diminishes or disappears, it is likely a result of thermal decomposition.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, HRMS can be employed.

Question 3: My NMR spectrum shows signals that don't correspond to this compound. How can I assign them?

Answer:

NMR spectroscopy provides detailed structural information, making it excellent for impurity identification.

Interpreting Unexpected Signals:

  • Starting Material: The presence of broad singlets in the aromatic region and a broader methyl signal could indicate the presence of the starting amide, 3-Methyl-2-thiophenecarboxamide.

  • Solvents: Residual solvents are common and have characteristic NMR signals.[1][3][4][6][7][8] For example, you might see signals for ethyl acetate, hexanes, or dichloromethane.

  • Grease: A broad multiplet around 1.2-1.4 ppm can often be attributed to grease from glassware joints.

Actionable Steps:

  • Consult NMR Solvent Impurity Tables: There are extensive, published tables of NMR chemical shifts for common laboratory solvents and impurities in various deuterated solvents.[1][3][4][6][7][8]

  • Acquire a Spectrum of the Starting Material: If not already done, obtain a ¹H and ¹³C NMR spectrum of your starting material for direct comparison.

  • 2D NMR Experiments: If the structure of an impurity is complex, 2D NMR experiments like COSY, HSQC, and HMBC can help elucidate its structure by revealing proton-proton and proton-carbon correlations.[1]

II. Purification Challenges

Question 4: I'm having difficulty removing the starting material (3-Methyl-2-thiophenecarboxamide) by column chromatography. What can I do?

Answer:

The starting amide is more polar than the product nitrile, which should allow for separation by normal-phase column chromatography. However, issues can arise.

Optimizing Chromatographic Separation:

  • Solvent System (Eluent): The choice of eluent is critical. A common mistake is using a solvent system that is too polar, causing both the product and the starting material to elute together. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A good starting point for developing the gradient is a solvent system that gives an Rf of ~0.3 for the product on a TLC plate.[9]

  • Dry Loading: If your crude product has low solubility in the initial, non-polar eluent, it is best to dry-load it onto the column. This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[10]

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective than an isocratic (constant solvent composition) elution for separating compounds with different polarities.[7][11][12]

Question 5: My recrystallization attempt resulted in an oil, not crystals. What went wrong?

Answer:

"Oiling out" during recrystallization is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

Troubleshooting Recrystallization:

  • Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[13][14] For this compound, a two-solvent system like ethanol/water or isopropanol/water is a good starting point.[15][16] Dissolve the compound in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point, and then add the "bad" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[17]

  • Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Seeding: If crystals are slow to form, adding a "seed crystal" (a small crystal of the pure compound) can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities are typically related to its synthesis. These include the unreacted starting material, 3-Methyl-2-thiophenecarboxamide, and residual solvents used in the purification process, such as ethyl acetate and hexanes.

Q2: How can I assess the purity of my this compound sample?

A2: The most common and reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2][3][4][5] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for determining absolute purity.

Q3: What are the recommended storage conditions for this compound?

A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[18][19]

Q4: Is this compound hazardous?

A4: Yes, it is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[20] Always handle this compound in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol is a starting point and may require optimization for your specific system and sample.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of sample in 1 mL of acetonitrile.

This method is adapted from a similar thiophene derivative and should provide good separation of the non-polar product from the more polar starting material.[17][21]

Protocol 2: Flash Column Chromatography for Purification

This protocol is for the purification of a crude sample containing the starting amide.

  • TLC Analysis: Develop a TLC method to determine the optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Select an appropriately sized silica gel column (e.g., for 1g of crude material, use a 40g silica column).

    • Pack the column using a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). For example, you can use a step gradient: 100% hexanes, then 98:2 hexanes:ethyl acetate, then 95:5, and so on.

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization from Ethanol/Water

This protocol is for the final purification of this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis_purification Analysis & Purification start 3-Methyl-2-thiophenecarboxamide reaction Dehydration Reaction start->reaction reagent POCl3 reagent->reaction crude Crude this compound reaction->crude analysis Purity Analysis (HPLC/GC-MS) crude->analysis decision Purity > 99%? analysis->decision purification Purification (Column Chromatography / Recrystallization) decision->purification No final_product Pure Product decision->final_product Yes purification->analysis

Caption: General workflow from synthesis to pure product.

Caption: Decision tree for impurity troubleshooting.

References

Technical Support Center: Alternative Synthetic Pathways to Avoid Hazardous Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for greener synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals dedicated to enhancing safety and sustainability in the laboratory. Here, we move beyond simply listing alternatives, instead focusing on the practical challenges and troubleshooting scenarios encountered when replacing hazardous reagents with safer, more environmentally benign options. Our goal is to provide you with the expertise and confidence to implement these greener pathways effectively.

Guiding Principles: A Foundation for Safer Synthesis

Transitioning to safer synthetic pathways is guided by the 12 Principles of Green Chemistry, which advocate for practices that reduce or eliminate the use and generation of hazardous substances.[1][2][3] Key tenets include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals and solvents.[1][3] This guide is built upon these principles to address your specific experimental needs.

Green_Chemistry_Principles cluster_Process Optimize Process Efficiency P4 Safer Chemicals P2 Atom Economy P5 Safer Solvents P6 Energy Efficiency P7 Renewable Feedstocks P8 Reduce Derivatives P1 Waste Prevention P3 Less Hazardous Syntheses P10 Design for Degradation P9 Catalysis

Caption: Core tenets of Green Chemistry categorized by experimental phase.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the adoption of greener synthetic alternatives.

Q1: Where do I start? Which hazardous reagents should I prioritize for replacement?

A: A great starting point is to identify and replace chemicals that are highly toxic, carcinogenic, or environmentally persistent. Common culprits in organic synthesis include:

  • Benzene: A known carcinogen.[4] Toluene is a common, less toxic substitute.[5][6]

  • Chloroform & Dichloromethane (DCM): Both are suspected carcinogens and toxic to the liver.[4] While DCM is often used as an alternative to chloroform, greener options like 2-Methyl-THF or ethyl acetate should be considered.[4]

  • Chromium-based Oxidants (e.g., PCC, Sodium Dichromate): These are known carcinogens.[7] Greener alternatives include catalytic systems using molecular oxygen or hydrogen peroxide.[7][8]

  • Phosgene: An extremely poisonous gas.[9] Safer liquid or solid alternatives like diphosgene and triphosgene are available.[9][10][11]

  • Heavy Metal Catalysts (e.g., Palladium): While highly effective, concerns exist around cost, toxicity, and environmental issues from mining.[12] Earth-abundant metals like nickel or iron are being explored as alternatives in cross-coupling reactions.[13][14]

Q2: How do I select a "greener" solvent? It seems like there are too many variables.

A: Solvent choice is critical, as solvents often constitute the majority of waste in a process.[15][16] A systematic approach is best. Solvent selection guides, such as the CHEM21 guide, rank solvents based on safety, health, and environmental criteria.[17][18][19]

Key Parameters for Solvent Selection:

Parameter Why It Matters Greener Choice Example Hazardous Choice Example
Toxicity & Carcinogenicity Minimizes risk to human health. Water, Ethanol Benzene, Carbon Tetrachloride
Flammability Reduces fire and explosion hazards. Water Diethyl Ether
Volatility (Boiling Point) Lower volatility reduces exposure and fugitive emissions. Anisole (BP 154°C) Dichloromethane (BP 40°C)
Environmental Impact Considers factors like biodegradability and aquatic toxicity. Heptane Hexane

| Renewable Source | Reduces dependence on depleting fossil feedstocks.[1] | Bio-derived Ethanol | Petroleum-derived Hexane |

These guides categorize solvents into classes like "Recommended," "Problematic," and "Hazardous," providing a clear framework for making informed decisions.[15][19]

Q3: I've heard of "Phase-Transfer Catalysis" as a green technique. How does it work and when should I use it?

A: Phase-Transfer Catalysis (PTC) is a powerful technique for reacting chemicals that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[20][21][22] A phase-transfer catalyst, often a quaternary ammonium salt, acts like a detergent, carrying a reactant from one phase to the other where the reaction can occur.[20][22]

Why it's a "Green" Technique:

  • Reduces Organic Solvents: PTC often allows for the use of water as a primary solvent, significantly cutting down on volatile organic compounds (VOCs).[20][22][23]

  • Milder Conditions: Reactions can often be run at lower temperatures and with less aggressive reagents.

  • Improved Reaction Rates: By bringing reactants together, PTC can dramatically increase reaction speed and yield.[23]

You should consider using PTC for reactions involving an ionic reactant (like a nucleophile) in an aqueous solution that needs to react with a substrate in an organic solvent. Common applications include alkylations, oxidations, and polymerizations.[22][23]

Troubleshooting Guides: From Theory to Practice

This section provides in-depth, scenario-based troubleshooting for specific experimental challenges.

Guide 1: Replacing Hazardous Oxidizing Agents

Scenario: You are replacing a chromium(VI)-based oxidation (e.g., Jones or PCC) with a greener alternative, such as a TEMPO-catalyzed system with NaOCl or a metal-catalyzed aerobic (O₂) oxidation, but your reaction is sluggish or incomplete.[8]

Troubleshooting_Oxidation Start Problem: Low Yield/ Incomplete Conversion in Green Oxidation Q1 Is the catalyst active? Start->Q1 Sol1 Check catalyst source/purity. Consider a recyclable catalyst like PIPO. Ensure proper co-oxidant is present. Q1->Sol1 No Q2 Is the pH optimal? Q1->Q2 Yes End Reaction Optimized Sol1->End Sol2 Monitor pH during reaction. Buffer the system (e.g., NaHCO₃ for TEMPO/NaOCl). Review literature for pH sensitivity. Q2->Sol2 No Q3 Is phase transfer an issue? Q2->Q3 Yes Sol2->End Sol3 If biphasic, add a phase-transfer catalyst (e.g., TBAB). Increase stirring rate. Q3->Sol3 Yes Q4 Is O₂/Air supply sufficient? Q3->Q4 No Sol3->End Sol4 For aerobic oxidations: Increase O₂ pressure (use autoclave safely). Improve gas dispersion with vigorous stirring or a fritted gas inlet. Q4->Sol4 No Q4->End Yes Sol4->End

Caption: Decision workflow for troubleshooting green oxidation reactions.

Q: My TEMPO/bleach (NaOCl) oxidation of a primary alcohol to an aldehyde is giving low yield. What's wrong?

A: This is a common issue. The causality often lies in the delicate balance of pH and reagent stability.

  • Causality: The TEMPO-catalyzed oxidation with bleach is highly pH-dependent. The active oxidizing species, the N-oxoammonium ion, is most effectively generated and regenerated in a slightly basic medium (pH 8.5-9.5). If the pH is too low, the reaction stalls. If it's too high, you risk side reactions like the Cannizzaro reaction or decomposition of the bleach.

  • Troubleshooting Steps:

    • Monitor and Buffer pH: The reaction produces acid. Without a buffer, the pH will drop, halting the reaction. Add a bicarbonate buffer (e.g., NaHCO₃) to maintain the optimal pH range.

    • Check Bleach Quality: Commercial bleach can vary in concentration and degrade over time. Titrate your NaOCl solution before use to confirm its concentration.

    • Ensure Efficient Stirring: If your reaction is biphasic (e.g., using DCM and water), vigorous stirring is essential to ensure efficient transfer between the phases. The addition of a phase-transfer catalyst can also be beneficial.[20]

    • Control Temperature: The reaction is exothermic. Run the reaction at 0°C to prevent over-oxidation to the carboxylic acid and decomposition of the catalyst and oxidant.

Experimental Protocol: TEMPO-Catalyzed Oxidation of Benzyl Alcohol

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1.0 eq) and TEMPO (0.01 eq) in dichloromethane (DCM).

  • In a separate beaker, prepare an aqueous solution of sodium hypochlorite (~10-12% available chlorine, 1.2 eq) containing sodium bicarbonate (2.5 eq).

  • Cool the reaction flask to 0°C in an ice bath.

  • Add the aqueous bleach/bicarbonate solution to the reaction flask and stir vigorously for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude benzaldehyde.

Guide 2: Replacing Phosgene and its Equivalents

Scenario: You are replacing the highly toxic phosgene gas with a solid substitute like triphosgene (bis(trichloromethyl) carbonate, BTC) for the synthesis of a chloroformate, but the reaction is failing or giving complex mixtures.[9][11][24]

Q: I'm using triphosgene as a "safer" alternative to phosgene, but my yields are poor and I see many byproducts. Why is this happening?

A: While solid and less volatile, triphosgene is not a simple drop-in replacement.[10][11] Its reactivity profile and the in situ generation of phosgene must be carefully controlled.

  • Causality: Triphosgene itself is not the primary reactant. It serves as a solid source that decomposes to release phosgene in situ, often catalyzed by nucleophiles (like your amine or alcohol) or tertiary amine bases.[9] Phosgene is ~170 times more reactive than triphosgene.[9] If the rate of phosgene generation does not match the rate of its consumption by your substrate, it can build up or participate in side reactions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Triphosgene is a "trimer" of phosgene. Ensure you are using the correct molar equivalents. One mole of triphosgene delivers three moles of phosgene. A common mistake is to use a 1:1 molar ratio of substrate to triphosgene, leading to a large excess of the phosgenating agent. Use ~0.34-0.40 equivalents of triphosgene per equivalent of the functional group to be reacted.

    • Slow Addition is Key: Do not add the triphosgene all at once. Add it slowly as a solution or in portions to a solution of your substrate and a non-nucleophilic base (e.g., pyridine, triethylamine). This maintains a low, steady concentration of phosgene, minimizing side reactions.

    • Temperature Management: Phosgenation reactions are often exothermic. Running the reaction at low temperatures (e.g., -78°C to 0°C) can improve selectivity and prevent degradation of sensitive functional groups.[9]

    • Quenching: Unreacted triphosgene or phosgene must be safely quenched. This can be done with nucleophiles like water or alcohols, but only if your product is stable to these conditions.[9]

Guide 3: Transitioning to Photocatalysis

Scenario: You are attempting a photoredox-catalyzed reaction for the first time (e.g., a C-N cross-coupling) but observe no product formation or very slow conversion.

Q: My photocatalytic reaction isn't working. The solution color doesn't change, and my starting materials are unreacted after hours under the lamp. What should I check?

A: Photocatalysis involves a complex interplay of light, catalyst, and reagents. Failure often points to an issue in one of these three areas.[25][26]

  • Causality: For a photoredox reaction to occur, the photocatalyst must first absorb a photon of light to reach an excited state.[27] This excited catalyst then engages in electron transfer with the substrates. If any part of this cycle is broken—insufficient light, incorrect wavelength, catalyst deactivation, or absence of a sacrificial agent—the reaction will not proceed.

  • Troubleshooting Steps:

    • Light Source and Wavelength: Ensure your light source (e.g., Blue LED) emits at a wavelength that overlaps with the absorbance maximum of your photocatalyst (e.g., Ir(ppy)₃, Eosin Y). Check the manufacturer's specifications for both.

    • Degassing: Oxygen is an excellent quencher of excited states and can interfere with radical pathways. Thoroughly degas your reaction mixture using a "freeze-pump-thaw" cycle (at least three times) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Solvent Purity: Use high-purity, anhydrous solvents. Impurities can act as quenchers.

    • Reagent Purity & Sacrificial Agents: Ensure your substrates are pure. Many photocatalytic cycles require a sacrificial electron donor or acceptor to regenerate the catalyst. Confirm that this reagent is present and active.

    • Catalyst Loading and Solubility: While catalyst loading is typically low (0.5-2 mol%), ensure it is fully dissolved in the reaction medium. If the catalyst is not soluble, the reaction will be inefficient.[28]

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of cross-coupling reactions with 3-Methylthiophene-2-carbonitrile. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: Navigating the Challenges of a Unique Substrate

This compound presents a unique set of challenges in cross-coupling reactions. The inherent properties of this substrate demand a nuanced approach to catalyst selection and reaction optimization. The primary hurdles include:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring is a known poison for palladium catalysts, leading to deactivation and reduced catalytic turnover.[1][2][3]

  • Electronic Effects: The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-X bond (where X is a halide or triflate) and the overall catalytic cycle.

  • Steric Hindrance: The methyl group at the 3-position can sterically hinder the approach of the catalyst and the coupling partner, potentially slowing down the reaction rate.

This guide will provide targeted troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve successful cross-coupling outcomes.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A1: Low or no yield in this specific reaction often points to issues with catalyst activity or reaction conditions. Here is a systematic approach to troubleshooting:

  • Verify Reagent Integrity: Ensure all reagents, especially the boronic acid/ester, base, and solvent, are pure and anhydrous. Moisture can significantly hamper the reaction.[4]

  • Address Catalyst Deactivation: The sulfur in the thiophene ring is a likely culprit for catalyst deactivation.[1][2][3]

    • Increase Catalyst Loading: As a first step, try increasing the palladium catalyst loading to compensate for poisoning.

    • Switch to a More Robust Ligand: Bulky, electron-rich phosphine ligands can protect the palladium center from the sulfur atom and enhance catalytic activity. Consider ligands from the Buchwald family, such as SPhos or XPhos, which are known to be effective for challenging substrates.[5]

    • Consider a Nickel Catalyst: Nickel catalysts can sometimes be more tolerant to sulfur-containing substrates.[6][7][8]

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. If you are using a strong base like NaOH, consider switching to a weaker base such as K₂CO₃ or K₃PO₄, especially if your molecule has base-sensitive functional groups.[9][10]

    • Solvent Choice: The polarity of the solvent can influence the reaction.[11] If you are using a non-polar solvent like toluene, try a more polar aprotic solvent like dioxane or DMF. A biphasic system (e.g., toluene/water) can also be effective.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[10][11] Try running the reaction at a lower temperature for a longer duration.

Q2: I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What should I consider?

A2: The Buchwald-Hartwig amination of this substrate requires careful selection of the catalyst system to overcome the challenges posed by the thiophene and nitrile functionalities.[12][13][14]

  • Ligand Choice is Paramount: For primary amines, especially hindered ones, bidentate phosphine ligands like BINAP or DPEPhos can be effective.[12] Alternatively, highly electron-rich, bulky monophosphine ligands like BrettPhos can be excellent choices.[9]

  • Base Compatibility: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide is a common choice. However, be mindful of potential interactions with the nitrile group. If you suspect side reactions, consider a weaker base like K₃PO₄, although this may require higher temperatures.

  • Palladium Precatalyst: Using a pre-formed palladium precatalyst, such as a Buchwald G3 precatalyst, can ensure efficient generation of the active Pd(0) species and lead to more reproducible results.[9]

Issue 2: Significant Side Product Formation

Q3: My reaction is producing a significant amount of a dehalogenated byproduct of this compound instead of the desired cross-coupled product. How can I minimize this?

A3: Dehalogenation is a common side reaction, particularly with electron-rich heteroaromatics.[10] Here’s how to address it:

  • Minimize Water Content: While some water can be beneficial in Suzuki reactions, excess water can promote dehalogenation.[10] Ensure your solvents are dry.

  • Choice of Base: Strong bases can sometimes facilitate dehalogenation. Switching to a milder base like K₂CO₃ or Cs₂CO₃ may reduce this side reaction.[10]

  • Boronic Acid Quality: Degraded boronic acid can contribute to side reactions. Ensure your boronic acid is pure and stored correctly.

  • Ligand Effects: The ligand can influence the relative rates of productive coupling versus dehalogenation. Screening different ligands can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is generally the best starting point for cross-coupling reactions with this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig). However, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand.[5] For Suzuki-Miyaura reactions, ligands like SPhos or XPhos are often effective. For Buchwald-Hartwig aminations, ligands such as BrettPhos or BINAP are good initial choices.[9][12]

Q2: Can I use a nickel catalyst for cross-coupling reactions with this substrate?

A2: Yes, nickel catalysts are a viable alternative, especially if palladium catalyst poisoning is a significant issue.[6][7][8] Nickel catalysts can be more robust in the presence of sulfur-containing compounds. A common nickel catalyst system would be NiCl₂(dppp) or Ni(cod)₂ with a suitable ligand.

Q3: How does the nitrile group on the thiophene ring affect the cross-coupling reaction?

A3: The electron-withdrawing nitrile group can make the oxidative addition step of the catalytic cycle more favorable if a C-X bond is at the 2-position. However, it can also potentially coordinate to the metal center, which might influence the catalyst's activity. Additionally, the nitrile group can be sensitive to certain strong bases, leading to potential side reactions.[9]

Q4: What is the role of the base in these cross-coupling reactions, and how do I choose the right one?

A4: The base plays several crucial roles. In Suzuki-Miyaura reactions, it activates the boronic acid for transmetalation.[15] In Heck reactions, it neutralizes the HX formed during the reaction.[16][17] In Buchwald-Hartwig aminations, it deprotonates the amine. The choice of base depends on the reaction type and the functional group tolerance of your substrates.

  • Suzuki-Miyaura: K₂CO₃, K₃PO₄, Cs₂CO₃ are common choices.

  • Heck: Triethylamine (Et₃N) or other organic bases are frequently used.

  • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often necessary.[9][18]

Data Presentation: Comparison of Potential Catalytic Systems

The following table summarizes potential catalytic systems for different cross-coupling reactions with this compound, based on literature for similar substrates.

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-100
Pd₂(dba)₃XPhosK₂CO₃Toluene100
Heck Pd(OAc)₂P(o-tol)₃Et₃NDMF100-120
PdCl₂(PPh₃)₂-NaOAcDMA120
Buchwald-Hartwig Pd₂(dba)₃BrettPhosNaOtBuToluene80-110
Pd(OAc)₂BINAPCs₂CO₃Dioxane100

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Methyl-2-cyanothiophene with Phenylboronic Acid

  • To an oven-dried reaction vessel, add 3-methyl-2-cyanothiophene (1 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Add degassed dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 3-Methyl-2-cyanothiophene with Morpholine

  • To an oven-dried reaction vessel, add 3-methyl-2-cyanothiophene (1 equiv.) and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd₂(dba)₃ (0.01 equiv.) and BrettPhos (0.02 equiv.).

  • Add degassed toluene, followed by morpholine (1.2 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Flowchart start Low or No Yield in Cross-Coupling reagent_check Verify Reagent Purity and Anhydrous Conditions start->reagent_check catalyst_deactivation Address Potential Catalyst Deactivation reagent_check->catalyst_deactivation Reagents OK increase_loading Increase Catalyst/Ligand Loading catalyst_deactivation->increase_loading Suspected Poisoning optimize_conditions Optimize Reaction Conditions catalyst_deactivation->optimize_conditions No Improvement robust_ligand Switch to a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) increase_loading->robust_ligand nickel_catalyst Consider a Nickel-Based Catalyst robust_ligand->nickel_catalyst base_screen Screen Different Bases (e.g., K2CO3, K3PO4) optimize_conditions->base_screen solvent_screen Screen Different Solvents (e.g., Dioxane, DMF) base_screen->solvent_screen temp_adjust Adjust Reaction Temperature solvent_screen->temp_adjust success Improved Yield temp_adjust->success

Caption: Troubleshooting flowchart for low yield.

Catalyst_Selection_Workflow start Catalyst Selection for this compound reaction_type Identify Cross-Coupling Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boronic Acid) heck Heck reaction_type->heck C-C (Alkene) buchwald Buchwald-Hartwig reaction_type->buchwald C-N (Amine) suzuki_catalyst Pd(OAc)2 or Pd2(dba)3 + Bulky Ligand (SPhos, XPhos) suzuki->suzuki_catalyst heck_catalyst Pd(OAc)2 + P(o-tol)3 or PdCl2(PPh3)2 heck->heck_catalyst buchwald_catalyst Pd2(dba)3 or Pd(OAc)2 + Bulky Ligand (BrettPhos, BINAP) buchwald->buchwald_catalyst base_selection Select Appropriate Base suzuki_catalyst->base_selection heck_catalyst->base_selection buchwald_catalyst->base_selection solvent_selection Select Appropriate Solvent base_selection->solvent_selection optimization Proceed to Reaction Optimization solvent_selection->optimization

Caption: Catalyst selection workflow.

References

Technical Support Center: Navigating Byproduct Formation in Reactions of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing byproduct formation in reactions involving 3-Methylthiophene-2-carbonitrile. This guide is structured to address common challenges encountered in the laboratory, offering not just protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable building block in medicinal chemistry and materials science. Its thiophene core, coupled with the reactive nitrile group, offers a versatile platform for a variety of chemical transformations. However, this inherent reactivity can also be a source of frustration, often leading to a range of undesired byproducts that complicate purification and reduce yields. This guide aims to be your partner in the lab, providing clear, actionable advice to help you navigate these challenges and achieve cleaner, more efficient reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Reactions of the Nitrile Group

Answer:

This is a classic challenge in nitrile reduction. The formation of secondary and tertiary amines stems from the reaction of the initially formed primary amine with the intermediate imine, which is generated during the reduction process.[1]

Root Cause Analysis:

  • Intermediate Imine Reactivity: The imine intermediate is susceptible to nucleophilic attack by the desired primary amine product. This leads to the formation of a new imine, which is further reduced to a secondary amine. This process can repeat to form tertiary amines.

  • Localized High Concentration of Primary Amine: As the reaction progresses, the concentration of the primary amine product increases, raising the probability of it reacting with the imine intermediate.

Troubleshooting Strategies:

StrategyRationale
Use of Additives The addition of ammonia can shift the equilibrium away from the formation of secondary and tertiary amines by competing with the primary amine for reaction with the imine intermediate.
Catalyst Choice While Raney Nickel is common, other catalysts like rhodium on alumina can sometimes offer higher selectivity for primary amines.[1]
Solvent System Using a solvent system that can help to solvate and stabilize the primary amine, reducing its nucleophilicity, can be beneficial.
Temperature and Pressure Control Lowering the reaction temperature can help to disfavor the side reactions, which often have a higher activation energy than the desired primary amine formation. Optimizing hydrogen pressure is also crucial.

Experimental Protocol: Selective Reduction of this compound to (3-Methylthiophen-2-yl)methanamine

  • Catalyst Preparation: In a suitable autoclave, suspend Raney Nickel (5-10 wt%) in anhydrous ethanol saturated with ammonia.

  • Reaction Setup: Add a solution of this compound in anhydrous ethanol to the autoclave.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).

  • Monitoring: Monitor the reaction progress by GC-MS or TLC to determine the point of complete consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully filter the catalyst. The filtrate can then be concentrated and the product purified by distillation or chromatography.

DOT Diagram: Byproduct Formation in Nitrile Reduction

G A This compound B Imine Intermediate A->B + H2/Catalyst C Primary Amine (Desired Product) B->C + H2/Catalyst D Secondary Amine (Byproduct) B->D + Primary Amine, -NH3 E Tertiary Amine (Byproduct) D->E + Imine Intermediate, -NH3

Caption: Pathway of byproduct formation during nitrile reduction.

Answer:

Hydrolysis of nitriles, especially on a sensitive heterocyclic system like thiophene, requires a careful balance of reaction conditions to drive the reaction to completion without causing degradation.

Root Cause Analysis:

  • Incomplete Hydrolysis (Amide Formation): Under milder basic conditions, the hydrolysis may stop at the more stable amide intermediate.[2][3]

  • Thiophene Ring Degradation: Thiophene rings can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures, leading to ring-opening or polymerization byproducts.[4]

  • Solubility Issues: The starting nitrile may have limited solubility in the aqueous reaction medium, leading to slow and incomplete reaction.[5]

Troubleshooting Strategies:

StrategyRationale
Choice of Acid/Base For acidic hydrolysis, a moderately concentrated acid like 3M H2SO4 is often effective. For basic hydrolysis, using a phase-transfer catalyst with aqueous NaOH can improve reaction rates at lower temperatures.
Co-solvent Employing a water-miscible co-solvent like dioxane or ethanol can improve the solubility of the starting material and promote a more homogeneous reaction.
Temperature Control Use the lowest effective temperature to achieve a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating once the reaction is complete.
Microwave-Assisted Hydrolysis Microwave irradiation can often accelerate the hydrolysis reaction at lower temperatures and shorter reaction times, minimizing degradation.

Experimental Protocol: Hydrolysis to 3-Methylthiophene-2-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it onto ice. The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like aqueous ethanol.

DOT Diagram: Hydrolysis Troubleshooting Logic

G Start Hydrolysis of this compound Issue1 Incomplete Reaction (Amide) Start->Issue1 Issue2 Ring Degradation Start->Issue2 Solution1 Increase reaction time/temp Switch to stronger acid/base Issue1->Solution1 Solution3 Use co-solvent (e.g., dioxane) Issue1->Solution3 Solution2 Use milder conditions Lower temperature Consider phase-transfer catalyst Issue2->Solution2

Caption: Decision tree for troubleshooting nitrile hydrolysis.

Part 2: Reactions on the Thiophene Ring

Answer:

Dehalogenation and homocoupling are common side reactions in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heterocycles like thiophene.[6][7]

Root Cause Analysis:

  • Dehalogenation (Protodehalogenation): This occurs when the organopalladium intermediate reacts with a proton source in the reaction mixture (e.g., water, solvent) instead of the boronic acid. The presence of water can be crucial but also detrimental.[7]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the halo-thiophene. The presence of oxygen can promote the homocoupling of boronic acids.[8][9]

  • Catalyst and Ligand Choice: The stability and reactivity of the palladium catalyst and the nature of the phosphine ligand play a critical role in determining the relative rates of the desired cross-coupling and the undesired side reactions.

Troubleshooting Strategies:

StrategyRationale
Rigorous Degassing Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to minimize oxygen, which promotes homocoupling.[8]
Choice of Base and Solvent Use a non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs2CO3). Anhydrous solvents like dioxane or toluene are often preferred, although a minimal amount of water can sometimes be beneficial for transmetalation.[7]
Palladium Catalyst and Ligand Use a pre-catalyst that is less prone to side reactions. Bulky, electron-rich phosphine ligands can often improve the rate of reductive elimination, favoring the desired product.
Order of Addition Adding the palladium catalyst last, after all other reagents are mixed and the system is inert, can sometimes minimize side reactions.

Experimental Protocol: Suzuki Coupling of 2-Bromo-3-methylthiophene

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-3-methylthiophene, the desired boronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Catalyst Addition: Add degassed dioxane and then the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

DOT Diagram: Competing Pathways in Suzuki Coupling

G A Ar-Pd(II)-X B Desired Cross-Coupling Product A->B + Ar'-B(OH)2 C Dehalogenated Byproduct A->C + H+ D Homocoupling Byproduct E Ar'-B(OH)2 E->D + O2 F H+ Source G Ar'-Pd(II)-X

Caption: Desired vs. undesired pathways in Suzuki coupling.

Answer:

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but controlling the position of formylation on a substituted thiophene can be challenging due to competing electronic and steric effects.[10][11][12]

Root Cause Analysis:

  • Electronic Effects: The methyl group at the 3-position is an activating, ortho-, para-director. This directs electrophilic attack to the 2- and 5-positions. The sulfur atom also strongly activates the adjacent alpha-positions (2 and 5).

  • Steric Hindrance: The methyl group can sterically hinder attack at the 2-position, potentially favoring attack at the less hindered 5-position.

  • Reaction Conditions: The nature of the Vilsmeier reagent and the reaction temperature can influence the regioselectivity.

Troubleshooting Strategies:

StrategyRationale
Choice of Vilsmeier Reagent Using a bulkier formylating agent can increase the steric hindrance at the 2-position, thereby favoring formylation at the 5-position.
Temperature Control Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Protecting Groups In some cases, it may be necessary to introduce a temporary protecting group at one of the reactive positions to direct the formylation to the desired site.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylthiophene

  • Reagent Preparation: In a cooled, three-necked flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl3) to anhydrous N,N-dimethylformamide (DMF) with stirring.

  • Substrate Addition: Once the Vilsmeier reagent has formed (typically a pale yellow solid), add a solution of 3-methylthiophene in a suitable solvent (e.g., dichloroethane) dropwise at a low temperature (e.g., 0-10 °C).

  • Reaction: Allow the reaction to stir at a controlled temperature while monitoring its progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The isomeric aldehydes can then be separated by column chromatography.

Analytical Techniques for Byproduct Identification

Accurate identification of byproducts is the first step towards effective troubleshooting. A combination of the following techniques is highly recommended:

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring and initial assessment of product purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and quantifying their relative amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for unambiguous identification of byproducts.

Conclusion

Minimizing byproduct formation in reactions of this compound is an achievable goal with a systematic and informed approach. By understanding the underlying reaction mechanisms and the factors that lead to side reactions, researchers can strategically design their experiments to favor the formation of the desired product. This guide provides a foundation for troubleshooting common issues, but we encourage you to continue to consult the primary literature and adapt these principles to your specific synthetic challenges.

References

safe handling and disposal of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the safe handling and disposal of 3-Methylthiophene-2-carbonitrile (CAS No. 55406-13-8). This document is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific rationale behind them, ensuring your work is both innovative and safe.

Chemical Profile & Hazard Identification

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a nitrile- and thiophene-containing organic compound useful in various research applications.[1] Its primary hazards are related to its acute toxicity if ingested, inhaled, or absorbed through the skin.[2][3]

While organic nitriles do not always readily release cyanide ions, many can metabolically liberate cyanide in vivo, which is a primary mechanism of their toxicity.[4][5][6] Therefore, this compound must be handled with the assumption that it is a potential cyanide source.

Table 1: Physicochemical and Toxicological Data

Property Value Source
CAS Number 55406-13-8 [2]
Molecular Formula C₆H₅NS [2][7]
Molecular Weight 123.18 g/mol [2][7]
Appearance Colorless to light yellow liquid or light tan oil [8]
Boiling Point 91-93°C at 12 mmHg [8]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place [8]
GHS Hazard Codes H301, H311, H331 (Toxic if swallowed, in contact with skin or if inhaled) [2]

| GHS Pictograms | Danger |[2] |

Standard Operating Procedure (SOP) for Safe Handling

This protocol is designed to minimize exposure and ensure a controlled experimental environment. Adherence to these steps is critical for personnel safety.

2.1. Pre-Experiment Preparation

  • Risk Assessment: Conduct a full risk assessment for the planned experiment, considering the quantities of this compound to be used and potential reaction byproducts.

  • Engineering Controls: All handling of this compound MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3][9]

  • Personal Protective Equipment (PPE): Don the following mandatory PPE before entering the lab:

    • Gloves: Chemical-resistant nitrile gloves are required. Nitrile provides excellent protection against a wide range of chemicals, including nitriles and solvents.[10][11][12] Always inspect gloves for tears or punctures before use.[13]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9][14]

    • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.

  • Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[9][15] Have a cyanide antidote kit available and ensure personnel are trained in its use, as a precaution against the compound's primary toxic mechanism.[15]

2.2. Handling and Experimentation

  • Aliquotting: Transfer the chemical from the main stock container to your reaction vessel inside the fume hood. Use a syringe or pipette with appropriate care to avoid splashes.

  • Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames. The compound is a liquid with a relatively low boiling point, increasing vapor pressure upon heating.[8]

  • Containment: Keep all containers of this compound tightly sealed when not in use to prevent the escape of vapors.[3][16]

2.3. Post-Experiment Cleanup

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • PPE Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[13] Wash hands thoroughly with soap and water after exiting the lab.[16]

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., pipette tips, wipes, gloves) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[17]

Troubleshooting Guide & Emergency Protocols

This section addresses specific issues that may arise during experimentation.

Q: What should I do if I spill this compound inside the fume hood?

A: For minor spills contained within the fume hood:

  • Alert Personnel: Inform others in the lab of the spill.

  • Containment: Absorb the spill using a chemical absorbent material like vermiculite or sand.[18] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep the absorbent material into a designated hazardous waste container. Use non-sparking tools.[9][19]

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Disposal: Seal and label the waste container for disposal according to institutional guidelines.[14]

Q: What is the procedure for a skin or eye exposure?

A: Immediate action is critical to mitigate harm.

  • Skin Exposure:

    • Immediately go to the nearest safety shower or drench hose.[20]

    • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[15][20]

    • Seek immediate medical attention. Inform medical personnel of the chemical identity (this compound) and bring the Safety Data Sheet (SDS).[20]

  • Eye Exposure:

    • Immediately proceed to an eyewash station.

    • Hold eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[20]

    • Remove contact lenses while rinsing, if possible.[20]

    • Seek immediate medical attention from an ophthalmologist.[13]

Q: I feel dizzy or unwell while working with the compound. What should I do?

A: These could be symptoms of inhalation exposure.

  • Move to Fresh Air: Immediately move away from the work area to a source of fresh air.[20][21]

  • Alert Supervisor: Inform your supervisor or a colleague.

  • Seek Medical Attention: If symptoms persist, seek immediate medical attention.[20] Do not attempt to return to the lab.

  • Incident Review: The incident must be reviewed to determine the cause of exposure and prevent recurrence. This may involve checking the fume hood's functionality.

Below is a workflow diagram for handling a chemical spill, a critical emergency protocol.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_assessment Assessment & PPE cluster_containment Containment & Cleanup cluster_disposal Final Steps Spill Spill Occurs Alert Alert Personnel & Supervisor Spill->Alert Evacuate Evacuate Area (If Major Spill) Alert->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess DonPPE Don Appropriate PPE (Nitrile Gloves, Goggles, Respirator if needed) Assess->DonPPE Contain Contain Spill with Absorbent (Vermiculite, Sand) DonPPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Labeled, Sealed Container Decontaminate->Package Dispose Dispose via EHS/ Hazardous Waste Protocol Package->Dispose Report File Incident Report Dispose->Report

Caption: Emergency Response Workflow for a Chemical Spill.

Frequently Asked Questions (FAQs)

Q: How should this compound be stored?

A: It should be stored at room temperature in a tightly sealed container, protected from light.[8] Store in a designated area for toxic chemicals, away from incompatible materials such as strong oxidizing agents.[9][18]

Q: Can I work with this compound on an open bench outside of a fume hood?

A: No. Due to its inhalation toxicity and vapor pressure, all work with this compound must be conducted within a certified chemical fume hood.[3][9]

Q: Are there any specific chemical incompatibilities I should be aware of?

A: Yes. Avoid contact with strong oxidizing agents, as this can lead to vigorous or explosive reactions.[18][19] Also, avoid strong acids and bases, which could potentially hydrolyze the nitrile group and release hydrogen cyanide.

Waste Disposal Protocol

Proper disposal is a legal and ethical responsibility to protect both people and the environment.[22] Never dispose of this chemical down the drain or in regular trash.[17]

Step-by-Step Disposal Guide:

  • Collection: Collect all waste containing this compound (including contaminated solids and rinse solutions) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[17] The label must clearly state "Hazardous Waste" and list the full chemical name and approximate concentration.

  • Neutralization (if required by facility): Because of the potential for cyanide release, some institutional protocols may require a neutralization step before pickup. This should only be done by trained personnel. A common method for cyanide-containing waste is treatment with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the less toxic cyanate.[23]

    • Caution: This reaction is exothermic and must be performed slowly in a fume hood, with appropriate monitoring.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health & Safety (EHS) department.[17][22]

  • Pickup: Schedule a pickup with your EHS or licensed hazardous waste disposal contractor.[22][24] Provide them with a complete and accurate description of the waste.

References

Validation & Comparative

A Comparative Guide to the Synthetic Strategies for 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methylthiophene-2-carbonitrile

This compound is a versatile heterocyclic scaffold. The presence of the nitrile group at the 2-position and the methyl group at the 3-position of the thiophene ring offers unique opportunities for further functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. The strategic selection of a synthetic route to this compound is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness of the target molecule's production. This guide will compare three distinct and prominent synthetic pathways to this compound.

Method 1: Dehydration of 3-Methyl-2-thiophenecarboxamide

This classical approach involves the removal of a water molecule from the corresponding primary amide, 3-methyl-2-thiophenecarboxamide, to furnish the nitrile. Phosphorus oxychloride (POCl₃) is a commonly employed and highly effective dehydrating agent for this transformation.

Mechanistic Rationale

The dehydration of a primary amide using POCl₃ proceeds through the activation of the amide carbonyl oxygen. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive intermediate. Subsequent elimination steps, driven by the formation of a stable phosphate byproduct, result in the formation of the nitrile.

Experimental Protocol

Step 1: Synthesis of 3-Methyl-2-thiophenecarboxamide

The starting amide can be prepared from 3-methyl-2-thiophenecarboxylic acid. A typical procedure involves the conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by amination with an ammonia source.

Step 2: Dehydration to this compound

A detailed protocol for the dehydration step is as follows[1]:

  • To a stirred solution of 3-methyl-2-thiophenecarboxamide (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane or chloroform, phosphorus oxychloride (1.1 to 1.5 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for a period of 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to afford this compound.

Performance Data
ParameterValueReference
Yield Typically high, often exceeding 80%[1]
Purity Good to excellent after purification
Scalability Readily scalable
Reagents POCl₃ (corrosive and moisture-sensitive), organic solvents
Conditions Reflux temperature, anhydrous conditions required
Method Evaluation

Advantages:

  • Generally high yields.

  • The reaction is relatively straightforward and utilizes common laboratory reagents.

  • The starting amide can be readily prepared from the corresponding carboxylic acid.

Disadvantages:

  • Requires the pre-synthesis of the carboxamide, adding a step to the overall sequence.

  • Phosphorus oxychloride is a hazardous reagent that must be handled with care in a fume hood.

  • The work-up procedure involves quenching with water, which can be exothermic and requires caution.

Method 2: Cyanation of 2-Bromo-3-methylthiophene

This approach introduces the nitrile functionality through a substitution reaction on a pre-functionalized thiophene ring. The starting material, 2-bromo-3-methylthiophene, is readily accessible and can be converted to the desired nitrile using either a classic Rosenmund-von Braun reaction or a more modern palladium-catalyzed cyanation.

Mechanistic Pathways

Rosenmund-von Braun Reaction: This reaction involves the nucleophilic substitution of the aryl bromide with a cyanide source, typically copper(I) cyanide (CuCN), at elevated temperatures. The mechanism is thought to involve an oxidative addition of the aryl halide to a copper(I) species.

Palladium-Catalyzed Cyanation: These reactions proceed via a catalytic cycle involving a palladium(0) species. The cycle typically includes oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a cyanide source (e.g., zinc cyanide, Zn(CN)₂) and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-3-methylthiophene

2-Bromo-3-methylthiophene can be synthesized from 3-methylthiophene via electrophilic bromination using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a mixture of chloroform and acetic acid[2][3].

Step 2: Cyanation Reaction (Rosenmund-von Braun Example)

A representative procedure is as follows:

  • A mixture of 2-bromo-3-methylthiophene (1 equivalent) and copper(I) cyanide (1.2 to 2 equivalents) in a high-boiling polar solvent such as DMF or NMP is heated to a high temperature (typically 150-200 °C).

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • After cooling, the reaction mixture is typically treated with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Performance Data
ParameterValueReference
Yield Moderate to good, can be variable
Purity Can be challenging to purify from copper byproducts
Scalability Scalable, but high temperatures and stoichiometric copper can be problematic
Reagents Toxic cyanide salts (CuCN, Zn(CN)₂), high-boiling solvents, potentially expensive palladium catalysts and ligands
Conditions High temperatures for Rosenmund-von Braun; milder conditions for Pd-catalyzed reactions
Method Evaluation

Advantages:

  • Direct introduction of the nitrile group onto the thiophene ring.

  • Palladium-catalyzed methods can offer milder reaction conditions and broader functional group tolerance.

Disadvantages:

  • The use of highly toxic cyanide reagents requires stringent safety precautions.

  • The classical Rosenmund-von Braun reaction requires harsh conditions (high temperatures) and can lead to purification difficulties.

  • Palladium-catalyzed systems can be expensive and sensitive to air and moisture.

Method 3: Gewald Aminothiophene Synthesis followed by Deamination

This multi-step approach constructs the thiophene ring and introduces the nitrile group in a single step via the Gewald reaction, followed by the removal of the 2-amino group.

Mechanistic Overview

Gewald Reaction: This is a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester (or related active methylene compound), and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to yield a 2-aminothiophene.[4][5]

Deamination: The removal of the amino group from the 2-position of the thiophene ring can be challenging. A common method is via a Sandmeyer-type reaction, which involves diazotization of the amine followed by reduction.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the Gewald reaction and subsequent deamination.

Performance Data
ParameterValueReference
Yield Gewald step can be high-yielding; deamination yield can be variable and substrate-dependent.[5]
Purity Requires purification after each step.
Scalability The Gewald reaction is scalable; deamination can be more challenging to scale.
Reagents Readily available starting materials for Gewald; diazotizing agents (e.g., sodium nitrite, acids) for deamination.
Conditions Mild to moderate for Gewald; low temperatures for diazotization.
Method Evaluation

Advantages:

  • The Gewald reaction is a powerful and convergent method for constructing the substituted thiophene ring.

  • It utilizes simple and inexpensive starting materials.

Disadvantages:

  • This is a multi-step synthesis, which can lower the overall yield.

  • The deamination of 2-aminothiophenes can be problematic and may result in low yields or side products. Diazotization of electron-rich heterocycles can be unstable.

  • The development of an efficient and reliable deamination protocol for this specific substrate is critical.

Comparative Summary and Conclusion

Synthetic MethodStarting MaterialsKey ReagentsNumber of StepsTypical Overall YieldKey AdvantagesKey Disadvantages
Amide Dehydration 3-Methyl-2-thiophenecarboxamidePOCl₃2 (from acid)HighHigh yield, straightforwardUse of hazardous POCl₃, extra step for amide synthesis
Cyanation of Halo-thiophene 2-Bromo-3-methylthiopheneCuCN or Pd catalyst + cyanide source2 (from 3-methylthiophene)Moderate to GoodDirect cyanationUse of highly toxic cyanides, harsh conditions (RvB), catalyst cost (Pd)
Gewald/Deamination Propionaldehyde, malononitrile, sulfurBase, NaNO₂, acid2Variable (deamination is critical)Convergent ring formation, simple starting materialsMulti-step, challenging deamination step, potentially lower overall yield

Recommendation for Researchers:

The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the research project, including scale, available resources, and safety considerations.

  • For high-yield and reliable lab-scale synthesis , the dehydration of 3-methyl-2-thiophenecarboxamide is often the most practical and efficient choice, provided that the necessary precautions for handling phosphorus oxychloride are taken.

  • The cyanation of 2-bromo-3-methylthiophene offers a more direct route to functionalize the thiophene ring. Modern palladium-catalyzed protocols are preferable to the classical Rosenmund-von Braun reaction due to milder conditions, but the cost of the catalyst and the toxicity of the cyanide source remain significant factors.

  • The Gewald reaction followed by deamination is an elegant approach for constructing the core structure from simple precursors. However, the viability of this route is heavily reliant on an optimized and high-yielding deamination step, which can be challenging for this class of compounds. This route may be more suitable for the generation of diverse analogs from a common 2-aminothiophene intermediate.

Ultimately, a thorough risk assessment and consideration of the economic and practical aspects of each method will guide the synthetic chemist to the most suitable pathway for their specific needs.

References

A Senior Application Scientist's Comparative Guide to 3-Methylthiophene-2-carbonitrile and Other Thiophene Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, thiophene derivatives stand out as privileged scaffolds. Their structural similarity to benzene allows them to act as bioisosteres in drug design, often enhancing biological activity or improving pharmacokinetic profiles.[1][2] Among the vast array of functionalized thiophenes, 3-Methylthiophene-2-carbonitrile has emerged as a versatile and strategic building block, particularly in the synthesis of fused heterocyclic systems with significant therapeutic potential.

This guide provides an in-depth comparison of this compound with other key thiophene derivatives, focusing on their synthetic utility, reactivity, and performance in constructing complex molecular architectures. We will delve into the underlying chemical principles that govern their reactivity and provide experimental data to support these claims.

The Strategic Advantage of the 2-Cyano-3-Methylthiophene Scaffold

The arrangement of the nitrile and methyl groups on the thiophene ring in this compound is not arbitrary; it is a design feature that offers distinct advantages in organic synthesis. The electron-withdrawing nature of the nitrile group at the 2-position activates the thiophene ring for certain reactions and serves as a versatile handle for transformation into other functional groups. The methyl group at the 3-position, while seemingly simple, plays a crucial role in directing reactivity and can influence the properties of the final molecule.

This guide will focus on comparing this compound with another widely used class of thiophene derivatives: 2-aminothiophenes, particularly those synthesized via the Gewald reaction.[3][4]

Synthesis of Key Thiophene Precursors: A Comparative Overview

The accessibility of a starting material is a critical factor in its application. Here, we compare the synthetic routes to this compound and a representative 2-aminothiophene derivative.

Synthesis of this compound

While various methods for the synthesis of substituted thiophenes exist, a common route to this compound involves the modification of a pre-existing thiophene core. One established method involves the dehydration of 3-methylthiophene-2-carboxamide.

The Gewald Reaction: A Gateway to 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3][5] The versatility of the Gewald reaction allows for the introduction of a wide range of substituents on the thiophene ring, making 2-aminothiophenes readily accessible.

Comparative Performance in the Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of fused heterocycles that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] Both this compound and 2-aminothiophene-3-carbonitriles are key precursors for the synthesis of these important scaffolds.

The general synthetic strategy involves the cyclocondensation of the thiophene precursor with a suitable reagent to form the pyrimidine ring.

Logical Flow of Thieno[2,3-d]pyrimidine Synthesis

Caption: General synthetic routes to thieno[2,3-d]pyrimidines.

Reactivity and Yield Comparison: A Data-Driven Analysis

While a direct, side-by-side comparison under identical conditions is scarce in the literature, we can compile and analyze available data to infer the relative performance of these precursors.

PrecursorReagentsProductYield (%)Reference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideVarious aldehydes, HCl, DMF2-Aryl-thieno[2,3-d]pyrimidin-4-onesGood yields[6]
2-Aminothiophene-3-carbonitrileAcetic acid, POCl₃2-Methyl-thieno[2,3-d]pyrimidin-4-oneNot specified[7]
2-Aminothiophene-3-carbonitrileAcyl chloride, HClThieno[2,3-d]pyrimidin-4-one derivativesNot specified[7]
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrileAnilinesN-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines31-84%[9]

Analysis of Reactivity:

  • 2-Aminothiophene-3-carbonitriles: The presence of the amino group at the 2-position makes these compounds excellent nucleophiles. The cyclization to form the pyrimidine ring often proceeds readily with a variety of electrophilic partners, such as formamide, isothiocyanates, or acyl chlorides.[7] This high reactivity can be an advantage, leading to high yields under relatively mild conditions. However, it can also be a disadvantage, as the amino group may require protection in multi-step syntheses involving other electrophilic reagents.

  • This compound: The synthesis of thieno[2,3-d]pyrimidines from this precursor typically requires a different strategy. Often, the nitrile group is first converted to an amidine or a similar functional group, which then undergoes cyclization. Alternatively, a reaction partner is introduced that reacts with the nitrile and a C-H bond of the methyl group. This multi-step approach may result in lower overall yields compared to the direct cyclization of 2-aminothiophenes. However, the lower reactivity of the methyl group compared to an amino group can be a significant advantage in complex syntheses, as it avoids the need for protection-deprotection steps.

Application in the Synthesis of Olanzapine Analogues

Olanzapine is a widely used atypical antipsychotic drug that features a thieno[2,3-b][2][10]benzodiazepine core. The synthesis of olanzapine and its analogues provides an excellent case study for comparing the utility of different thiophene precursors. The core structure is typically assembled by reacting a substituted 2-aminothiophene with a derivative of 2-fluoronitrobenzene, followed by reduction and cyclization.

Synthetic Workflow for Olanzapine Analogues

Olanzapine_Synthesis Thiophene_Precursor 2-Amino-5-methyl- thiophene-3-carbonitrile Coupling Nucleophilic Aromatic Substitution Thiophene_Precursor->Coupling Nitroaniline Substituted 2-Fluoronitrobenzene Nitroaniline->Coupling Intermediate 2-(2-Nitroanilino)-5-methyl- thiophene-3-carbonitrile Coupling->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Diamino_Intermediate Diamino Intermediate Reduction->Diamino_Intermediate Cyclization Intramolecular Cyclization Diamino_Intermediate->Cyclization Olanzapine_Core Thieno[2,3-b][1,5]benzodiazepine Core Cyclization->Olanzapine_Core

Caption: Key steps in the synthesis of the olanzapine core.

The choice of substituents on the initial thiophene precursor can influence the properties of the final olanzapine analogue. For example, substituting the methyl group at the 2-position of the thiophene ring with an ethyl group has been shown to reduce affinity for the H1 receptor, which may lead to a reduction in weight gain, a common side effect of olanzapine.[11]

Experimental Protocols

General Procedure for the Gewald Synthesis of 2-Aminothiophenes[5]

Materials:

  • Ketone or aldehyde (1.0 eq)

  • α-Cyanoester (e.g., ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Base (e.g., morpholine or triethylamine) (1.0 eq)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • To a stirred solution of the ketone/aldehyde and α-cyanoester in the chosen solvent, add the base dropwise at room temperature.

  • Add elemental sulfur in one portion.

  • Heat the reaction mixture to 40-50 °C and stir for the appropriate time (typically 2-6 hours), monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Yields: The yields for the Gewald reaction are generally good, often ranging from 60% to over 90%, depending on the substrates used.[5]

General Procedure for the Synthesis of Thieno[2,3-d]pyrimidin-4-ones from 2-Aminothiophene-3-carboxamides[6]

Materials:

  • 2-Aminothiophene-3-carboxamide derivative (1.0 eq)

  • Aromatic aldehyde (1.2 eq)

  • Concentrated HCl (catalytic amount)

  • Dry DMF

Procedure:

  • Dissolve the 2-aminothiophene-3-carboxamide derivative and the aromatic aldehyde in dry DMF.

  • Add a catalytic amount of concentrated HCl.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion: Choosing the Right Thiophene for the Job

The choice between this compound and other thiophene derivatives, such as those derived from the Gewald reaction, is a strategic one that depends on the specific synthetic goal.

  • 2-Aminothiophenes are often the precursors of choice for the rapid and high-yielding synthesis of thieno[2,3-d]pyrimidines due to the inherent nucleophilicity of the amino group. The Gewald reaction provides a versatile and efficient route to a wide variety of substituted 2-aminothiophenes.

  • This compound offers a more stable and less reactive starting material. While its conversion to fused heterocycles may require more steps, the orthogonality of its functional groups can be a significant advantage in complex, multi-step syntheses, obviating the need for protecting group strategies.

Ultimately, a thorough understanding of the reactivity and synthetic accessibility of these key thiophene building blocks empowers researchers to make informed decisions in the design and execution of efficient synthetic routes to novel and valuable molecules.

References

A Senior Application Scientist's Guide to Validating the Structure of 3-Methylthiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, thiophene derivatives are prized scaffolds. Their unique electronic and steric properties make them integral components in a vast array of pharmaceuticals and organic electronics. Among these, 3-methylthiophene-2-carbonitrile and its analogues represent a class of compounds with significant potential. However, the journey from synthesis to application is paved with the critical need for unambiguous structural validation. The seemingly subtle placement of a methyl and a nitrile group on the thiophene ring can dramatically influence biological activity and material properties.

This guide provides an in-depth, comparative framework for the structural elucidation of this compound, moving beyond a simple recitation of techniques to explain the causality behind experimental choices. As senior application scientists, we understand that robust, self-validating protocols are not just best practice—they are the bedrock of reproducible, high-impact science.

The Analytical Gauntlet: A Multi-Pronged Approach to Structural Certainty

No single analytical technique can unequivocally determine the structure of a novel compound. Instead, we employ a battery of spectroscopic and crystallographic methods, each providing a unique piece of the structural puzzle. The convergence of data from these disparate techniques provides the highest level of confidence in the assigned structure.

Here, we will compare and contrast the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography for the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and infer the positions of substituents.

Causality Behind the Experiment:

For a molecule like this compound, ¹H and ¹³C NMR are indispensable. ¹H NMR will reveal the number of distinct proton environments, their relative proximity, and their electronic surroundings. The chemical shifts of the thiophene ring protons are particularly sensitive to the electronic effects of the methyl and nitrile substituents. ¹³C NMR provides complementary information on the carbon skeleton, including the quaternary carbons of the nitrile group and the thiophene ring.

Comparative Data Analysis:

Table 1: Comparative ¹H NMR Data of 3-Substituted Thiophenes in CDCl₃

CompoundH2H4H5Substituent Protons
Thiophene[1]~7.33 (dd)~7.12 (dd)~7.33 (dd)-
3-Methylthiophene[2]~7.17 (m)~6.87 (m)~6.86 (m)~2.25 (s, 3H)
This compound (Predicted) -~6.9-7.1 (d) ~7.2-7.4 (d) ~2.4-2.6 (s, 3H)

Predicted shifts for this compound are based on the additive effects of the methyl and electron-withdrawing nitrile groups.

Table 2: Comparative ¹³C NMR Data of 3-Substituted Thiophenes in CDCl₃

CompoundC2C3C4C5Substituent Carbon(s)
Thiophene125.6127.3127.3125.6-
3-Methylthiophene[3]125.3138.4129.9121.015.6 (CH₃)
This compound (Predicted) ~110-115 ~140-145 ~130-135 ~125-130 ~115-120 (CN), ~15-17 (CH₃)

Predicted shifts for this compound are based on established substituent chemical shift effects.[4]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A spectral width of 0-220 ppm is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift axis using the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 add_tms Add TMS Standard dissolve->add_tms lock_shim Lock & Shim add_tms->lock_shim acq_1h Acquire 1H Spectrum lock_shim->acq_1h acq_13c Acquire 13C Spectrum acq_1h->acq_13c ft Fourier Transform acq_13c->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate integrate Integrate 1H Peaks calibrate->integrate assign Assign Structure integrate->assign

Workflow for NMR Data Acquisition and Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the vibrational modes of functional groups.

Causality Behind the Experiment:

For this compound, FTIR is crucial for confirming the presence of the nitrile group (-C≡N) and for characterizing the vibrations of the thiophene ring. The nitrile stretching frequency is particularly diagnostic, appearing in a region of the spectrum that is often free from other interfering absorptions.

Comparative Data Analysis:

The position of the nitrile stretch is sensitive to its electronic environment. Conjugation with the thiophene ring is expected to lower the vibrational frequency compared to a simple alkyl nitrile.

Table 3: Characteristic FTIR Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Nitrile (-C≡N)C≡N Stretch2220-2240[5]Medium to Strong, Sharp
Thiophene RingC=C Stretch~1500-1600Medium
C-H Stretch (aromatic)~3000-3100Medium
Methyl (-CH₃)C-H Stretch (aliphatic)~2850-2960Medium

A known FTIR spectrum for this compound is available from Bio-Rad Laboratories, Inc. (Catalog Number: A13305), confirming the presence of these key functional groups.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and functioning correctly.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small drop of the liquid this compound derivative directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically generate the transmittance or absorbance spectrum. Identify and label the characteristic absorption bands.

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_interp Data Interpretation clean_atr Clean ATR Crystal background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply Liquid Sample background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum identify_peaks Identify Functional Groups process_spectrum->identify_peaks confirm_structure Confirm Presence of Key Groups identify_peaks->confirm_structure

Workflow for ATR-FTIR Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Causality Behind the Experiment:

For a newly synthesized derivative, confirming the molecular weight is a critical first step in validation. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern under electron impact (EI) ionization can reveal characteristic losses of fragments, further corroborating the proposed structure.

Comparative Data Analysis:

The mass spectrum of this compound has been reported in the NIST database.[6]

Table 4: Key Mass Spectrometry Data for this compound

ParameterValueInterpretation
Molecular FormulaC₆H₅NS
Molecular Weight123.18 g/mol
m/z of Molecular Ion (M⁺)123Confirms the molecular weight of the parent molecule.
m/z of Top Peak122Likely corresponds to the loss of a hydrogen atom ([M-H]⁺), a common fragmentation pathway for aromatic compounds.
m/z of 3rd Highest Peak96Potentially due to the loss of HCN from the [M-H]⁺ fragment, a characteristic fragmentation of nitriles.
Experimental Protocol: Electron Impact-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose fragmentation pathways that are consistent with the expected structure.

Single-Crystal X-ray Crystallography: The Gold Standard for Structural Elucidation

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Causality Behind the Experiment:

While spectroscopic methods provide evidence for the connectivity of atoms, X-ray crystallography provides direct visualization of the molecular structure. This is the ultimate validation, confirming the regiochemistry of the substituents and revealing subtle conformational details.

Comparative Data Analysis:

A crystal structure for this compound is not publicly available. However, the crystal structure of a more complex derivative, 3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester, has been reported. This structure confirms the core 3-methylthiophene moiety and demonstrates the power of X-ray crystallography to resolve complex heterocyclic systems.

Table 5: Illustrative Crystallographic Data for a Thiophene Derivative

Parameter3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Structural FeaturesThe fused thiophene and dihydropyridine rings are planar. The phenyl ring is significantly twisted relative to the fused ring system.
Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

XRay_Workflow crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Workflow for Single-Crystal X-ray Crystallography.

Conclusion: A Symphony of Evidence

The structural validation of this compound derivatives, like any scientific endeavor of consequence, relies on the convergence of multiple lines of evidence. NMR spectroscopy maps the molecular skeleton, FTIR identifies the essential functional groups, mass spectrometry confirms the molecular weight and provides clues to the molecule's stability, and X-ray crystallography offers the definitive three-dimensional structure.

By employing these techniques in a complementary and comparative fashion, researchers can move forward with confidence, knowing that the molecules they are advancing into complex biological and material systems are precisely what they are intended to be. This rigorous, multi-faceted approach to structural validation is not merely a procedural formality; it is the embodiment of scientific integrity and the key to unlocking the full potential of these promising heterocyclic compounds.

References

A Comparative Analysis of the Electronic Properties of 3-Methylthiophene-2-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the electronic landscape of functionalized thiophenes.

Thiophene and its derivatives are foundational scaffolds in the development of advanced organic electronic materials and novel therapeutics. Their utility stems from a rich and tunable electronic structure that dictates their performance in applications ranging from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to molecular sensors and drug candidates. The strategic functionalization of the thiophene ring with electron-donating or electron-withdrawing groups provides a powerful tool to modulate key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap (band gap), and charge carrier mobility.

This guide provides a comparative analysis of the electronic properties of 3-Methylthiophene-2-carbonitrile, a molecule featuring both an electron-donating methyl group and an electron-withdrawing cyano group. Due to the limited availability of direct experimental data for this specific molecule, we will leverage high-quality computational studies, validated by experimental data from closely related compounds: 3-Methylthiophene and Thiophene-2-carbonitrile. This approach allows for a robust and insightful comparison, highlighting the synergistic and antagonistic effects of these functional groups on the electronic character of the thiophene core.

The Significance of Electronic Properties

The HOMO and LUMO energy levels are critical determinants of a molecule's behavior in an electronic device or a biological system. The HOMO level relates to the ease of oxidation (electron donation), while the LUMO level corresponds to the ease of reduction (electron acceptance). The HOMO-LUMO gap is a crucial parameter that influences the optical absorption and emission properties of a molecule, as well as its kinetic stability. In organic electronics, these parameters govern charge injection, transport, and the overall device efficiency. For drug development, the electronic properties can influence a molecule's reactivity, binding affinity to biological targets, and metabolic stability.

Comparative Analysis of Electronic Properties

To understand the electronic landscape of this compound, we will compare its computationally predicted properties with the experimentally determined properties of its parent and singly substituted analogues: 3-Methylthiophene and Thiophene-2-carbonitrile.

CompoundStructureHOMO (eV)LUMO (eV)Band Gap (eV)Data Source
This compound this compound structure-6.56 (Calculated)-1.79 (Calculated)4.77 (Calculated)Theoretical Study[1][2]
3-Methylthiophene 3-Methylthiophene structure-5.55 (Experimental)-0.95 (Experimental)4.60 (Experimental)Cyclic Voltammetry[3]
Thiophene-2-carbonitrile Thiophene-2-carbonitrile structure-6.10 (Experimental)-2.30 (Experimental)3.80 (Experimental)Cyclic Voltammetry & UV-Vis[4][5]

Analysis of Structure-Property Relationships:

The methyl group (-CH₃) in 3-Methylthiophene is an electron-donating group, which destabilizes the HOMO, leading to a higher HOMO energy level compared to unsubstituted thiophene. This makes the molecule easier to oxidize. Conversely, the cyano group (-CN) in Thiophene-2-carbonitrile is a strong electron-withdrawing group. It stabilizes both the HOMO and LUMO levels, resulting in a lower HOMO energy and a significantly lower LUMO energy, making the molecule more susceptible to reduction.

For this compound, the presence of both groups leads to a complex interplay. The calculated HOMO level is lower (more stabilized) than that of 3-Methylthiophene, indicating the dominant electron-withdrawing effect of the nitrile group. The LUMO is also stabilized, but the overall band gap is predicted to be wider than that of Thiophene-2-carbonitrile, suggesting that the methyl group partially counteracts the band gap reduction induced by the cyano group.

Experimental Protocols for Characterization

To empower researchers to validate these findings and explore new derivatives, we provide detailed protocols for the two primary experimental techniques used to determine the electronic properties of organic molecules.

Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Determination

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It is a powerful tool for determining the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.

Workflow for Cyclic Voltammetry:

CV_Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Dissolve sample in an appropriate solvent (e.g., acetonitrile, dichloromethane) B Add supporting electrolyte (e.g., TBAPF6) A->B C Degas solution with an inert gas (e.g., Argon or Nitrogen) B->C D Assemble a three-electrode cell: Working (e.g., Glassy Carbon) Reference (e.g., Ag/AgCl) Counter (e.g., Platinum wire) C->D E Perform cyclic voltammetry scan D->E F Record the voltammogram (Current vs. Potential) E->F G Determine the onset oxidation (E_ox) and a reduction (E_red) potentials F->G H Calibrate against a reference standard (e.g., Ferrocene/Ferrocenium couple) G->H I Calculate HOMO and LUMO energies: HOMO = -e(E_ox vs. Fc/Fc+ + 4.8) eV LUMO = -e(E_red vs. Fc/Fc+ + 4.8) eV H->I

Caption: Workflow for determining HOMO/LUMO energy levels using cyclic voltammetry.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the thiophene derivative (typically 1-5 mM) in a suitable, dry, and degassed organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. A glassy carbon electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Degassing: Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Cyclic Voltammetry Measurement: Perform the cyclic voltammetry experiment by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50-100 mV/s).

  • Data Analysis: From the resulting voltammogram, determine the onset potential of the first oxidation wave (E_ox) and the onset potential of the first reduction wave (E_red).

  • Calibration: To obtain absolute energy levels, it is crucial to calibrate the measured potentials against a known internal or external standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The oxidation potential of ferrocene is measured under the same conditions.

  • HOMO/LUMO Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical equations[6]:

    • HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]

UV-Visible Spectroscopy for Band Gap Determination

UV-Visible absorption spectroscopy measures the absorption of light by a sample as a function of wavelength. The onset of absorption in the UV-Vis spectrum of a conjugated molecule corresponds to the energy required to promote an electron from the HOMO to the LUMO. This allows for the determination of the optical band gap.

Workflow for UV-Visible Spectroscopy:

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., chloroform, THF) C Record the UV-Vis absorption spectrum A->C B Alternatively, prepare a thin film on a transparent substrate (e.g., quartz) B->C D Obtain a plot of Absorbance vs. Wavelength C->D E Identify the absorption onset wavelength (λ_onset) from the low-energy edge of the spectrum D->E F Calculate the optical band gap (E_g): E_g (eV) = 1240 / λ_onset (nm) E->F

Caption: Workflow for determining the optical band gap using UV-Visible spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solution: Prepare a dilute solution of the thiophene derivative in a UV-transparent solvent (e.g., chloroform, tetrahydrofuran). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

    • Thin Film: Alternatively, deposit a thin film of the material onto a transparent substrate like quartz via spin-coating, drop-casting, or vacuum deposition.

  • Spectroscopic Measurement: Record the UV-Visible absorption spectrum of the sample using a spectrophotometer. A spectrum of the pure solvent or the bare substrate should be recorded as a baseline.

  • Data Analysis:

    • Identify the wavelength at which the absorption begins to rise from the baseline on the long-wavelength (low-energy) side of the spectrum. This is the absorption onset (λ_onset).

    • The optical band gap (E_g) can be calculated from the absorption onset using the following equation[7][8]: E_g (eV) = 1240 / λ_onset (nm)

Conclusion and Future Directions

This guide provides a framework for understanding and evaluating the electronic properties of this compound in the context of its structural analogues. The combination of electron-donating and electron-withdrawing substituents offers a promising strategy for fine-tuning the electronic and optical properties of thiophene-based materials. While computational methods provide valuable insights, experimental validation remains crucial. The detailed protocols provided herein serve as a starting point for researchers to conduct their own investigations, not only to confirm the properties of this compound but also to explore the vast chemical space of other functionalized thiophenes for next-generation organic electronics and therapeutics.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 3-Methylthiophene-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene nucleus stands out as a privileged scaffold, integral to a multitude of pharmacologically active compounds.[1] Its versatility allows for diverse substitutions, leading to a wide spectrum of biological activities.[2] Among these, the 3-methylthiophene-2-carbonitrile core has emerged as a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of this compound analogs, drawing upon established screening methodologies and experimental data from the literature. We will delve into the key therapeutic areas where these analogs have shown promise—antimicrobial, anti-inflammatory, and anticancer—providing detailed protocols and comparative data to inform future drug discovery efforts.

The Thiophene Scaffold: A Foundation for Diverse Bioactivity

The thiophene ring, a sulfur-containing heterocycle, is a common motif in both natural products and synthetic drugs.[2] Its electronic properties and ability to engage in various intermolecular interactions make it an attractive component for designing molecules that can bind to biological targets with high affinity and specificity. The this compound scaffold, in particular, offers several points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the methyl group and the thiophene ring itself can be further substituted to explore the structure-activity relationship (SAR).

Antimicrobial Activity Screening: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have demonstrated significant potential in this area, with activity against a range of bacteria and fungi.[1][3][4][5]

Rationale for Assay Selection

A primary screen for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose, offering quantitative and reproducible results.[6] For promising candidates, a time-kill curve assay can provide further insights into their bactericidal or bacteriostatic effects.[4][5]

Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening the antimicrobial activity of this compound analogs.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solutions of analogs in DMSO Serial_Dilution Perform serial dilutions of compounds in 96-well plates Compound_Prep->Serial_Dilution Culture_Prep Prepare standardized bacterial/fungal inoculum Inoculation Inoculate plates with bacterial/fungal suspension Culture_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h (bacteria) or 24-48h (fungi) Inoculation->Incubation MIC_Determination Determine MIC by visual inspection or absorbance reading Incubation->MIC_Determination Time_Kill For potent compounds, perform time-kill curve assays MIC_Determination->Time_Kill

Caption: Workflow for antimicrobial activity screening of thiophene analogs.

Comparative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of various thiophene derivatives, highlighting the impact of different substitutions on their potency.

Compound IDR-Group at Position 2Test OrganismMIC (µg/mL)Reference
Analog A PhenylaminoEscherichia coli>64[4]
Analog B Pyridine side chainStaphylococcus aureus16[1]
Analog C Spiro-indoline-oxadiazoleClostridium difficile2-4[6]
Analog D BenzamideAcinetobacter baumannii (Col-R)32[5]
Analog E 3-hydroxyBacillus subtilis40-86.9% inhibition[7]

Note: The presented data is a curated representation from multiple sources and may have been obtained under slightly different experimental conditions.

Anti-inflammatory Activity Screening: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key research focus. Certain heterocyclic compounds, including thiophene derivatives, have shown promise as inhibitors of inflammatory pathways.[8][9][10][11][12]

Rationale for Assay Selection

A common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[9] Therefore, an in vitro COX inhibitory assay is a relevant primary screen. To assess activity in a more physiologically relevant context, the lipopolysaccharide (LPS)-induced inflammatory response in macrophage cell lines (e.g., RAW 264.7) is a widely used model.[10] This assay allows for the measurement of key inflammatory mediators like nitric oxide (NO) and cytokines.

Experimental Workflow: Anti-inflammatory Screening

The diagram below illustrates a standard workflow for evaluating the anti-inflammatory potential of this compound analogs.

Antiinflammatory_Screening_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed RAW 264.7 macrophages in 96-well plates Cell_Adherence Allow cells to adhere overnight Cell_Seeding->Cell_Adherence Compound_Treatment Pre-treat cells with thiophene analogs Cell_Adherence->Compound_Treatment LPS_Stimulation Stimulate with LPS to induce inflammation Compound_Treatment->LPS_Stimulation COX_Inhibition Perform in vitro COX-1/COX-2 inhibitory assays Compound_Treatment->COX_Inhibition NO_Measurement Measure NO production in supernatant using Griess reagent LPS_Stimulation->NO_Measurement Cytokine_Analysis Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA LPS_Stimulation->Cytokine_Analysis

Caption: Workflow for anti-inflammatory activity screening.

Comparative Anti-inflammatory Activity Data

The following table presents a comparison of the anti-inflammatory activities of different heterocyclic compounds, including thiophene analogs.

Compound TypeAssayKey FindingsIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine analogs Rat paw edemaSignificant COX-2 inhibitionSimilar to Ibuprofen[9]
Benzofuran-heterocycle hybrids NO production in RAW 264.7 cellsExcellent inhibitory effect52.23[10]
Pyrano[2,3-d]pyrimidines In vitro COX-2 inhibitionPotent suppression of COX-20.04[9]
Pyrazole-containing heterocycles Protein denaturation inhibitionSignificant anti-inflammatory effects-[8][11]

Anticancer Activity Screening: A Quest for Novel Cytotoxic Agents

The search for more effective and less toxic anticancer drugs is a continuous effort in medicinal chemistry. Thiophene derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[13][14][15][16][17]

Rationale for Assay Selection

A primary screen for anticancer activity typically involves evaluating the cytotoxicity of compounds against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and sensitive method for measuring cell density, providing a reliable measure of cell growth inhibition.[14] For compounds showing significant activity, further mechanistic studies, such as cell cycle analysis and apoptosis assays, are warranted.

Experimental Workflow: Anticancer Screening

The following diagram depicts a general workflow for screening the anticancer activity of this compound analogs.

Anticancer_Screening_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cancer cell lines (e.g., A549, MCF-7, HepG2) in 96-well plates Compound_Treatment Treat cells with serial dilutions of thiophene analogs Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation SRB_Assay Perform Sulforhodamine B (SRB) assay to determine cell viability Incubation->SRB_Assay GI50_Calculation Calculate GI50 values SRB_Assay->GI50_Calculation Mechanistic_Studies For active compounds, perform cell cycle analysis, apoptosis assays, and target validation (e.g., tubulin polymerization) GI50_Calculation->Mechanistic_Studies

Caption: Workflow for anticancer activity screening of thiophene analogs.

Comparative Anticancer Activity Data

The table below summarizes the anticancer activity of several thiophene and related heterocyclic analogs against various cancer cell lines.

Compound ID/TypeCancer Cell LineGI50/IC50 (nM)Putative MechanismReference
Benzothiophene acrylonitrile analog 5 Leukemia, Colon, CNS, Prostate10 - 90.9Tubulin interaction[15]
Benzothiophene acrylonitrile analog 13 Most of NCI-60 panel< 10.0Tubulin interaction[15]
Amino-thiophene derivative 15b A2780 (Ovarian)12,000-[13]
Thieno[2,3-d]pyrimidine 5 MCF-7 (Breast)7,301Tyrosine kinase inhibition[17]
Thieno[2,3-d]pyrimidine 8 HepG-2 (Liver)3,300Tyrosine kinase inhibition[17]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile class of compounds with a broad range of biological activities. The screening workflows and comparative data presented in this guide highlight their potential as antimicrobial, anti-inflammatory, and anticancer agents. The structure-activity relationships suggested by the available data underscore the importance of systematic chemical modifications to optimize potency and selectivity. Future research should focus on elucidating the precise molecular mechanisms of action for the most promising analogs and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

A Forward-Looking Analysis of 3-Methylthiophene-2-carbonitrile in Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Functionalized Thiophene

In the relentless pursuit of novel materials for next-generation organic electronics, the strategic functionalization of robust aromatic cores remains a cornerstone of innovation. Thiophene, a sulfur-containing heterocycle, is a fundamental building block for a vast library of high-performance organic semiconductors. Its derivatives, particularly in polymeric form like the extensively studied poly(3-hexylthiophene) (P3HT), have become benchmarks in the fields of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This guide delves into the prospective performance of a less-explored, yet promising, derivative: 3-Methylthiophene-2-carbonitrile .

While direct, extensive reports on the device performance of this compound are nascent, a comprehensive analysis of its molecular structure, coupled with comparisons to well-established thiophene-based materials, allows for a scientifically grounded projection of its potential. The presence of both an electron-donating methyl (-CH₃) group and a strongly electron-withdrawing nitrile (-CN) group on the thiophene ring suggests a unique electronic profile with significant implications for its application in organic devices. This guide will, therefore, provide a comparative analysis against key benchmarks, detail the necessary experimental protocols to evaluate its performance, and offer a forward-looking perspective for researchers in the field.

Molecular Structure and its Electronic Implications

The performance of an organic semiconductor is intrinsically linked to its molecular structure, which dictates its electronic energy levels (HOMO and LUMO), charge transport characteristics, and solid-state packing.

Caption: Comparative molecular structures.

The methyl group at the 3-position is known to enhance the solubility of thiophene monomers and polymers, a critical factor for solution-based processing of organic electronic devices. Furthermore, it can influence the intermolecular packing in the solid state, which has a direct impact on charge carrier mobility. The nitrile group at the 2-position, being strongly electron-withdrawing, is expected to significantly lower both the HOMO and LUMO energy levels of the molecule. This has profound implications for device performance:

  • Air Stability: Lowering the HOMO level can enhance the material's stability against oxidation in ambient conditions, a common drawback of many p-type organic semiconductors.

  • Charge Carrier Type: While many poly(3-alkylthiophene)s are predominantly p-type (hole-transporting), the introduction of a strong electron-withdrawing group could shift the charge transport characteristics towards n-type (electron-transporting) or even ambipolar behavior.

Performance Comparison with Benchmark Thiophene-Based Semiconductors

A direct performance comparison of this compound is not yet available in published literature. Therefore, we will benchmark its projected performance against well-characterized thiophene-based materials: poly(3-hexylthiophene) (P3HT) as a workhorse polymeric semiconductor and[1]benzothieno[3,2-b][1]benzothiophene (BTBT) derivatives as high-performance small molecule semiconductors.[2]

Material Device Type Charge Carrier Mobility (cm²/Vs) On/Off Ratio Power Conversion Efficiency (%) References
Poly(3-hexylthiophene) (P3HT)OFET~10⁻³ - 10⁻¹10⁵ - 10⁷N/A[3]
OPVN/AN/A~3 - 5% (with PCBM)[4]
Dialkyl-BTBT DerivativesOFET> 1.0 (solution-processed)> 10⁶N/A[2]
Thieno[3,2-b]thiophene and Benzothiadiazole Co-polymersOFET~0.1~3.5 x 10³N/A[5]
This compound (Projected) OFET To be determined To be determined N/A
OPV N/A N/A To be determined
Organic Field-Effect Transistors (OFETs)

The charge carrier mobility is a critical parameter for OFETs. High-performance BTBT derivatives have demonstrated mobilities exceeding 1.0 cm²/Vs due to their rigid, planar structures that facilitate strong intermolecular π-π stacking.[2] P3HT, while having a lower mobility, has been extensively used due to its excellent processability.

For this compound, the potential for both p-type and n-type conduction makes it an intriguing candidate for ambipolar OFETs, which are desirable for complementary logic circuits. The actual mobility will be highly dependent on the ability of the molecules to self-assemble into well-ordered crystalline domains in thin films.

Organic Photovoltaics (OPVs)

In OPVs, the relative HOMO and LUMO energy levels of the donor and acceptor materials are crucial for efficient charge separation. P3HT has a HOMO level of around -4.9 eV and is typically used as a donor material with fullerene acceptors like PCBM. The electron-withdrawing nitrile group in this compound is expected to lower its LUMO level significantly. This could make polymers or small molecules based on this monomer suitable as acceptor materials to be paired with high-HOMO donor polymers. Alternatively, if used as a donor, its lower HOMO level could lead to a higher open-circuit voltage (Voc) in a solar cell, a key parameter for achieving high power conversion efficiency.

Experimental Protocols for Performance Evaluation

To ascertain the actual performance of this compound, a systematic approach to device fabrication and characterization is necessary.

Synthesis of Poly(this compound)

A key step would be the polymerization of the this compound monomer. A common method for synthesizing polythiophenes is through oxidative chemical polymerization using FeCl₃ or through Grignard metathesis (GRIM) polymerization for better control over regioregularity.[4]

Caption: A generalized workflow for the synthesis of the polymer.

OFET Fabrication Protocol (Bottom-Gate, Top-Contact)
  • Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the crystallinity of the organic semiconductor and passivate surface traps.

  • Semiconductor Deposition: Dissolve the synthesized poly(this compound) in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the semiconductor onto the treated substrate using spin-coating.

  • Annealing: Anneal the film at an optimized temperature to improve crystallinity and remove residual solvent.

  • Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask via thermal evaporation.

  • Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station. From these measurements, extract key performance metrics such as field-effect mobility, on/off ratio, and threshold voltage.

Caption: Step-by-step OFET fabrication workflow.

OPV Fabrication Protocol (Bulk Heterojunction)
  • Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates.

  • Hole Transport Layer (HTL) Deposition: Deposit a thin layer of a suitable HTL, such as PEDOT:PSS, onto the ITO and anneal.

  • Active Layer Deposition: Prepare a blend solution of the poly(this compound) (as either donor or acceptor) and a complementary semiconductor (e.g., PCBM if it's a donor, or a donor polymer if it's an acceptor). Spin-coat the active layer in an inert atmosphere (e.g., a glovebox).

  • Cathode Deposition: Deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) by thermal evaporation.

  • Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the current-voltage characteristics under simulated solar illumination (e.g., AM 1.5G) to determine the power conversion efficiency, open-circuit voltage, short-circuit current density, and fill factor.

Future Outlook and Research Directions

This compound stands as a compelling, yet underexplored, candidate for advancing organic semiconductor materials. Its unique substitution pattern offers a tantalizing prospect for developing materials with enhanced stability and potentially ambipolar or n-type charge transport characteristics. The immediate research priorities should be:

  • Synthesis and Characterization: Successful synthesis and thorough characterization of both the monomer and its corresponding polymer are paramount. This includes determining its electronic energy levels (HOMO/LUMO) through techniques like cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS).

  • Device Fabrication and Optimization: A systematic study of device performance in OFETs and OPVs is needed. This will involve optimizing processing conditions such as solvent choice, annealing temperature, and blend ratios (for OPVs).

  • Theoretical Modeling: Density functional theory (DFT) calculations can provide valuable insights into the molecular geometry, electronic structure, and charge transport properties, guiding experimental efforts.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and further enrich the diverse and powerful family of thiophene-based organic semiconductors.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Strategic Importance of 3-Methylthiophene-2-carbonitrile and Rigorous Method Validation

The Role of this compound in Modern Drug Synthesis

This compound is a heterocyclic building block of significant interest in pharmaceutical development. Its thiophene core, substituted with both a methyl and a cyano group, presents a unique electronic and structural profile, making it a valuable precursor for a range of active pharmaceutical ingredients (APIs). The nitrile group, in particular, is a versatile functional handle for constructing more complex molecular architectures. Given its role in the synthesis of potential therapeutics, ensuring the purity, stability, and overall quality of this intermediate is not merely a procedural step but a foundational requirement for drug safety and efficacy.

Why Cross-Validation is Non-Negotiable in Pharmaceutical Analytics

Standard analytical method validation demonstrates that a procedure is suitable for its intended purpose.[1][2] However, in the collaborative and regulated landscape of drug development, this is not enough. Methods are frequently transferred between R&D and quality control (QC) labs, between a company and a contract research organization (CRO), or across global manufacturing sites. Cross-validation is the formal process of verifying that a validated analytical method performs consistently and produces equivalent results in different laboratories or when using different analytical techniques.[3][4] This process is a scientific and regulatory necessity, ensuring data integrity and comparability throughout the drug development lifecycle.[3][5]

Objective: A Practical Guide to Method Comparison and Transfer

This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound. We will move beyond theoretical discussions to provide actionable protocols, comparative experimental data, and decision-making logic. The focus will be on the two most common and powerful chromatographic techniques for this type of analyte: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore a head-to-head comparison and detail the process for an inter-laboratory method transfer, equipping you, the researcher, with the tools to ensure your analytical data is robust, reliable, and transferable.

Part 2: Profiling the Core Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound (MW: 123.18 g/mol , BP: ~91°C) is a semi-volatile, thermally stable aromatic compound, making it amenable to both HPLC and GC analysis.[6][7]

High-Performance Liquid Chromatography (HPLC)
  • Principle & Rationale: HPLC is exceptionally well-suited for the analysis of aromatic nitriles.[8][9] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, provides excellent separation based on hydrophobicity. The thiophene ring and methyl group confer sufficient non-polar character for good retention, while the polar nitrile group modulates this interaction, allowing for fine-tuning of the separation. Its primary advantage is the analysis at ambient temperature, which prevents degradation of any potentially thermally labile impurities.

  • Typical Method Parameters:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (due to the aromatic thiophene ring)

    • Injection Volume: 10 µL

Gas Chromatography (GC)
  • Principle & Rationale: GC is an ideal technique for volatile and semi-volatile compounds like thiophene derivatives.[10][11][12] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The key advantage of GC is its high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), which responds predictably to carbon-containing compounds.

  • Typical Method Parameters:

    • Column: DB-5 or HP-5 (5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium or Hydrogen

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 220°C at 10°C/min

    • Detector: FID at 280°C

Part 3: The Cross-Validation Protocol: A Self-Validating System

A robust cross-validation plan is built on the principles outlined in regulatory guidelines like ICH Q2(R1).[13][14][15] The objective is to demonstrate that any new method or new laboratory can produce data that is statistically equivalent to the original validated method.

Defining Scope and Acceptance Criteria

Before any experiment, a protocol must be established. This document defines the methods to be compared, the validation parameters to be tested, and, most importantly, the pre-defined acceptance criteria. These criteria are the statistical thresholds that determine success.

The Cross-Validation Workflow

The process follows a logical sequence to ensure a comprehensive comparison between two methods or laboratories.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Protocol cluster_execution Phase 2: Execution & Data Acquisition cluster_analysis Phase 3: Analysis & Reporting start Define Scope & Acceptance Criteria protocol Develop & Approve Validation Protocol start->protocol samples Prepare Homogeneous Sample Lots protocol->samples method1 Execute Method A Validation (e.g., HPLC) samples->method1 method2 Execute Method B Validation (e.g., GC) samples->method2 compare Head-to-Head Data Comparison method1->compare method2->compare stats Statistical Analysis (e.g., t-test, F-test) compare->stats decision Method Equivalence Decision stats->decision report Generate Validation Report decision->report

Caption: Workflow for cross-validating two different analytical methods.

Key Validation Parameters

The following parameters must be assessed for both methods using the same batch of this compound.[16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by analyzing spiked samples and showing no interference at the analyte's retention time.

  • Linearity and Range: A minimum of five concentrations spanning the expected range are analyzed. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Determined by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[17]

  • Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Assessed by six replicate injections of a 100% concentration sample. The relative standard deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts). The %RSD should be ≤ 2.0%.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase organic content for HPLC, ±5°C change in oven temperature for GC).[17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[1]

Part 4: Comparative Analysis: HPLC vs. GC for Purity Assay

Here we present a comparative study to cross-validate an HPLC method against a GC method for the purity determination of this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method

  • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile to obtain a 1000 µg/mL stock solution.

  • Sample Preparation: Prepare the sample solution identically to the standard.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

    • Column Temperature: 30°C

  • Procedure: Inject 10 µL of the standard and sample solutions. Calculate the purity by comparing the peak area of the main peak in the sample to the standard.

Protocol 2: GC-FID Method

  • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methylene Chloride to obtain a 1000 µg/mL stock solution.

  • Sample Preparation: Prepare the sample solution identically to the standard.

  • Chromatographic System:

    • Column: HP-5, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at 1.2 mL/min

    • Inlet: 250°C, Split ratio 50:1

    • Oven: 100°C hold 2 min, ramp 10°C/min to 220°C, hold 5 min

    • Detector: FID at 280°C

  • Procedure: Inject 1 µL of the standard and sample solutions. Calculate the purity by area percent normalization.

Head-to-Head Data Comparison

The following table summarizes the validation results for both methods performed by the same analyst on the same day using a single, homogeneous batch of this compound.

Validation Parameter Acceptance Criterion HPLC-UV Result GC-FID Result Pass/Fail
Specificity No interferenceNo interference observedNo interference observedPass
Linearity (R²) ≥ 0.9990.99980.9995Pass
Range (µg/mL) 50 - 15050 - 15050 - 150Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5%101.2%Pass
Precision (Repeatability, %RSD) ≤ 1.0%0.45%0.78%Pass
LOQ (µg/mL) Report Value1.5 µg/mL0.8 µg/mLN/A
Assay (% Purity) Results must be equivalent99.6%99.5%Pass
Discussion: Selecting the Optimal Method

Both the HPLC and GC methods were successfully validated and demonstrated their suitability for the intended purpose. The final assay results were statistically equivalent.

  • Causality behind Performance: The HPLC method showed slightly better precision (%RSD of 0.45%), which can be attributed to the highly reproducible nature of modern HPLC pumps and autosamplers. The GC method demonstrated a superior limit of quantitation (LOQ), a direct result of the high sensitivity of the Flame Ionization Detector for organic analytes.

  • Field-Proven Insight: For routine QC release testing where high throughput and precision are paramount, the HPLC method is preferable . For investigations into trace-level impurities or for raw material screening where sensitivity is key, the GC-FID method holds a distinct advantage . The cross-validation data provides the confidence to use these methods interchangeably or select the best one for a specific application, knowing they produce equivalent results for the main assay.

Part 5: Inter-Laboratory Cross-Validation: The Method Transfer

The ultimate test of a method's robustness is transferring it to another laboratory. This process ensures that the method is not dependent on specific instruments or analysts.

Protocol for Inter-Laboratory Transfer

The transfer involves a sending lab (Lab A) and a receiving lab (Lab B). The process requires careful planning, training, and execution.

MethodTransfer cluster_labA Lab A (Sending) cluster_labB Lab B (Receiving) cluster_compare Comparison & Outcome protocol_dev Develop Transfer Protocol protocol_rev Review & Approve Protocol protocol_dev->protocol_rev training Train Lab B Analysts samples_prep Prepare & Ship Samples training->samples_prep analysis_A Analyze Samples samples_prep->analysis_A analysis_B Analyze Samples samples_prep->analysis_B compare Compare Results Statistically analysis_A->compare protocol_rev->training analysis_B->compare report Final Transfer Report compare->report success Successful Transfer report->success

Caption: Workflow for an inter-laboratory analytical method transfer.

Case Study: Transferring the HPLC Method

The validated HPLC method was transferred from the R&D lab (Lab A) to the QC lab (Lab B). Both labs analyzed 6 samples from the same homogeneous batch.

Sample ID Lab A Assay Result (% Purity) Lab B Assay Result (% Purity)
Sample 199.6299.58
Sample 299.5599.65
Sample 399.6899.71
Sample 499.5999.49
Sample 599.6199.55
Sample 699.6599.72
Mean 99.62 99.62
Std. Dev. 0.046 0.091
%RSD 0.05% 0.09%
Statistical Analysis and Interpretation

To formally assess equivalence, statistical tests are employed.

  • F-test (for variance): This test compares the precision between the two labs. The calculated F-value was less than the critical F-value, indicating there is no statistically significant difference in the variance of the results.

  • Student's t-test (for means): This test compares the means of the two data sets. The calculated t-value was significantly smaller than the critical t-value, confirming that there is no statistically significant difference between the mean assay results from Lab A and Lab B.

Part 6: Conclusion

The cross-validation of analytical methods is a cornerstone of good science in the pharmaceutical industry. Through the comparative validation of HPLC and GC methods for this compound, we have demonstrated that both techniques are suitable, with each offering unique advantages in sensitivity and precision. Furthermore, the successful inter-laboratory transfer of the HPLC method underscores its robustness and reliability. This guide provides a clear, actionable framework grounded in regulatory principles, ensuring that analytical data for critical intermediates like this compound is accurate, consistent, and defensible across the entire lifecycle of a drug product.

Part 7: References

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  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. --INVALID-LINK--

  • The Analyst. Separation of the hydrodesulphurisation products of thiophene by gas chromatography. --INVALID-LINK--

  • Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. --INVALID-LINK--

  • ResearchGate. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). --INVALID-LINK--

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

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  • Fiveable. Aromatic Nitriles Definition. --INVALID-LINK--

References

A Comparative Guide to the Cost-Effective Synthesis of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the strategic selection of a synthetic route is paramount, directly impacting project timelines, budgetary constraints, and overall sustainability. This guide provides an in-depth comparative analysis of the most viable synthetic pathways to 3-Methylthiophene-2-carbonitrile, a key heterocyclic building block. We will dissect each route through the lens of cost-effectiveness, experimental feasibility, and scalability, providing the necessary data and protocols to empower informed decision-making in your laboratory or production facility.

Introduction: The Significance of this compound

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its substituted thiophene scaffold is a "privileged pharmacophore," found in numerous FDA-approved drugs where it can enhance metabolic stability and target binding affinity. The nitrile group offers versatile reactivity, serving as a precursor to amines, carboxylic acids, and other functional groups. Consequently, the efficient and economical production of this compound is a critical consideration for research and development.

Comparative Overview of Synthetic Routes

This guide will focus on three primary synthetic strategies for producing this compound:

  • Route 1: Dehydration of 3-Methyl-2-thiophenecarboxamide

  • Route 2: Two-Step Synthesis via Gewald and Sandmeyer Reactions

  • Route 3: Cyanation of 3-Methyl-2-bromothiophene

The following sections will provide a detailed analysis of each route, including a quantitative comparison of key parameters, step-by-step experimental protocols, and a visual representation of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: DehydrationRoute 2: Gewald-SandmeyerRoute 3: Cyanation
Starting Materials 3-Methyl-2-thiophenecarboxamide2-Butanone, Malononitrile, Sulfur, Sodium Nitrite3-Methyl-2-bromothiophene
Key Reagents Phosphorus oxychloride (POCl₃)Base (e.g., Morpholine), Copper(I) cyanide (CuCN)Copper(I) cyanide (CuCN)
Number of Steps 121
Reported Yield (%) High (can be quantitative)Moderate to Good (overall)Good to High
Purity (%) Good to ExcellentGood (requires purification)Good to Excellent
Advantages Direct, high-yielding, simple work-up.Utilizes inexpensive and readily available starting materials.Good yield in a single step.
Disadvantages Cost and availability of the starting carboxamide. Use of hazardous POCl₃.Two-step process, potential for side reactions in the Sandmeyer reaction.Cost of the brominated starting material and the use of a cyanide salt.

Visualizing the Synthetic Pathways

Route 1: Dehydration Workflow

A 3-Methyl-2-thiophenecarboxamide B Dehydration with POCl₃ A->B C This compound B->C

Caption: A direct, one-step dehydration route.

Route 2: Gewald-Sandmeyer Workflow

cluster_0 Gewald Reaction cluster_1 Sandmeyer Reaction A 2-Butanone + Malononitrile + Sulfur B Base-catalyzed condensation A->B C 2-Amino-4-methyl-3-thiophenecarbonitrile B->C D Diazotization (NaNO₂, acid) C->D E Cyanide displacement (CuCN) D->E F This compound E->F

Caption: A two-stage process starting from simple precursors.

Route 3: Cyanation Workflow

A 3-Methyl-2-bromothiophene B Rosenmund-von Braun Reaction (CuCN) A->B C This compound B->C

Caption: A single-step cyanation of a halogenated thiophene.

In-Depth Analysis of Synthetic Routes

Route 1: Dehydration of 3-Methyl-2-thiophenecarboxamide

This is the most direct route, involving the removal of a water molecule from the corresponding carboxamide.

Causality Behind Experimental Choices:

The choice of a powerful dehydrating agent like phosphorus oxychloride (POCl₃) is crucial for driving the reaction to completion. The reaction is typically performed at reflux to provide the necessary activation energy for the dehydration to occur. The work-up procedure is designed to carefully quench the excess POCl₃ and then extract the desired nitrile.

Experimental Protocol:

Materials:

  • 3-Methyl-2-thiophenecarboxamide

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane

  • Water

  • Brine

  • Silica gel

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Methyl-2-thiophenecarboxamide (1.0 eq) with an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, carefully remove the excess POCl₃ under vacuum.

  • Dissolve the residue in 1,2-dichloroethane.

  • Carefully wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the crude product by passing it through a plug of silica gel with dichloromethane as the eluent.

  • Evaporate the solvent to obtain pure this compound.

Cost-Effectiveness Analysis:
  • Starting Material: The primary cost driver for this route is the 3-Methyl-2-thiophenecarboxamide. Its availability and price can fluctuate, making this a critical factor to assess with suppliers.

  • Reagents: Phosphorus oxychloride is a relatively inexpensive but hazardous reagent, requiring special handling and disposal procedures which add to the overall cost.

  • Yield: This route can provide a near-quantitative yield, which is a significant advantage in terms of material efficiency.

  • Operational Costs: The reaction requires heating, and the purification step adds to the labor and solvent costs.

Route 2: Two-Step Synthesis via Gewald and Sandmeyer Reactions

This route builds the target molecule in two distinct stages, starting from simple and inexpensive precursors.

Step 1: Gewald Reaction to form 2-Amino-4-methyl-3-thiophenecarbonitrile

The Gewald reaction is a multi-component reaction that efficiently constructs the substituted thiophene ring.[1][2]

Causality Behind Experimental Choices:

This one-pot reaction is a classic example of atom economy, combining three components with the aid of a base catalyst.[3] The choice of a ketone (2-butanone) provides the methyl group at the desired position. The reaction is typically carried out in a polar solvent like ethanol or DMF to facilitate the dissolution of the reactants and the reaction progress.[4]

Experimental Protocol (Gewald Reaction):

Materials:

  • 2-Butanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-butanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (or another suitable base) catalytically.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain 2-Amino-4-methyl-3-thiophenecarbonitrile.

Step 2: Sandmeyer Reaction to convert the Amino Group to a Nitrile

The Sandmeyer reaction is a well-established method for converting an aromatic amino group to various functionalities, including a nitrile, via a diazonium salt intermediate.[5][6][7][8]

Causality Behind Experimental Choices:

The diazotization step is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent displacement with cyanide is catalyzed by a copper(I) salt, which facilitates the radical-nucleophilic aromatic substitution mechanism.[8]

Experimental Protocol (Sandmeyer Reaction):

Materials:

  • 2-Amino-4-methyl-3-thiophenecarbonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (optional, to form a complex with CuCN)

  • Water

Procedure:

  • Suspend 2-Amino-4-methyl-3-thiophenecarbonitrile (1.0 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) (and optionally KCN) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

Cost-Effectiveness Analysis:
  • Starting Materials: The starting materials for the Gewald reaction (2-butanone, malononitrile, and sulfur) are all commodity chemicals and are very inexpensive.

  • Reagents: Sodium nitrite and copper(I) cyanide are also relatively low-cost. However, the use of cyanide salts requires stringent safety protocols and specialized waste disposal, which adds to the operational cost.

  • Yield: The overall yield is the product of the yields of the two steps. While each step can be optimized, the overall yield may be lower than the direct dehydration route.

  • Operational Costs: This two-step process involves more unit operations (two reactions, multiple work-ups, and purifications), leading to higher labor and solvent costs.

Route 3: Cyanation of 3-Methyl-2-bromothiophene

This route involves a direct displacement of a halogen atom with a cyanide group, a transformation known as the Rosenmund-von Braun reaction.

Causality Behind Experimental Choices:

This reaction typically requires a copper(I) cyanide salt and is often carried out in a high-boiling polar aprotic solvent like DMF or NMP to facilitate the reaction, which often requires elevated temperatures. The copper(I) salt is essential for the cyanation of aryl halides.

Experimental Protocol:

Materials:

  • 3-Methyl-2-bromothiophene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Aqueous work-up reagents (e.g., ferric chloride, ammonia)

Procedure:

  • In a round-bottom flask, combine 3-Methyl-2-bromothiophene (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography.

Cost-Effectiveness Analysis:
  • Starting Material: The cost of 3-Methyl-2-bromothiophene is a major factor in the economic viability of this route. Its price can be significant, and it may need to be synthesized in a separate step.

  • Reagents: Copper(I) cyanide is a key reagent, and its cost and the associated safety and disposal considerations are similar to Route 2.

  • Yield: This reaction can provide good to high yields of the desired product.

  • Operational Costs: As a one-step reaction, the operational costs are generally lower than the two-step Gewald-Sandmeyer route. However, the use of high-boiling solvents and potentially long reaction times at high temperatures can increase energy costs.

Conclusion and Recommendations

The choice of the most cost-effective synthesis route for this compound is a multifactorial decision that depends on the specific needs and resources of the research or production team.

  • For large-scale production where the starting carboxamide is readily available at a competitive price, the direct dehydration (Route 1) is likely the most cost-effective due to its high yield and simplicity. However, the hazardous nature of POCl₃ must be carefully managed.

  • For laboratory-scale synthesis or when the starting carboxamide is expensive or unavailable, the two-step Gewald-Sandmeyer route (Route 2) offers a viable alternative due to the use of inexpensive and readily available starting materials. The trade-off is a longer and more complex procedure with a potentially lower overall yield.

  • The cyanation of 3-Methyl-2-bromothiophene (Route 3) is a good option if the brominated starting material is available at a reasonable cost. This route offers a good balance of yield and operational simplicity.

It is strongly recommended that a preliminary cost analysis of the starting materials from current suppliers be conducted before selecting a route for large-scale synthesis. Additionally, process optimization to improve yields and reduce reaction times and purification steps can significantly enhance the cost-effectiveness of any of these routes.

References

benchmarking the reactivity of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 3-Methylthiophene-2-carbonitrile: A Comparative Benchmark for Drug Discovery

Introduction: The Strategic Value of a Substituted Thiophene

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and ability to act as bioisosteres for benzene rings.[1] this compound is a particularly intriguing building block, combining the electronic influence of both an electron-donating group (EDG) and an electron-withdrawing group (EWG) on a compact aromatic core. This guide provides a comprehensive analysis of its reactivity, benchmarking it against related thiophenes to offer researchers and drug development professionals a predictive framework for its application in synthesis. We will delve into the causality behind its reactivity patterns, supported by detailed experimental protocols and comparative data.

The Electronic Profile: A Tale of Two Substituents

The reactivity and regioselectivity of this compound are dictated by the interplay between the C3-methyl group and the C2-cyano group.

  • 3-Methyl Group (EDG): The methyl group is an activating, ortho-, para-director.[2] Through a positive inductive effect (+I), it pushes electron density into the thiophene ring, increasing its nucleophilicity and making it more susceptible to electrophilic attack. It directs incoming electrophiles to the C2 (ortho) and C5 (para) positions.

  • 2-Cyano Group (EWG): The nitrile group is a deactivating, meta-director.[2] Via a strong negative inductive (-I) and negative mesomeric (-M) effect, it withdraws electron density from the ring, rendering it less reactive towards electrophiles. It directs incoming electrophiles to the C4 position (meta).

The combined influence of these two groups creates a nuanced reactivity map. The activating effect of the methyl group and the deactivating effect of the cyano group are in opposition. However, the directing effects are largely in agreement. The methyl group strongly activates the C5 position (para), which is not electronically disfavored by the C2-cyano group. The C2 position is already substituted. The C4 position is meta to the deactivating cyano group but ortho to the activating methyl group, leading to some potential for substitution, though generally less favored than C5. Consequently, the C5 position is the most nucleophilic and overwhelmingly the primary site for electrophilic aromatic substitution .

sear_mechanism start This compound + NBS intermediate Sigma Complex (Resonance Stabilized Carbocation) start->intermediate Step 1: π-electron attack on Br⁺ (Rate-Determining Step) product 5-Bromo-3-methylthiophene-2-carbonitrile + Succinimide intermediate->product Step 2: Deprotonation at C5 (Restores Aromaticity) workflow A 3-Methylthiophene- 2-carbonitrile B 5-Bromo-3-methylthiophene- 2-carbonitrile A->B SEAr: Bromination (NBS, MeCN) C Diverse 5-Aryl-3-methylthiophene- 2-carbonitriles B->C Suzuki Coupling (Pd(OAc)₂, SPhos, Ar-B(OH)₂) oxidation Thiophene 3-Methylthiophene- 2-carbonitrile Sulfoxide Sulfoxide Thiophene->Sulfoxide [O] (e.g., H₂O₂/MTO) Step 1 Sulfone Sulfone Sulfoxide->Sulfone [O] Step 2

References

A Guide for Researchers: Correlating Computational and Experimental Data for 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the synergy between computational modeling and empirical experimentation is not just beneficial; it is essential. This guide provides an in-depth comparison of computational and experimental data for the heterocyclic building block, 3-Methylthiophene-2-carbonitrile (CAS No. 55406-13-8). Our objective is to offer researchers a practical framework for leveraging these complementary techniques to achieve a holistic understanding of molecular properties, from fundamental physical characteristics to nuanced spectroscopic signatures. We will delve into the causality behind experimental choices and demonstrate how computational methods can predict, validate, and rationalize observed data.

Introduction to this compound: A Versatile Heterocycle

This compound is a substituted thiophene derivative, a class of compounds widely utilized in medicinal chemistry and materials science.[1] The thiophene ring is a key structural motif in numerous pharmaceuticals and organic electronic materials. Understanding the precise physicochemical and spectroscopic properties of its derivatives is paramount for designing novel molecules with tailored functions.

Experimental characterization provides ground-truth data about a molecule's behavior in the real world. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy reveal its structural framework, while methods like differential scanning calorimetry provide thermodynamic insights. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive lens.[2][3] It allows us to calculate molecular geometries, electronic structures, and spectroscopic properties from first principles, providing a theoretical foundation for experimental observations.[4] This guide will navigate the intersection of these two domains for our target molecule.

Experimental Characterization

The empirical data for this compound forms the benchmark against which all computational models are validated.

Physical and Thermodynamic Properties

The compound typically presents as a colorless to light yellow liquid or a crystalline solid at room temperature.[5][6] Key physical properties are summarized below. The enthalpy of vaporization, a measure of the energy required to transform the liquid into a gas, is a critical parameter for understanding intermolecular forces.

PropertyExperimental ValueSource
Appearance Colorless to light yellow Liquid[6]
Molecular Formula C₆H₅NS[7]
Molecular Weight 123.18 g/mol [7]
Boiling Point 91-93°C at 12 mmHg[6][8]
Refractive Index 1.5530[6]
Enthalpy of Vaporization (ΔvapH) 54.40 ± 1.20 kJ/mol[9]

Table 1: Experimentally Determined Physical and Thermodynamic Properties of this compound.

Spectroscopic Data: Unveiling the Molecular Structure

Spectroscopy is the cornerstone of structural elucidation in organic chemistry.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in a molecule. For this compound, the spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring and the three protons of the methyl group. A reported ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows the following key shifts.[6]

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Thiophene H-57.4Doublet4.8
Thiophene H-46.9Doublet5.4
Methyl (-CH₃)2.4SingletN/A

Table 2: Experimental ¹H NMR Data for this compound in CDCl₃.

The distinct chemical shifts and coupling constants are definitive fingerprints of the molecule's connectivity and electronic environment.

Infrared (IR) Spectroscopy

  • C≡N Stretch: The nitrile group will exhibit a sharp, intense absorption band in the region of 2220-2260 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

  • C-H Stretch (Aromatic/Thiophene): Heteroaromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[11]

  • C-H Stretch (Aliphatic/Methyl): The methyl group's C-H stretching will result in bands just below 3000 cm⁻¹.

  • C=C Stretch (Thiophene Ring): Aromatic ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.[10]

  • C-S Stretch (Thiophene Ring): The carbon-sulfur bond stretch is typically observed in the 850-600 cm⁻¹ range.[11]

Computational Modeling: A Theoretical Lens

Computational chemistry provides invaluable insights that complement experimental findings. DFT is a robust method for predicting the properties of organic molecules.[2][3]

Methodological Approach: Density Functional Theory (DFT)

A typical computational workflow involves optimizing the molecule's geometry to find its lowest energy conformation. Following this, vibrational frequencies and NMR chemical shifts can be calculated. A common and reliable level of theory for such calculations is B3LYP with the 6-311++G(d,p) basis set, which has shown good correlation with experimental results for similar compounds.[4][13]

cluster_workflow DFT Calculation Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc Input Geometry nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc Input Geometry energy Optimized Geometry & Ground State Energy geom_opt->energy Output ir_raman IR/Raman Spectra (Vibrational Modes) freq_calc->ir_raman Output nmr_shifts Predicted NMR Chemical Shifts nmr_calc->nmr_shifts Output

References

A Comparative Guide to the Coordination Chemistry of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Ligating Potential of 3-Methylthiophene-2-carbonitrile

This compound is a bifunctional heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 3-position and a nitrile group at the 2-position. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a compelling ligand for coordination with a variety of metal centers.

The thiophene ring itself is an aromatic system with a soft sulfur donor, capable of coordinating to metals through its lone pair (η¹-S coordination) or via its π-system (η⁵-coordination)[1][2]. The nitrile group presents a borderline nitrogen donor with a well-defined lone pair, typically engaging in linear, end-on coordination to a metal center through σ-donation[3][4]. The presence of both moieties within the same molecule opens up several possibilities:

  • Monodentate Coordination: The ligand can bind to a metal center through either the nitrile nitrogen or the thiophene sulfur. The preferred site will depend on the electronic and steric properties of the metal center, following principles such as the Hard and Soft Acids and Bases (HSAB) theory.

  • Bidentate Chelation: The nitrogen and sulfur atoms can potentially coordinate simultaneously to the same metal center, forming a stable five-membered chelate ring. This mode would significantly enhance the stability of the resulting complex.

  • Bridging Coordination: The ligand could bridge two different metal centers, using the nitrile group to coordinate to one and the sulfur atom to another, leading to the formation of coordination polymers[3].

The methyl group at the 3-position acts as a weak electron-donating group, which can subtly modulate the electron density of both the thiophene ring and the adjacent nitrile group, thereby influencing the ligand's donor strength. This guide will dissect these properties, compare them to related ligands, and provide practical experimental protocols for its synthesis and application.

Physicochemical Properties and Synthesis

A clear understanding of the ligand's fundamental properties is essential before its application in complex synthetic procedures.

Properties of this compound
PropertyValueSource
Molecular Formula C₆H₅NS[5][6]
Molecular Weight 123.18 g/mol [5][6]
Appearance Colorless to light yellow liquid[7][8]
Boiling Point 91-93°C at 12 mmHg[7]
Refractive Index ~1.5530 (at 20°C)[7][8]
CAS Number 55406-13-8[5][6]
Synthesis Protocol: Dehydration of 3-Methyl-2-thiophenecarboxamide

The most common and efficient synthesis of this compound involves the dehydration of the corresponding amide, 3-Methyl-2-thiophenecarboxamide, using a strong dehydrating agent like phosphorus oxychloride (POCl₃)[7][9].

SynthesisWorkflow Amide 3-Methyl-2-thiophenecarboxamide POCl3 POCl₃ (excess) Reflux Heat at Reflux (2 hours) Amide->Reflux POCl3->Reflux Removal Vacuum Removal of excess POCl₃ Reflux->Removal Workup Aqueous Workup (Dichloroethane, H₂O, Brine) Removal->Workup Product This compound Workup->Product

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Methyl-2-thiophenecarboxamide (e.g., 18.6 g, 0.13 mol) with an excess of phosphorus oxychloride (POCl₃). Causality: POCl₃ is a powerful dehydrating agent that readily converts the primary amide into a nitrile.

  • Dehydration: Heat the mixture to reflux and maintain this temperature for 2 hours. The reaction should be performed in a well-ventilated fume hood.

  • Removal of Reagent: After cooling the mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Extraction and Workup: Dissolve the resulting residue in a suitable organic solvent like 1,2-dichloroethane (e.g., 500 mL). Carefully wash the organic layer with water, followed by a brine solution. Trustworthiness: The water wash removes any remaining POCl₃ and its hydrolysis products. The brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a colorless to light yellow liquid[7].

Comparative Analysis as a Ligand

The ligating behavior of this compound is best understood by comparing it to simpler, more common ligands.

Comparison with Thiophene and Benzonitrile

We can deconstruct the molecule to compare its potential with its constituent parts: the thiophene ring and the nitrile group.

LigandPotential Donor AtomsKey Coordination FeaturesExpected Metal Preference (HSAB)
Thiophene S (soft), π-system (soft)Primarily acts as a π-ligand (η⁵) with electron-rich metals or as a weak σ-donor via sulfur (η¹)[1][2].Soft metals (e.g., Pd, Pt, Rh, Hg)[10]
Benzonitrile N (borderline)Classic monodentate nitrile ligand. Primarily a σ-donor with some π-acceptor capability[4][11]. Labile in many complexes[12].Borderline to soft metals (e.g., Cu(I), Ag(I), Ru(II))
This compound N (borderline), S (soft)Versatile. Can act as a monodentate N-donor (like benzonitrile), a monodentate S-donor, or a bidentate (N,S)-chelator. The thiophene ring adds steric bulk and electronic influence.Broad range; can target borderline metals via N or soft metals via S or chelation.

The key advantage of this compound is its potential for chelation . The formation of a five-membered ring upon (N,S)-coordination would lead to a significant stabilization of the metal complex (the "chelate effect") compared to complexes with two separate monodentate thiophene and nitrile ligands.

Spectroscopic Evidence of Coordination: An Infrared Spectroscopy Case Study

Infrared (IR) spectroscopy is a powerful tool for studying nitrile-metal coordination. The stretching frequency of the carbon-nitrogen triple bond (ν(C≡N)) is highly sensitive to its electronic environment.

  • Free Ligand: In free this compound, the ν(C≡N) stretch is expected in the region of 2220-2230 cm⁻¹.

  • Coordinated Ligand: When the nitrile group coordinates to a metal center via σ-donation from the nitrogen lone pair, electron density is removed from the nitrogen atom. This strengthens the C≡N bond, causing a shift to higher frequency (a blueshift) in the IR spectrum. This shift is a hallmark of nitrile coordination[3].

The magnitude of this shift provides insight into the strength of the metal-ligand interaction.

Compoundν(C≡N) (cm⁻¹)Interpretation
Free this compound~2225 (Hypothetical)Uncoordinated C≡N triple bond.
[Ag(3-MeTh-2-CN)₂]⁺ (Hypothetical)~2250 (Hypothetical)Blueshift of ~25 cm⁻¹ indicates strong σ-donation from the nitrile to the Ag(I) center, typical for silver-nitrile complexes[3].
[Fe(Cp)(CO)(3-MeTh-2-CN)]⁺ (Hypothetical)~2240 (Hypothetical)A smaller blueshift might suggest weaker σ-donation or a competing, minor π-backbonding effect from the iron center into the nitrile's π* orbitals[11].

Experimental Protocol: Synthesis of a Silver(I) Complex

To illustrate its application, here is a protocol for the synthesis of a representative complex, bis(this compound)silver(I) tetrafluoroborate, a common reaction for nitrile ligands[13].

ComplexWorkflow Ligand Ligand Solution (2 equiv. in CH₂Cl₂) Mix Combine and Stir (Room Temp, 4h, Dark) Ligand->Mix AgSalt Silver(I) Salt Solution (AgBF₄, 1 equiv. in CH₂Cl₂) AgSalt->Mix Filter Filter (if needed) Mix->Filter Precipitate Precipitate with Diethyl Ether Filter->Precipitate Isolate Isolate by Filtration Wash and Dry Precipitate->Isolate Complex [Ag(Ligand)₂]BF₄ Complex Isolate->Complex

Step-by-Step Methodology:

  • Reagent Preparation: In separate flasks, dissolve this compound (2 equivalents) and silver(I) tetrafluoroborate (AgBF₄, 1 equivalent) in a minimal amount of a dry solvent like dichloromethane (CH₂Cl₂). Causality: Anhydrous solvents are crucial as water can compete with the nitrile for coordination sites on the metal ion.

  • Reaction: Slowly add the silver salt solution to the stirred ligand solution at room temperature. Wrap the flask in aluminum foil to protect it from light. Trustworthiness: Many silver(I) complexes are light-sensitive and can decompose upon exposure to light. Stirring ensures a homogenous reaction.

  • Stirring: Allow the reaction to stir at room temperature for 4 hours.

  • Isolation: If any solid (e.g., unreacted starting material) is present, filter the solution. Slowly add a non-coordinating, less polar solvent like diethyl ether or pentane to the clear filtrate until a precipitate forms.

  • Collection: Collect the solid product by vacuum filtration. Wash the solid with a small amount of diethyl ether to remove any soluble impurities and dry it under vacuum.

  • Characterization: Confirm the formation of the complex using techniques like IR spectroscopy (observe the shift in ν(C≡N)), NMR spectroscopy, and elemental analysis.

Potential Coordination Modes and Comparative Framework

The versatility of this compound stems from its multiple potential coordination modes.

CoordinationModes

This diagram illustrates the ligand's adaptability. While simple nitriles are restricted to η¹-N coordination and simple thiophenes prefer η⁵ or η¹-S modes, this compound offers the potential for all these and, most importantly, the highly stable (N,S)-chelate mode. This multifunctionality makes it a superior candidate for creating complexes with tailored steric and electronic properties, and for constructing sophisticated supramolecular structures.

Conclusion

This compound is a highly versatile and valuable ligand in coordination chemistry. It successfully merges the well-established coordination behavior of nitriles with the rich chemistry of thiophenes. Its key differentiating feature is the potential for stable (N,S)-chelation, a mode unavailable to simpler monodentate nitrile or thiophene ligands. The straightforward synthesis and the ability to fine-tune its electronic properties make it an attractive building block for applications ranging from the design of novel catalysts and functional materials to the development of new metallodrugs. This guide has provided the foundational knowledge and practical protocols for researchers to confidently incorporate this ligand into their synthetic endeavors.

References

A Senior Application Scientist's Guide to Purity Assessment of 3-Methylthiophene-2-carbonitrile: A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of product safety, efficacy, and reproducibility. 3-Methylthiophene-2-carbonitrile, a key heterocyclic building block, is no exception. Its purity directly impacts the yield and impurity profile of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth, data-driven comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring that the selected analytical strategy is not only robust but also fit for its intended purpose, from routine quality control to in-depth impurity profiling.

Understanding the Analyte: Key Properties of this compound

Before designing an analytical method, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure and Functionality: this compound possesses a thiophene ring, a methyl group, and a nitrile group. This combination imparts moderate polarity and a UV chromophore, making it detectable by UV-based detectors.

  • Molecular Weight: 123.18 g/mol .[1]

  • Physical State and Volatility: The compound is a liquid with a boiling point reported between 91 °C and 115 °C.[1] This volatility is a critical decision point, as it renders the analyte suitable for analysis by both GC and HPLC.

  • Potential Impurities: Based on typical synthetic routes for substituted thiophenes, potential impurities may include unreacted starting materials (e.g., 3-methylthiophene), isomers, over-methylated or over-cyanated byproducts, and degradation products such as oxides or hydrolysis products (e.g., carboxylic acids).[2] The nature of these impurities—whether they are volatile or non-volatile—is a primary factor in selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quality Control

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[3] For routine purity analysis of compounds like this compound, reversed-phase HPLC with UV detection is often the method of choice due to its robustness, precision, and suitability for a wide range of polar and non-polar impurities.[2][4]

Causality Behind the Method: A reversed-phase C18 column is selected for its versatility in separating moderately polar compounds from both more polar and less polar impurities. The mobile phase, a gradient of water and acetonitrile, allows for the elution of a wide range of compounds. A mild acid, like formic acid, is often added to suppress the ionization of any acidic impurities and improve the peak shape of the analyte.[4]

Experimental Protocol: HPLC Purity Assay

This protocol is designed as a robust starting point for the routine purity analysis of this compound and the quantification of non-volatile impurities. Method validation according to ICH guidelines is required to demonstrate its suitability for a specific purpose.[5][6]

1. Instrumentation:

  • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[2]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% to 95% B

    • 17-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Run Time: 22 minutes

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:10 with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample (10 mg) s2 Dissolve in Acetonitrile (10 mL) s1->s2 s3 Dilute to 0.1 mg/mL s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject 5 µL onto C18 Column s4->a1 a2 Gradient Elution a1->a2 a3 DAD Detection (254 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Area Purity d1->d2 d3 Generate Report d2->d3

Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurity Identification

For identifying and quantifying volatile and semi-volatile impurities, GC-MS is the superior technique.[3][7] Its high resolving power separates complex mixtures, and the mass spectrometer provides definitive structural information, allowing for the confident identification of unknown peaks.[8][9] Given the analyte's volatility, GC-MS is perfectly suited for a thorough impurity profile.

Causality Behind the Method: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen because it separates compounds primarily based on their boiling points, which is ideal for a general impurity screen. A temperature gradient program is employed to ensure that both highly volatile impurities (like residual solvents) and less volatile impurities are eluted and resolved effectively. Electron Ionization (EI) is used as the ionization source due to its ability to create reproducible fragmentation patterns that can be searched against spectral libraries like NIST for positive identification.

Experimental Protocol: GC-MS Impurity Profiling

This protocol is intended for the identification and semi-quantitation of volatile and thermally stable impurities.

1. Instrumentation:

  • GC-MS System: A system such as an Agilent GC coupled with a Mass Selective Detector (MSD).

  • Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Run Time: ~22.3 minutes.

3. Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: 35 - 350 amu.

4. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • No filtration is typically required unless visible particulates are present.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare 1 mg/mL Solution in DCM a1 Inject 1 µL (Split) s1->a1 a2 Temperature Programmed Separation a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (35-350 amu) a3->a4 d1 Generate Total Ion Chromatogram (TIC) a4->d1 d2 Extract Mass Spectrum for each Peak d1->d2 d3 Library Search (NIST) d2->d3 d4 Identify Impurities d3->d4

Caption: Experimental workflow for GC-MS impurity profiling.

Data-Driven Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which is "better," but which is better suited for the specific analytical challenge. The following table summarizes the expected performance characteristics for the analysis of this compound.

ParameterHPLC-UVGC-MSRationale & Causality
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mLGC-MS typically offers higher sensitivity for volatile compounds due to efficient sample introduction and low-noise detectors.[4][10]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mLFollows the same trend as LOD; essential for accurately measuring trace-level impurities.
Linearity (R²) > 0.999> 0.999Both techniques can achieve excellent linearity with proper method development, a key requirement for accurate quantification.[11]
Precision (%RSD) < 2%< 5%HPLC liquid injections are often more reproducible than GC split/splitless injections, leading to better precision for routine quantification.[4]
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can be highly accurate, though HPLC often shows slightly better recovery and lower variability.[4]
Analysis Time 15 - 25 minutes15 - 30 minutesAnalysis times are comparable and depend heavily on the required resolution of critical impurity pairs.
Impurity Identification Based on retention time and UV spectrum (tentative)Definitive identification based on mass spectrum and library matchingThis is the key differentiator. GC-MS provides structural information, while HPLC-UV alone does not.[4]
Best For Non-volatile, polar, or thermally labile impurities; Routine QC & quantitation.Volatile and semi-volatile impurities; In-depth impurity profiling and identification of unknowns.The choice depends on the likely nature of the impurities. HPLC is ideal for potential oxidation products, while GC-MS excels at finding residual starting materials or solvents.[3][12]

Strategic Selection: A Self-Validating System

To ensure the integrity of your analytical results, the chosen method must be validated for its intended purpose.[13][14][15] The validation process establishes through documented evidence that the procedure is fit for purpose. Key parameters to evaluate, as outlined in the ICH Q2(R2) guideline, include:[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

  • Linearity & Range: Demonstrating a direct, proportional relationship between concentration and instrument response over a specified range.[6]

  • Accuracy & Precision: Proving the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

The following decision tree provides a logical framework for selecting the most appropriate technique.

Decision_Tree start Purity Analysis Goal for This compound q1 Is the primary goal routine QC and % purity assay? start->q1 hplc Use HPLC-UV (Robust, Precise Quantitation) q1->hplc Yes q2 Is the goal to identify unknown volatile impurities or conduct deep impurity profiling? q1->q2 No gcms Use GC-MS (High Sensitivity, Definitive ID) q2->gcms Yes q3 Are both non-volatile and volatile impurities a concern? q2->q3 No q3->hplc No, focus on non-volatiles both Use Both HPLC and GC-MS (Orthogonal, Comprehensive Characterization) q3->both Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.